p-SCN-Bn-TCMC HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H41Cl4N9O4S |
|---|---|
Molecular Weight |
693.5 g/mol |
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
InChI Key |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to p-SCN-Bn-TCMC HCl: A Bifunctional Chelator for Radiopharmaceutical Development
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of p-SCN-Bn-TCMC HCl, a bifunctional chelator of significant interest to researchers, scientists, and professionals in the field of drug development, particularly in the area of radiopharmaceuticals.
Introduction
This compound, chemically known as 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride, is a bifunctional chelator designed for the stable incorporation of radiometals and their attachment to biological targeting molecules.[1][2] It features two key functional components:
-
A TCMC (or DOTAM) macrocyclic cage: This 1,4,7,10-tetraazacyclododecane-based structure with four acetamide arms serves as a powerful chelator, capable of forming highly stable complexes with a variety of radiometals.[1][3]
-
A para-isothiocyanatobenzyl (p-SCN-Bn) linker: This reactive group allows for the covalent conjugation of the chelator to primary amine groups on biomolecules such as antibodies, peptides, and other proteins.[1][4]
This dual functionality makes p-SCN-Bn-TCMC an essential tool in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications (e.g., targeted radionuclide therapy).[4]
Chemical Structure and Properties
The chemical structure of p-SCN-Bn-TCMC is presented below, followed by a summary of its key chemical and physical properties.
Caption: Chemical structure of p-SCN-Bn-TCMC.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride | [2] |
| Synonyms | p-SCN-Bn-TCMC; p-SCN-Bn-TCMC hydrochloride; (S)-p-SCN-Bn-TCMC HCl | [2][5] |
| CAS Number | 2780352-89-6 (HCl salt) | [1][2] |
| Chemical Formula | C₂₄H₄₁Cl₄N₉O₄S | [1][2] |
| Molecular Weight | 693.51 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (typical) | [2] |
| Solubility | Soluble in aqueous solutions | |
| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |
Experimental Protocols
The following sections outline generalized experimental protocols for the use of this compound in the preparation of radiolabeled biomolecules. It is important to note that specific parameters may require optimization depending on the biomolecule and radiometal being used.
Bioconjugation of p-SCN-Bn-TCMC to an Antibody
This protocol describes the conjugation of the chelator to an antibody via the reaction of the isothiocyanate group with primary amines on the antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer for conjugation (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a known concentration in the conjugation buffer.
-
Chelator Solution Preparation: Dissolve this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mg/mL).
-
Conjugation Reaction: Add a molar excess of the p-SCN-Bn-TCMC solution to the antibody solution. The molar ratio of chelator to antibody will need to be optimized but a starting point of 10:1 to 20:1 is common.
-
Incubation: Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle mixing.
-
Purification: Remove unconjugated chelator from the antibody-TCMC conjugate using size-exclusion chromatography or extensive dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by spectrophotometric assay if a chromophoric group is present.
Caption: Bioconjugation workflow.
Radiolabeling of the Antibody-TCMC Conjugate
This protocol outlines the chelation of a radiometal by the TCMC moiety of the antibody-TCMC conjugate.
Materials:
-
Antibody-TCMC conjugate
-
Radiometal solution (e.g., ¹⁷⁷LuCl₃, ²²⁵Ac(NO₃)₃)
-
Labeling buffer (e.g., 0.1 M ammonium acetate, pH 5.0-6.0)
-
Quenching solution (e.g., 50 mM EDTA)
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Reaction Setup: In a suitable reaction vial, combine the antibody-TCMC conjugate and the labeling buffer.
-
Radiometal Addition: Add the radiometal solution to the conjugate solution. The amount of radiometal will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The optimal temperature and time will depend on the radiometal.
-
Quality Control: Determine the radiolabeling efficiency using ITLC. A high radiochemical purity (>95%) is typically desired.
-
Quenching (Optional): If necessary, add a quenching solution (e.g., EDTA) to complex any unchelated radiometal.
-
Purification (Optional): If the radiochemical purity is not satisfactory, the radiolabeled conjugate can be purified using size-exclusion chromatography.
References
- 1. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 4. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on the Core Mechanism of Action of p-SCN-Bn-TCMC HCl
Disclaimer: This document is intended for research, scientific, and drug development professionals. The compound p-SCN-Bn-TCMC HCl is a bifunctional chelator intended for research use only and not for human or veterinary use.[1]
Introduction
The compound this compound (IUPAC Name: 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride) is a bifunctional chelator.[1] Its structure consists of two key functional moieties:
-
TCMC (DOTAM) : A powerful macrocyclic chelator (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) capable of forming stable complexes with radiometals, such as lutetium-177 and actinium-225. This makes it suitable for applications in molecular imaging (PET/SPECT) and targeted radiotherapy.[2][3][4]
-
p-SCN-Bn (para-isothiocyanatobenzyl) : A linker containing a reactive isothiocyanate (-N=C=S) group. This group readily forms stable thiourea bonds with primary amines on biomolecules like antibodies or peptides, enabling conjugation.[4][5]
While the primary role of p-SCN-Bn-TCMC is to link radionuclides to biological molecules for targeted applications,[6][7][8] the isothiocyanate moiety itself possesses intrinsic and potent biological activity. This guide will focus on the core mechanism of action of the benzyl isothiocyanate (BITC) portion of the molecule, which is well-documented to modulate multiple critical cellular signaling pathways.
Core Mechanism of Action: The Role of the Isothiocyanate Group
The biological activity of isothiocyanates (ITCs) stems from the electrophilic nature of the carbon atom in the -N=C=S group. This allows ITCs to react with nucleophilic groups in the cell, most notably the sulfhydryl (-SH) groups of cysteine residues in proteins.[9] This covalent modification can alter protein function and trigger a cascade of cellular events.
A primary target of ITCs is glutathione (GSH), the most abundant intracellular antioxidant. ITCs rapidly conjugate with GSH, leading to its depletion.[9] This disruption of the cellular redox balance results in the accumulation of Reactive Oxygen Species (ROS), inducing oxidative stress.[10][11] This elevation in ROS is a central event that initiates downstream signaling pathways leading to cytoprotective or cytotoxic outcomes, depending on the cellular context and ITC concentration.
Modulation of Key Cellular Signaling Pathways
Isothiocyanates, including BITC, are known to influence a variety of signaling pathways that are crucial in the pathogenesis of diseases like cancer.[12][13]
The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.
-
Mechanism of Activation: ITCs react with critical cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[14]
-
Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of numerous Phase II detoxifying and antioxidant enzymes (e.g., GSTs, NQO1).[14] This serves as a primary chemopreventive mechanism.
References
- 1. medkoo.com [medkoo.com]
- 2. DOTAM - Wikipedia [en.wikipedia.org]
- 3. DOTAM-bis-acid | AxisPharm [axispharm.com]
- 4. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 5. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 9. Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
An In-Depth Technical Guide to the Bifunctional Chelator p-SCN-Bn-TCMC
for Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-SCN-Bn-TCMC, formally known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane, is a critical component in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its unique structure combines a robust macrocyclic chelating agent, TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane), with a reactive isothiocyanate (-NCS) functional group. This design allows for the stable chelation of various radiometals, most notably copper-64 (⁶⁴Cu), while enabling covalent conjugation to biomolecules such as antibodies and peptides.[1] This guide provides a comprehensive overview of the core properties, synthesis, experimental protocols, and applications of p-SCN-Bn-TCMC.
Core Properties of p-SCN-Bn-TCMC
The efficacy of p-SCN-Bn-TCMC in radiopharmaceutical development stems from its distinct chemical and physical properties.
Chemical Structure and Properties
The foundational structure of p-SCN-Bn-TCMC is the TCMC macrocycle, a derivative of cyclen (1,4,7,10-tetraazacyclododecane) functionalized with four acetamide arms. This framework provides a high-affinity binding pocket for various metal ions. The addition of a p-isothiocyanatobenzyl group provides a reactive handle for bioconjugation.
Table 1: Physicochemical Properties of p-SCN-Bn-TCMC
| Property | Value | Reference |
| Formal Name | S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane | [1] |
| Molecular Formula | C₂₄H₃₇N₉O₄S | [1][2] |
| Molecular Weight | 547.7 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Purity | >98% (commercially available) | [3] |
Chelation Characteristics
Bioconjugation Chemistry
The isothiocyanate group (-NCS) of p-SCN-Bn-TCMC is highly reactive towards primary amines, such as the ε-amino group of lysine residues found on the surface of antibodies and peptides. This reaction forms a stable thiourea bond, covalently linking the chelator to the biomolecule. The conjugation reaction is typically carried out under mild basic conditions (pH 8.5-9.5) to ensure the reactivity of the amine groups while preserving the integrity of the biomolecule.[1]
Synthesis of p-SCN-Bn-TCMC
While a detailed, step-by-step synthesis of p-SCN-Bn-TCMC is not widely published in a single source, the general synthetic strategy involves a multi-step process. A representative synthesis is outlined below, based on common organic chemistry principles and published methods for similar bifunctional chelators. The synthesis can be conceptually divided into the formation of the TCMC macrocycle, introduction of the benzylamine functionality, and subsequent conversion to the isothiocyanate.
Synthesis of the TCMC Precursor
The synthesis of the TCMC macrocycle typically starts from cyclen. The nitrogen atoms of the cyclen ring are alkylated with an appropriate protected acetamide precursor.
Introduction of the Benzylamine Group and Conversion to Isothiocyanate
A common strategy for introducing the benzylamine functionality is to start with a precursor that already contains a protected amine on the benzyl group, such as p-nitrobenzyl bromide. This is then coupled to the TCMC macrocycle. The nitro group is subsequently reduced to an amine, which is then converted to the isothiocyanate group using a reagent like thiophosgene.
Diagram 1: Conceptual Synthesis Pathway for p-SCN-Bn-TCMC
Caption: Conceptual overview of the p-SCN-Bn-TCMC synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving p-SCN-Bn-TCMC.
Conjugation of p-SCN-Bn-TCMC to Antibodies
This protocol describes the general procedure for conjugating p-SCN-Bn-TCMC to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing stabilizers like bovine serum albumin (BSA).
-
p-SCN-Bn-TCMC.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
0.1 M sodium bicarbonate buffer, pH 8.5-9.5.
-
PD-10 desalting columns (or equivalent size exclusion chromatography system).
-
Spectrophotometer.
Procedure:
-
Antibody Preparation: Dialyze the mAb against 0.1 M sodium bicarbonate buffer (pH 8.5-9.5) overnight at 4°C to remove any interfering substances and to adjust the pH for optimal conjugation.
-
Determine Antibody Concentration: Measure the absorbance of the dialyzed mAb solution at 280 nm and calculate the concentration.
-
Prepare p-SCN-Bn-TCMC Solution: Immediately before use, dissolve p-SCN-Bn-TCMC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-TCMC to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction efficiency can exceed 90% within 30 minutes for some biomolecules.[1]
-
Purification of the Conjugate: Remove unconjugated p-SCN-Bn-TCMC and byproducts by size exclusion chromatography using a PD-10 desalting column equilibrated with PBS. Collect the protein-containing fractions.
-
Characterization of the Conjugate: Determine the concentration of the purified mAb-p-SCN-Bn-TCMC conjugate by measuring the absorbance at 280 nm. The number of chelators per antibody can be determined using methods like MALDI-TOF mass spectrometry.
Diagram 2: Antibody Conjugation Workflow
Caption: Workflow for conjugating p-SCN-Bn-TCMC to an antibody.
Radiolabeling of mAb-p-SCN-Bn-TCMC Conjugate with ⁶⁴Cu
This protocol outlines the radiolabeling of the antibody-chelator conjugate with ⁶⁴Cu.
Materials:
-
mAb-p-SCN-Bn-TCMC conjugate in a metal-free buffer.
-
⁶⁴CuCl₂ in dilute HCl.
-
0.1 M Ammonium acetate (NH₄OAc) buffer, pH 5.5, metal-free.
-
Instant thin-layer chromatography (iTLC) strips.
-
Mobile phase for iTLC (e.g., 50 mM DTPA).
-
Radio-TLC scanner.
-
PD-10 desalting columns.
Procedure:
-
Preparation: Adjust the pH of the ⁶⁴CuCl₂ solution to approximately 5.5 by adding 0.1 M NH₄OAc buffer.
-
Radiolabeling Reaction: Add the pH-adjusted ⁶⁴CuCl₂ to the mAb-p-SCN-Bn-TCMC conjugate solution. The final concentration of the conjugate is typically in the low micromolar range. Incubate the reaction mixture at 37°C for 30-60 minutes. Labeling efficiencies of >95% can be achieved under these conditions.
-
Determination of Radiochemical Purity: Spot a small aliquot of the reaction mixture onto an iTLC strip. Develop the chromatogram using a suitable mobile phase (e.g., 50 mM DTPA). In this system, the ⁶⁴Cu-labeled antibody remains at the origin, while free ⁶⁴Cu moves with the solvent front. Analyze the strip using a radio-TLC scanner to determine the radiochemical purity.
-
Purification of the Radiolabeled Conjugate: If the radiochemical purity is less than 95%, purify the radiolabeled antibody using a PD-10 desalting column equilibrated with a suitable formulation buffer (e.g., sterile saline).
-
Final Product Formulation: The purified ⁶⁴Cu-mAb-p-SCN-Bn-TCMC is formulated in a sterile, pyrogen-free buffer for in vivo studies.
Diagram 3: Radiolabeling Workflow
Caption: Workflow for radiolabeling the mAb-TCMC conjugate with ⁶⁴Cu.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of p-SCN-Bn-TCMC and its conjugates.
Table 2: Conjugation and Radiolabeling Parameters
| Parameter | Condition/Value | Reference |
| Conjugation pH | 8.5 - 9.5 | [1] |
| Conjugation Time | >90% efficiency in 30 min (for a PSMA ligand) | [1] |
| Radiolabeling pH | 5.5 (with NH₄OAc buffer) | |
| Radiolabeling Temperature | 37°C | |
| Radiolabeling Time | 30 - 60 minutes | |
| Radiolabeling Efficiency | >95% |
Table 3: In Vitro Stability of Related ⁶⁴Cu-Chelate Complexes in Rat Serum
| Chelator | % Intact after 48h | Reference |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9% | [6][7] |
| ⁶⁴Cu-N-NE3TA | 96.1% | [6][7] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9% | [6][7] |
| ⁶⁴Cu-C-NE3TA | 90.5% | [6][7] |
Note: Data for p-SCN-Bn-TCMC is not available, but data for structurally similar chelators are provided for comparison.
Applications in Drug Development
The primary application of p-SCN-Bn-TCMC is in the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy. By conjugating p-SCN-Bn-TCMC to a targeting vector (e.g., an antibody against a tumor-specific antigen), a radiolabeled probe can be created that specifically accumulates at the disease site.
For example, p-SCN-Bn-TCMC has been used to develop agents targeting the prostate-specific membrane antigen (PSMA), which is overexpressed on prostate cancer cells.[1] This allows for highly specific imaging of prostate cancer metastases and has potential for targeted delivery of therapeutic radionuclides.
Conclusion
p-SCN-Bn-TCMC is a versatile and highly effective bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals. Its robust chelation of radiometals like ⁶⁴Cu, combined with its efficient and stable conjugation to biomolecules, makes it an invaluable tool for researchers and drug development professionals in the field of nuclear medicine. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of p-SCN-Bn-TCMC in the development of novel diagnostic and therapeutic agents.
References
- 1. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 2. p-SCN-Bn-TCMC | C24H37N9O4S | CID 10076170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
An In-Depth Technical Guide to p-SCN-Bn-TCMC HCl: A Bifunctional Chelator for Advanced Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-TCMC HCl, a critical component in the development of next-generation radiopharmaceuticals for targeted imaging and therapy. This document outlines its chemical properties, detailed experimental protocols for bioconjugation and radiolabeling, and visual workflows to support research and development efforts in nuclear medicine and oncology.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing essential information for experimental design and quantitative analysis.
| Property | Value |
| Chemical Name | S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane tetrahydrochloride |
| Molecular Formula | C₂₄H₃₇N₉O₄S·4HCl[1] |
| Molecular Weight | 693.5 g/mol [1] |
| Alternative Formula | C24H41Cl4N9O4S[2] |
| Molecular Weight | 693.51 g/mol [2] |
| CAS Number | 2780352-89-6 (for the HCl salt)[1][2] |
Introduction to this compound
p-SCN-Bn-TCMC (p-isothiocyanatobenzyl-1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane) is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules.[3] Its structure features two key functional domains:
-
A TCMC (DOTAM) macrocyclic cage: This component provides a high-affinity coordination site for various radiometals, particularly therapeutic and diagnostic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[3]
-
A p-isothiocyanatobenzyl (SCN) linker: This reactive group facilitates covalent conjugation to primary amine groups present on biomolecules such as antibodies, peptides, and other targeting vectors.[3]
This dual functionality allows for the creation of radioimmunoconjugates (RICs) that can specifically deliver a radioactive payload to target cells, such as cancer cells, for imaging (e.g., PET, SPECT) or therapeutic (e.g., radioimmunotherapy) purposes.
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to a monoclonal antibody (mAb) and the subsequent radiolabeling with a therapeutic radionuclide, Lutetium-177.
Protocol 1: Conjugation of p-SCN-Bn-TCMC to a Monoclonal Antibody
This protocol describes the covalent attachment of the chelator to the antibody via the isothiocyanate-amine reaction.
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Carbonate buffer (0.1 M, pH 9.0-9.5), sterile and metal-free
-
0.9% NaCl solution, sterile and metal-free
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
-
Reaction tubes
-
Agitator/shaker
Methodology:
-
Antibody Preparation:
-
The buffer of the stock monoclonal antibody solution is exchanged with carbonate buffer (0.1 M, pH 9.0-9.5).
-
This is achieved by repeated dilution of the antibody solution with the carbonate buffer followed by concentration using a centrifugal filter unit. This process is typically repeated 3-4 times to ensure complete buffer exchange.
-
The final concentration of the antibody should be adjusted to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
A stock solution of this compound is prepared in the carbonate buffer.
-
The p-SCN-Bn-TCMC solution is added to the prepared antibody solution at a molar ratio typically ranging from 10:1 to 20:1 (chelator:antibody). The optimal ratio may need to be determined empirically for each specific antibody.
-
The reaction mixture is incubated for 1-2 hours at room temperature with gentle agitation.
-
-
Purification of the Antibody-TCMC Conjugate:
-
Unconjugated p-SCN-Bn-TCMC is removed from the reaction mixture.
-
The carbonate buffer is exchanged with a neutral buffer, such as 0.9% NaCl or PBS (pH 7.0-7.4), using centrifugal filter units.
-
The dilution and concentration steps are repeated at least three times to ensure the complete removal of the unconjugated chelator.
-
-
Characterization and Storage:
-
The concentration of the purified mAb-TCMC conjugate is determined using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).
-
The chelator-to-antibody ratio can be determined using methods such as MALDI-TOF mass spectrometry.
-
The purified conjugate is stored at 2-8 °C until radiolabeling.
-
Protocol 2: Radiolabeling of the mAb-TCMC Conjugate with Lutetium-177
This protocol outlines the incorporation of the radioisotope ¹⁷⁷Lu into the TCMC chelate conjugated to the antibody.
Materials:
-
Purified mAb-TCMC conjugate
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
Ammonium acetate buffer (0.2 M, pH 5.0-5.5), sterile and metal-free
-
Gentisic acid or ascorbic acid solution (optional, as a radioprotectant)
-
Reaction vial (e.g., sterile, pyrogen-free glass vial)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 6.0)
-
Radio-TLC scanner or gamma counter
Methodology:
-
Reaction Setup:
-
In a sterile reaction vial, the mAb-TCMC conjugate is diluted with the ammonium acetate buffer.
-
The ¹⁷⁷LuCl₃ solution is added to the vial. The amount of radioactivity will depend on the desired specific activity.
-
A radioprotectant such as gentisic acid or ascorbic acid can be added to minimize radiolysis of the antibody.
-
-
Radiolabeling Reaction:
-
The reaction mixture is incubated at 37-40 °C for 30-60 minutes.
-
-
Quality Control - Radiochemical Purity (RCP) Determination:
-
The RCP of the [¹⁷⁷Lu]Lu-mAb-TCMC is determined by ITLC.
-
A small aliquot of the reaction mixture is spotted onto an ITLC strip.
-
The strip is developed using a suitable mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ¹⁷⁷Lu migrates with the solvent front.
-
The distribution of radioactivity on the strip is measured using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
The RCP is calculated as: (Counts at origin / Total counts) x 100%. A successful radiolabeling should yield an RCP of >95%.
-
-
Purification (if necessary):
-
If the RCP is below the desired threshold, the product can be purified using size-exclusion chromatography (e.g., a PD-10 column) to remove unincorporated ¹⁷⁷Lu.
-
-
Final Formulation:
-
The final product is formulated in a physiologically compatible buffer, such as sterile saline, for in vitro or in vivo studies.
-
Visualizing the Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes involved in the preparation of a radioimmunoconjugate using p-SCN-Bn-TCMC.
Caption: Workflow for the conjugation of p-SCN-Bn-TCMC to a monoclonal antibody.
Caption: Workflow for the radiolabeling of a mAb-TCMC conjugate with Lutetium-177.
Caption: Simplified mechanism of action for a [¹⁷⁷Lu]Lu-mAb-TCMC radioimmunoconjugate.
References
- 1. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
The Pivotal Role of the Isothiocyanate Group in p-SCN-Bn-TCMC HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-SCN-Bn-TCMC HCl (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride), represents a critical tool in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its modular design, incorporating a high-affinity metal chelating macrocycle (TCMC) and a reactive linker, allows for the stable conjugation of radionuclides to a variety of biomolecules. This technical guide provides an in-depth analysis of the isothiocyanate (-N=C=S) group's role in the functionality of this compound, focusing on its chemical reactivity, impact on bioconjugate stability, and its integral part in the overall mechanism of action for targeted radiopharmaceutical development.
The Isothiocyanate Group: The Linchpin of Bioconjugation
The primary and defining role of the isothiocyanate group in the this compound molecule is to serve as a highly efficient and selective covalent linker. This functional group is an electrophile that readily reacts with nucleophilic moieties present on biomolecules, most notably the primary amine groups (-NH₂) of lysine residues and the N-terminus of peptides and proteins.[1] This reaction, which forms a stable thiourea linkage, is the cornerstone of its utility in creating targeted radiopharmaceuticals.
The isothiocyanate group's reactivity is a key advantage in bioconjugation due to the mild reaction conditions required, which helps to preserve the structural and functional integrity of the targeting biomolecule, such as a monoclonal antibody or a peptide.[1] The resulting thiourea bond is generally stable under physiological conditions, ensuring that the chelator, and by extension the radiometal, remains firmly attached to the targeting vector as it travels to its biological target.[1]
Figure 1: Logical relationship of the components of p-SCN-Bn-TCMC and its biological application.
Quantitative Data on Performance
The performance of this compound as a bifunctional chelator is critically dependent on both the efficiency of radiolabeling and the stability of the final bioconjugate. The isothiocyanate group, while not directly involved in metal chelation, can influence these parameters.
| Parameter | Value | Conditions | Source |
| Radiochemical Yield with 197m/gHg | 100 ± 0.0% | 10-4 M chelator, pH 5, 80°C, 1 hour | [2][3] |
| Reaction Efficiency (Conjugation) | > 90% | pH 8.5-9.5, room temperature, 30 minutes | [1] |
| Kinetic Inertness of 197m/gHg Complex | Stable | Challenged against human serum and glutathione | [2][3] |
| Radiolabeling Efficiency with 203Pb | > 95% | 10-4 M, pH 5-6, 37°C, 30 minutes | [4][5] |
| Stability of 203Pb Complex in Serum | 83% intact | 37°C for 2 days | [5] |
Table 1: Summary of Quantitative Performance Data for p-SCN-Bn-TCMC and its Conjugates.
It is important to note that while the thiourea linkage is generally stable, studies with other isothiocyanate-based bifunctional chelators have indicated a potential sensitivity to radiolysis, where the ionizing radiation from the chelated radioisotope can lead to cleavage of the bond.[6] This is a critical consideration in the design of high-activity radiotherapeutics.
Experimental Protocols
Bioconjugation of p-SCN-Bn-TCMC to a Targeting Peptide (PSMA-targeting)
This protocol is adapted from the synthesis of a TCMC-PSMA bioconjugate.[2]
Materials:
-
This compound
-
PSMA-targeting peptide with a primary amine (e.g., (((S)-5-((R)-2-((1R,4R)-4-(aminomethyl)cyclohexane-1-carboxamido)-3-(naphthalen-2-yl)propanamido)-1-carboxypentyl)carbamoyl)-L-glutamic acid)
-
Borate buffer (50 mM, pH 8.5)
-
Acetonitrile
-
Deionized water
-
HPLC for purification and analysis
Procedure:
-
Dissolve the PSMA-targeting peptide in a 1:1 mixture of 50 mM borate buffer (pH 8.5) and acetonitrile to a final concentration of 250 µM.
-
Dissolve this compound in acetonitrile to a concentration of 50 mM.
-
Add the p-SCN-Bn-TCMC solution to the peptide solution to achieve a 10-fold molar excess of the chelator.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the resulting TCMC-PSMA conjugate by preparative HPLC.
-
Lyophilize the purified conjugate and store at -20°C.
Radiolabeling of a TCMC-Conjugate with 197m/gHg
This protocol is based on the radiolabeling of p-SCN-Bn-TCMC.[2]
Materials:
-
TCMC-conjugated biomolecule
-
197m/gHgCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.15 M, pH 5)
-
Deionized water
-
ITLC strips for quality control
Procedure:
-
In a reaction vial, add the TCMC-conjugated biomolecule to the ammonium acetate buffer to achieve a final concentration of 10-4 M.
-
Add the 197m/gHgCl₂ solution to the vial.
-
Incubate the reaction mixture at 80°C for 1 hour.
-
After incubation, cool the reaction to room temperature.
-
Perform radiochemical purity analysis using ITLC with a suitable mobile phase (e.g., 50 mM DTPA, pH 5).
Figure 2: A simplified workflow for the synthesis of a targeted radiopharmaceutical using p-SCN-Bn-TCMC.
Mechanism of Action: The Isothiocyanate's Contribution
The isothiocyanate group does not directly participate in any known signaling pathways. Its role is mechanical and structural, enabling the creation of a stable, targeted radiopharmaceutical. The overall mechanism of action of the final conjugate is dictated by the targeting biomolecule and the properties of the chelated radionuclide.
-
Conjugation: The isothiocyanate group of p-SCN-Bn-TCMC covalently links the TCMC chelator to a targeting biomolecule.
-
Radiolabeling: The TCMC macrocycle securely chelates a diagnostic (e.g., PET or SPECT emitter) or therapeutic (e.g., alpha or beta emitter) radionuclide.
-
Targeting: The biomolecule portion of the conjugate directs the entire complex to a specific biological target, such as a receptor overexpressed on cancer cells.
-
Action: Upon binding to the target, the radionuclide either emits radiation for imaging or delivers a cytotoxic dose of radiation to the target cells and their microenvironment.
Conclusion
The isothiocyanate group is an indispensable component of the this compound bifunctional chelator. Its high reactivity under mild conditions allows for the efficient and stable conjugation to a wide range of biomolecules, forming the basis for the development of targeted radiopharmaceuticals. While the stability of the resulting thiourea linkage, particularly under high radiation fields, warrants careful consideration, the isothiocyanate moiety remains a workhorse in the field of radiopharmaceutical chemistry. Understanding the chemistry and performance of this critical functional group is paramount for researchers and drug development professionals aiming to design the next generation of effective and specific diagnostic and therapeutic agents.
References
- 1. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 2. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to p-SCN-Bn-TCMC HCl for Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator p-SCN-Bn-TCMC HCl, a critical component in the development of radiopharmaceuticals for targeted imaging and therapy. This document details its chemical properties, metal ion chelation characteristics, and established experimental protocols.
Introduction to this compound
This compound, with the full chemical name S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane, is a bifunctional chelator designed for the stable coordination of radiometals.[1] It features two key components:
-
TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane): A macrocyclic chelating agent that forms highly stable complexes with a variety of radiometals.[1]
-
p-SCN-Bn (para-isothiocyanatobenzyl) group: A reactive linker that facilitates the covalent conjugation of the chelator to biomolecules such as antibodies and peptides.[2]
This dual functionality allows for the development of targeted radiopharmaceuticals, where a radionuclide is securely chelated by the TCMC core and the entire complex is directed to a specific biological target by the conjugated biomolecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₃₇N₉O₄S·4HCl |
| Molecular Weight | 693.5 g/mol |
| CAS Number | 2780352-89-6 |
| Purity | ≥94% |
| Appearance | Solid powder |
Metal Ion Chelation: Quantitative Data
The TCMC core of p-SCN-Bn-TCMC is known for its high affinity and stability with various radiometals, particularly those used in nuclear medicine. While comprehensive stability constant data for a wide range of metal ions with p-SCN-Bn-TCMC is not extensively published in a single source, the following table summarizes available quantitative data for TCMC and its derivatives with relevant radiometals.
| Metal Ion | Chelator | Parameter | Value | Conditions |
| Lead (Pb²⁺) | TCMC | pPb | > 18 | - |
| Lead-203 (²⁰³Pb) | p-SCN-Bn-TCMC | Radiochemical Yield | 97.2 ± 0.6% | 10⁻⁴ M chelator |
| 96.9 ± 0.6% | 10⁻⁵ M chelator | |||
| 43.7 ± 1.0% | 10⁻⁶ M chelator | |||
| 3.7 ± 0.4% | 10⁻⁷ M chelator | |||
| Lead-212 (²¹²Pb) | p-SCN-Bn-TCMC | Radiochemical Yield | 97.8 ± 0.4% | 10⁻⁴ M chelator |
| 98.1 ± 0.5% | 10⁻⁵ M chelator | |||
| 80.8 ± 8.9% | 10⁻⁶ M chelator | |||
| 13.9 ± 1.6% | 10⁻⁷ M chelator | |||
| Mercury-197m/g (¹⁹⁷ᵐ/ᵍHg) | p-SCN-Bn-TCMC | Radiochemical Yield | 100% | 10⁻⁴ M chelator, 80°C, 1h, pH 5 |
| Lutetium-177 (¹⁷⁷Lu) | p-SCN-Bn-TCMC | - | Forms stable complexes | - |
| Actinium-225 (²²⁵Ac) | p-SCN-Bn-TCMC | - | Forms stable complexes | - |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Conjugation of p-SCN-Bn-TCMC to Antibodies
This protocol is adapted from methodologies for similar isothiocyanate-functionalized chelators.[3]
Materials:
-
Antibody solution (e.g., in phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 9.0
-
PD-10 desalting column (or similar size-exclusion chromatography system)
-
MALDI-TOF mass spectrometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Chelator Solution Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the p-SCN-Bn-TCMC solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the antibody-TCMC conjugate from unconjugated chelator using a PD-10 desalting column equilibrated with metal-free phosphate-buffered saline, pH 7.4.
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
Determine the average number of chelators per antibody molecule using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated and unconjugated antibody.[4]
-
Radiolabeling of TCMC-Antibody Conjugates with Lead-212 (²¹²Pb)
This protocol is based on established procedures for labeling TCMC conjugates.[5][6]
Materials:
-
²¹²PbCl₂ solution
-
TCMC-antibody conjugate
-
0.2 M Ammonium acetate buffer, pH 5.5
-
Metal-free water
-
Instant thin-layer chromatography (ITLC) strips
-
0.1 M Citrate buffer, pH 5.0 (mobile phase)
-
Gamma counter or radio-TLC scanner
Procedure:
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, combine the TCMC-antibody conjugate (e.g., 50-100 µg) with 0.2 M ammonium acetate buffer, pH 5.5.
-
Addition of Radionuclide: Add the desired amount of ²¹²PbCl₂ solution to the reaction mixture. The final reaction volume should be kept to a minimum (e.g., 100-200 µL).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quality Control (Radiochemical Purity):
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M citrate buffer, pH 5.0, as the mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ²¹²Pb moves with the solvent front.
-
Determine the distribution of radioactivity on the strip using a gamma counter or a radio-TLC scanner to calculate the radiochemical purity. A radiochemical yield of over 90% is typically achieved.[7]
-
-
Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled conjugate can be purified using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a suitable buffer.
Visualizations
Bifunctional Chelator Workflow
Caption: Workflow for the synthesis, radiolabeling, and application of p-SCN-Bn-TCMC-based radiopharmaceuticals.
Targeted Radionuclide Delivery Pathway
References
- 1. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 2. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncoinvent.com [oncoinvent.com]
- 7. Preparation of 212Pb-labeled monoclonal antibody using a novel 224Ra-based generator solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to p-SCN-Bn-TCMC HCl: A Bifunctional Chelator for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-SCN-Bn-TCMC HCl, a bifunctional chelator crucial for advancements in targeted radionuclide therapy and molecular imaging. This document details its chemical identity, properties, and established experimental protocols for its use in bioconjugation and radiolabeling.
Chemical Identity and Properties
This compound, with the IUPAC name (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide hydrochloride, is a macrocyclic chelating agent. Its structure features a TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) framework, which provides a high-affinity binding site for various radiometals, and a p-isothiocyanatobenzyl (p-SCN-Bn) group, which serves as a reactive linker for conjugation to biomolecules.
The hydrochloride salt form enhances the solubility and stability of the compound. Below is a summary of its key identifiers and physicochemical properties.
| Property | Value |
| IUPAC Name | (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide hydrochloride |
| Synonyms | p-SCN-Bn-TCMC hydrochloride; p-isothiocyanatobenzyl-TCMC HCl |
| CAS Number | 2780352-89-6, 2153478-57-8 (for HCl salt); 282097-63-6 (for free base)[1] |
| Molecular Formula | C₂₄H₃₇N₉O₄S · xHCl |
| Molecular Weight | 547.68 g/mol (free base) |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage Conditions | Store at -20°C for long-term stability. |
Mechanism of Action and Applications
This compound functions as a bifunctional chelator, bridging a radionuclide to a targeting biomolecule such as an antibody or a peptide. The isothiocyanate group reacts with primary amines (e.g., lysine residues) on the biomolecule to form a stable thiourea bond. The TCMC moiety then securely chelates a radiometal. This dual functionality makes it an essential tool in the development of radioimmunoconjugates and other targeted radiopharmaceuticals.
A significant application of p-SCN-Bn-TCMC is in the field of targeted alpha therapy, particularly with the radionuclide Lead-212 (²¹²Pb). The TCMC chelator forms a highly stable complex with ²¹²Pb, which is crucial for in vivo applications to prevent the release of the radioisotope. These ²¹²Pb-labeled biomolecules can then be used to deliver a cytotoxic payload of alpha particles directly to cancer cells, for example, by targeting the Prostate-Specific Membrane Antigen (PSMA) in prostate cancer.[2]
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to a monoclonal antibody and the subsequent radiolabeling with Lead-212.
Conjugation of p-SCN-Bn-TCMC to a Monoclonal Antibody (e.g., Trastuzumab)
This protocol outlines the steps to conjugate p-SCN-Bn-TCMC to an antibody, creating a TCMC-antibody conjugate ready for radiolabeling.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5-9.0
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography columns (e.g., PD-10 desalting columns)
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into 0.1 M NaHCO₃ buffer (pH 8.5-9.0) using a centrifugal filter unit.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
p-SCN-Bn-TCMC Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the p-SCN-Bn-TCMC solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the TCMC-Antibody Conjugate:
-
Remove the unreacted p-SCN-Bn-TCMC and DMSO by size-exclusion chromatography using a PD-10 desalting column pre-equilibrated with PBS (pH 7.4).
-
Alternatively, use centrifugal filter units to wash the conjugate with PBS.
-
Collect the purified TCMC-antibody conjugate.
-
-
Characterization:
-
Determine the final concentration of the TCMC-antibody conjugate.
-
Assess the average number of TCMC molecules per antibody (chelate-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or by a competitive assay with a known metal ion.
-
Radiolabeling of TCMC-Antibody Conjugate with Lead-212 (²¹²Pb)
This protocol describes the radiolabeling of the TCMC-antibody conjugate with ²¹²Pb.
Materials:
-
TCMC-antibody conjugate in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
²¹²PbCl₂ solution in dilute HCl
-
0.1 M Ammonium Acetate buffer, pH 5.5
-
0.1 M EDTA solution
-
Instant thin-layer chromatography (ITLC) strips
-
Radio-TLC scanner or gamma counter
Procedure:
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add the TCMC-antibody conjugate.
-
Add the ²¹²PbCl₂ solution to the conjugate. The amount of ²¹²Pb will depend on the desired specific activity.
-
Adjust the pH of the reaction mixture to 5.5 using 0.1 M ammonium acetate buffer.
-
Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.
-
-
Quenching the Reaction:
-
Add a small volume of 0.1 M EDTA solution to chelate any unbound ²¹²Pb.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the ²¹²Pb-TCMC-antibody by ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0).
-
The radiolabeled antibody will remain at the origin, while free ²¹²Pb will move with the solvent front.
-
Calculate the RCP by measuring the radioactivity at the origin relative to the total radioactivity on the strip. An RCP of >95% is generally desired.
-
-
Purification (if necessary):
-
If the RCP is below the desired level, purify the radiolabeled conjugate using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a formulation buffer suitable for in vivo use.
-
Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
References
p-SCN-Bn-TCMC HCl solubility and storage conditions
An In-Depth Technical Guide to p-SCN-Bn-TCMC HCl: Solubility and Storage
Introduction
This compound, also known as 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride, is a bifunctional chelator used extensively in research and drug development.[1][2][3] Its structure is composed of two key functional moieties: a powerful chelating agent, TCMC (also known as DOTAM), and a reactive para-isothiocyanatobenzyl (p-SCN-Bn) linker group.[1][4][5]
The TCMC macrocycle is capable of strongly binding to radioisotopic heavy metal ions, which are crucial for radio-diagnostic imaging and therapeutic applications.[1][2][5] The isothiocyanate (-N=C=S) group provides a reactive site for covalently conjugating the chelator to biomolecules such as peptides, antibodies, or other macromolecules that possess primary amine or hydroxyl groups.[1][5] This dual functionality allows researchers to create targeted radiopharmaceuticals, where a specific biomolecule guides the chelated radioisotope to a desired biological target, for applications like Positron Emission Tomography (PET) imaging or targeted radionuclide therapy.[5][6]
This guide provides a comprehensive overview of the solubility and recommended storage conditions for this compound to ensure its integrity and optimal performance in experimental settings.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Note that the molecular weight may vary slightly between batches due to hydration.[1]
| Property | Data |
| IUPAC Name | 2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide tetrahydrochloride[1] |
| Synonyms | p-SCN-Bn-TCMC hydrochloride, p-SCN-Bn-DOTAM[1][4] |
| CAS Numbers | 2780352-89-6 (HCl salt), 2153478-57-8 (HCl salt), 282097-63-6 (Free Base)[1] |
| Molecular Formula | C₂₄H₄₁Cl₄N₉O₄S[1][7][8] |
| Molecular Weight | 693.51 g/mol [1][7] |
| Appearance | Solid powder[1] |
Solubility Profile
Quantitative solubility data for this compound is not widely published in scientific literature. The information available is primarily qualitative and derived from supplier datasheets.
| Solvent | Solubility |
| DMSO | May dissolve in most cases[7] |
| Water | Potential solvent; testing with a small amount is recommended[7] |
| Ethanol | Potential solvent; testing with a small amount is recommended[7] |
| DMF | Potential solvent; testing with a small amount is recommended[7] |
Given the lack of specific solubility values, researchers should determine the solubility in their specific buffer or solvent system empirically.
Experimental Protocol: Determining Solubility
The following protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Objective: To determine the approximate solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, deionized water, PBS)
-
Calibrated analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and appropriate tips
-
Microcentrifuge tubes or small vials
Methodology:
-
Preparation: Accurately weigh out a small, known amount (e.g., 1-5 mg) of this compound powder and place it into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube. This creates an initial, high-concentration mixture that is likely a suspension.
-
Equilibration: Vortex the mixture vigorously for 1-2 minutes. Allow the sample to equilibrate at the desired temperature (e.g., room temperature) for at least one hour to ensure maximum dissolution. Intermittent vortexing during this period is recommended.
-
Observation (Qualitative): Visually inspect the solution. If the solid has completely dissolved, the solubility is greater than the current concentration. Proceed to step 6. If solid material remains, proceed to step 5.
-
Serial Dilution: If undissolved solid remains, add another known volume of solvent to the tube, effectively lowering the concentration. Repeat step 3 (Equilibration) and step 4 (Observation). Continue this process until the solid is fully dissolved. The solubility can be estimated as being between the last concentration with undissolved solid and the first concentration where all solid dissolved.
-
Confirmation of Saturation (for precise measurement): To confirm a saturated solution, ensure a small amount of excess solid remains after equilibration.
-
Separation: Centrifuge the saturated suspension at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved this compound using an appropriate analytical method (e.g., HPLC-UV or mass spectrometry).
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Concentration from analysis × (Total volume of solvent / Volume of supernatant analyzed).
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound, particularly the reactive isothiocyanate group. The following conditions are recommended based on supplier data.
| Form | Condition | Duration |
| Solid Powder | 0 to 4°C, dry and dark | Short-term (days to weeks)[1] |
| -20°C, dry and dark | Long-term (months to years)[1][7] | |
| Stock Solution | -80°C in a suitable solvent | Up to 6 months[7] |
| -20°C in a suitable solvent | Up to 1 month[7] |
The compound is considered stable enough for shipping under ambient temperatures for a few weeks.[1][7] However, upon receipt, it should be transferred to the recommended storage conditions immediately.
Visualizations
Chemical Structure and Functional Workflow
The chemical structure of p-SCN-Bn-TCMC highlights the macrocyclic chelator and the isothiocyanate linker. Its application in research follows a logical workflow from bioconjugation to final use in imaging or therapy.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DOTAM - Wikipedia [en.wikipedia.org]
- 5. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 6. Buy 2-[4,7-Bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | 147597-66-8 [smolecule.com]
- 7. This compound | bifunctional chelator | CAS# 2153478-57-8 | InvivoChem [invivochem.com]
- 8. This compound | C24H41Cl4N9O4S | CID 154731655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Radiolabeling with p-SCN-Bn-TCMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the bifunctional chelator p-SCN-Bn-TCMC HCl to a monoclonal antibody (mAb) and its subsequent radiolabeling with Lutetium-177 (¹⁷⁷Lu). This procedure is critical for the development of targeted radiopharmaceuticals for therapeutic applications. The isothiocyanate group (-SCN) of p-SCN-Bn-TCMC reacts with primary amine groups on the antibody, such as the ε-amino group of lysine residues, to form a stable thiourea bond. The TCMC macrocycle can then securely chelate radionuclides like ¹⁷⁷Lu.[1]
Lutetium-177 is a medium-energy beta-emitter with a physical half-life of 6.73 days, making it suitable for therapeutic applications.[2] It also emits low-energy gamma photons, which allows for imaging and dosimetry studies.[2][3] The stability of the resulting radiolabeled antibody is crucial for its efficacy and safety, minimizing off-target radiation.
Experimental Protocols
Antibody-Chelator Conjugation
This protocol details the conjugation of this compound to a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) of interest
-
This compound (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane)[4]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), Chelex-100 treated
-
Phosphate Buffered Saline (PBS), Chelex-100 treated
-
PD-10 desalting columns
-
Centrifugal filter devices (e.g., Amicon Ultra, 30 kDa MWCO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a PD-10 desalting column or centrifugal filter device.
-
Adjust the final concentration of the mAb to 5-10 mg/mL.
-
-
Chelator Preparation:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved p-SCN-Bn-TCMC to the antibody solution to achieve a desired molar ratio of chelator to antibody. A common starting point is a 20:1 molar excess of the chelator.[5]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Purification of the Conjugate:
-
Remove unconjugated chelator and DMSO by buffer exchange into Chelex-100 treated PBS using a PD-10 desalting column or repeated centrifugation with a centrifugal filter device.
-
Determine the protein concentration of the purified TCMC-mAb conjugate using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).
-
The purified conjugate can be stored at 2-8°C for short-term use or lyophilized for long-term storage.
-
Diagram of the Conjugation Workflow:
Caption: Workflow for the conjugation of p-SCN-Bn-TCMC to a monoclonal antibody.
Radiolabeling with Lutetium-177
This protocol describes the radiolabeling of the TCMC-mAb conjugate with ¹⁷⁷Lu.
Materials:
-
TCMC-mAb conjugate
-
¹⁷⁷LuCl₃ in 0.05 M HCl (No-carrier-added)
-
0.25 M Ammonium Acetate Buffer (pH 5.0-5.5), Chelex-100 treated
-
0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution
-
PD-10 desalting columns
-
Sterile, pyrogen-free vials
Procedure:
-
Reaction Setup:
-
In a sterile vial, add a calculated amount of the TCMC-mAb conjugate (typically 0.5-1.0 mg).
-
Add 0.25 M ammonium acetate buffer to adjust the pH to 5.0-5.5.
-
Add the desired amount of ¹⁷⁷LuCl₃ solution (e.g., 5-10 mCi).
-
-
Radiolabeling Reaction:
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quenching the Reaction:
-
Add a small volume of 0.05 M DTPA solution to chelate any unbound ¹⁷⁷Lu.
-
-
Purification of the Radiolabeled Antibody:
-
Purify the ¹⁷⁷Lu-TCMC-mAb from free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA using a PD-10 desalting column equilibrated with sterile PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
-
Sterilization:
-
Sterilize the final product by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Diagram of the Radiolabeling Workflow:
Caption: Workflow for the radiolabeling of a TCMC-mAb conjugate with Lutetium-177.
Quality Control
a. Determination of Chelator-to-Antibody Ratio (CAR): The number of TCMC molecules conjugated to each antibody molecule can be determined using techniques such as MALDI-TOF mass spectrometry or by a spectrophotometric assay using a known amount of a metal salt that complexes with the chelator. A typical CAR ranges from 2 to 8.[5]
b. Radiochemical Purity (RCP): RCP is determined to quantify the percentage of ¹⁷⁷Lu that is successfully chelated by the TCMC-mAb conjugate. This is typically assessed by instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).
-
ITLC:
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.0
-
Analysis: The ¹⁷⁷Lu-TCMC-mAb remains at the origin (Rf = 0), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).
-
Acceptance Criteria: RCP ≥ 95%
-
-
HPLC:
-
Column: Size-exclusion column (e.g., SEC-HPLC)
-
Mobile Phase: Phosphate buffered saline
-
Detection: UV detector (280 nm) and a radiometric detector in series.
-
Analysis: The ¹⁷⁷Lu-TCMC-mAb will have a shorter retention time corresponding to the high molecular weight protein, while free ¹⁷⁷Lu and small molecule impurities will have longer retention times.
-
Acceptance Criteria: RCP ≥ 95%[6]
-
c. Stability: The stability of the radiolabeled antibody is assessed over time in relevant biological media.
-
In Vitro Serum Stability:
-
Incubate the ¹⁷⁷Lu-TCMC-mAb in human serum at 37°C.
-
At various time points (e.g., 24, 48, 72, and 168 hours), analyze the samples by ITLC or HPLC to determine the percentage of intact radiolabeled antibody.
-
Acceptance Criteria: >90% intact ¹⁷⁷Lu-TCMC-mAb after 72 hours.
-
Data Presentation
Table 1: Conjugation and Radiolabeling Parameters
| Parameter | Typical Value/Range | Reference |
| Conjugation | ||
| Antibody Concentration | 5-10 mg/mL | - |
| Chelator:Antibody Molar Ratio | 10:1 to 50:1 | [5] |
| Conjugation pH | 8.5 - 9.0 | - |
| Conjugation Time | 2 hours | - |
| Conjugation Temperature | Room Temperature | - |
| Chelator/Antibody Ratio (CAR) | 2 - 8 | [5] |
| Radiolabeling | ||
| Labeling pH | 5.0 - 5.5 | - |
| Labeling Time | 30 - 60 minutes | - |
| Labeling Temperature | 37 - 40°C | - |
| Radiochemical Yield | >98% | [2][6] |
Table 2: Quality Control Specifications
| Test | Method | Specification | Reference |
| Radiochemical Purity (RCP) | ITLC-SG | ≥ 95% | [6] |
| Radiochemical Purity (RCP) | SEC-HPLC | ≥ 95% | [6] |
| In Vitro Serum Stability (72h) | HPLC | > 90% intact | [7] |
| Sterility | Standard Methods | Sterile | - |
| Endotoxin Level | LAL Test | < specification | - |
Signaling Pathways and Logical Relationships
The underlying principle of this methodology is the creation of a stable link between a targeting biomolecule (the antibody) and a therapeutic payload (the radionuclide).
Diagram of the Radioimmunotherapy Principle:
Caption: Principle of radioimmunotherapy using a ¹⁷⁷Lu-labeled antibody.
References
- 1. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macrocyclics.com [macrocyclics.com]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Conjugation with p-SCN-Bn-TCMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and radioimmunotherapeutics, has revolutionized the landscape of precision medicine. A critical component in the synthesis of these powerful agents is the bifunctional chelator, which serves as a stable linker between the antibody and the payload, such as a cytotoxic drug or a radionuclide. p-SCN-Bn-TCMC HCl (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride) is a bifunctional chelator designed for the stable conjugation of antibodies and other biomolecules.[1][2]
The this compound molecule possesses two key functional moieties:
-
An isothiocyanate (-SCN) group: This electrophilic group readily reacts with primary amine groups, such as the ε-amine of lysine residues present on the surface of antibodies, to form a stable thiourea bond. This reaction provides a robust and covalent attachment of the chelator to the antibody.[1]
-
A TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) macrocyclic chelator: This component is capable of strongly and stably chelating a variety of radiometals, including therapeutic alpha-emitters like Actinium-225 (²²⁵Ac) and Lutetium-177 (¹⁷⁷Lu).[1] The resulting radiolabeled antibody can then be used for targeted radiotherapy or diagnostic imaging.
These application notes provide detailed protocols for the conjugation of this compound to antibodies, along with methods for the purification and characterization of the resulting immunoconjugates.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₃₇N₉O₄S·4HCl | [2] |
| Molecular Weight | 693.5 g/mol | [2] |
| Appearance | Solid | - |
| Storage Conditions | -20°C for long-term storage | [2] |
| Reactive Group | Isothiocyanate (-SCN) | [1] |
| Target Functional Group | Primary amines (e.g., lysine residues) | [1] |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol outlines the steps for the covalent attachment of this compound to an antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5.
-
Purification column (e.g., size-exclusion chromatography column, such as a PD-10 desalting column).
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL. This can be achieved using a desalting column or dialysis. The absence of primary amine-containing buffers (e.g., Tris) is crucial.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Antibody-TCMC Conjugate:
-
Remove the unreacted this compound and DMSO by size-exclusion chromatography (SEC).
-
Equilibrate the SEC column with a suitable storage buffer for the antibody (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the purified antibody-TCMC conjugate. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
-
Concentration and Storage:
-
Pool the fractions containing the purified conjugate and determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA assay).
-
Store the purified antibody-TCMC conjugate at 4°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Characterization of the Antibody-TCMC Conjugate
1. Determination of Chelator-to-Antibody Ratio (CAR) by UV-Vis Spectroscopy:
-
This method can be used if the chelator has a distinct UV absorbance from the antibody. A standard curve for the chelator is first generated.
-
Measure the absorbance of the antibody-TCMC conjugate at 280 nm (for protein) and at the wavelength of maximum absorbance for the p-SCN-Bn-TCMC (if applicable and distinct).
-
The CAR can be calculated using the Beer-Lambert law, correcting for any absorbance of the chelator at 280 nm.[3]
2. Determination of Chelator-to-Antibody Ratio (CAR) by Mass Spectrometry:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the unconjugated antibody and the antibody-TCMC conjugate.[4][5]
-
The difference in molecular weight corresponds to the mass of the conjugated p-SCN-Bn-TCMC molecules.
-
The average CAR can be calculated by dividing the total mass of the conjugated chelator by the molecular weight of a single p-SCN-Bn-TCMC molecule.
3. Assessment of Conjugate Purity and Integrity by SDS-PAGE:
-
Analyze the purified antibody-TCMC conjugate by SDS-PAGE under both reducing and non-reducing conditions.
-
Compare the banding pattern to that of the unconjugated antibody to ensure that the conjugation process has not caused significant fragmentation or aggregation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during and after antibody conjugation with bifunctional chelators. The values presented are illustrative and may vary depending on the specific antibody and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Molar Excess of Chelator | 10 - 50 fold | - | - |
| Chelator-to-Antibody Ratio (CAR) | 1 - 10 | MALDI-TOF MS, UV-Vis Spectroscopy | [6][7] |
| Conjugation Efficiency | > 90% | HPLC, Mass Spectrometry | [8] |
| Antibody Recovery | > 80% | Protein Concentration Measurement | - |
| Radiolabeling Efficiency | > 95% | Instant Thin-Layer Chromatography (ITLC) | - |
| Immunoreactivity | > 80% of unconjugated antibody | ELISA, Flow Cytometry | - |
| In Vitro Stability (Serum) | > 90% stable after 7 days | HPLC, ITLC | [9] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
Signaling Pathway: HER2-Targeted Therapy
Antibodies such as Trastuzumab, when conjugated with this compound and radiolabeled, can be used for targeted radiotherapy of HER2-positive cancers. The antibody directs the radiochelate to cancer cells overexpressing the HER2 receptor.
Caption: Mechanism of action of a Trastuzumab-TCMC radioimmunoconjugate.
Signaling Pathway: CD20-Targeted Therapy
Rituximab is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells. Conjugation with this compound allows for the delivery of radionuclides for the treatment of B-cell lymphomas.
Caption: Mechanism of action of a Rituximab-TCMC radioimmunoconjugate.
References
- 1. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Chelator-to-Antibody Ratio on Development of 89Zr-iPET Tracer for Imaging of PD-L1 Expression on Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Peptide Labeling Using p-SCN-Bn-TCMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted radionuclide therapy (TRT) is rapidly advancing, offering a promising strategy for the specific delivery of cytotoxic radiation to cancer cells while minimizing damage to healthy tissues. A key component in this approach is the use of bifunctional chelators (BFCs), which serve to stably bind a therapeutic radioisotope and covalently attach it to a tumor-targeting biomolecule, such as a peptide or antibody.
p-SCN-Bn-TCMC HCl (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride) is a highly effective bifunctional chelator designed for this purpose.[1] It features two key functional components:
-
A TCMC Macrocyclic Core: The 1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane (TCMC) structure forms a highly stable coordination complex with a variety of radiometals, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Lead-212 (²¹²Pb).[1][2]
-
An Isothiocyanate (SCN) Linker: The p-isothiocyanatobenzyl group provides a reactive site for covalent conjugation to biomolecules.[1] The isothiocyanate moiety reacts efficiently with primary amines, such as the ε-amino group of lysine residues on a peptide, to form a robust thiourea bond.[2][3]
These characteristics make p-SCN-Bn-TCMC an excellent choice for developing peptide-based radiopharmaceuticals for targeted imaging and therapy, particularly in applications like prostate-specific membrane antigen (PSMA)-targeted therapy for prostate cancer.[3][4]
Application: PSMA-Targeted Radioligand Therapy
A prime application for peptides labeled with p-SCN-Bn-TCMC is in the development of radioligands for PSMA-targeted therapy. PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells.[5]
The general mechanism involves a PSMA-binding peptide (e.g., a glutamate-urea-lysine scaffold) being conjugated to p-SCN-Bn-TCMC. This conjugate is then radiolabeled with a therapeutic isotope. When administered to a patient, the radiolabeled peptide selectively binds to PSMA on prostate cancer cells. Following binding, the entire complex is internalized by the cancer cell.[5][6] This process concentrates the cytotoxic radionuclide directly at the tumor site, where its decay emits radiation that induces lethal DNA damage in the cancer cell.[6]
Quantitative Data
The performance of a bifunctional chelator is determined by its ability to be efficiently radiolabeled and to hold the radioisotope stably in vivo. The tables below summarize reported performance data for TCMC complexes.
Table 1: Radiolabeling Efficiency and Stability of p-SCN-Bn-TCMC Complexes
| Radioisotope | Radiolabeling Conditions | Radiochemical Yield | In Vitro Stability | Reference |
|---|---|---|---|---|
| ¹⁹⁷Hg | pH 5, 80°C, 1 hour | 100% | 85.9% intact after 24h in glutathione | [1] |
| 67.5% intact after 24h in human serum | [1] | |||
| ²¹²Pb | Optimized conditions | 94 ± 4% | Not specified | [1] |
| ²²⁵Ac | Not specified | 75.6 - 86.7% | Not specified | [7] |
| ²²⁷Th | pH 5.5, Room Temp, 1 hour | ≥95% | Not specified | |
Note: Stability and yield are highly dependent on the specific peptide conjugate and experimental conditions.
Experimental Workflow and Protocols
The overall process for creating a radiolabeled peptide using p-SCN-Bn-TCMC involves three main stages: conjugation of the chelator to the peptide, purification of the conjugate, and radiolabeling with the desired isotope.
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the covalent attachment of the p-SCN-Bn-TCMC chelator to a peptide containing a primary amine (e.g., a lysine residue or an N-terminal amine).
Materials:
-
Peptide of interest (lyophilized)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer or 50 mM Borate buffer, adjusted to pH 8.5-9.5. Crucially, do not use buffers containing primary amines like Tris. [2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen gas
-
Deionized water (18 MΩ·cm)
Procedure:
-
Peptide Preparation: Accurately weigh the lyophilized peptide and dissolve it in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Molar Ratio Calculation: Determine the moles of peptide in the solution. The reaction is typically performed with a slight molar excess of the chelator. A starting point of a 5- to 10-fold molar excess of p-SCN-Bn-TCMC relative to the peptide is recommended to drive the reaction.[8]
-
Conjugation Reaction:
-
While gently vortexing the peptide solution, add the calculated volume of the p-SCN-Bn-TCMC stock solution dropwise.
-
If the solution becomes cloudy, add a minimal amount of DMF or DMSO to aid solubility.
-
Seal the reaction vial, purge with nitrogen gas, and incubate for 2-4 hours at room temperature or 37°C with gentle agitation.[7] Reaction time may require optimization for specific peptides.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted isothiocyanate groups. This step is often omitted if the reaction proceeds directly to purification.
-
Analysis: Monitor the reaction progress by taking a small aliquot and analyzing it via LC-MS to confirm the formation of the desired peptide-chelator conjugate, which will have an increased mass corresponding to the addition of the TCMC moiety.
Protocol 2: Purification of the Peptide-TCMC Conjugate by RP-HPLC
Purification is essential to remove unreacted peptide, excess chelator, and any side products. Reversed-phase HPLC is the standard method.[9]
Materials & Equipment:
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude conjugation reaction mixture with TFA to a final concentration of ~0.1% and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a suitable flow rate.
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the peptide conjugate and must be optimized.[10]
-
Monitor the elution profile at 215 nm and 280 nm. The peptide-TCMC conjugate will typically elute later (be more retained) than the unconjugated peptide due to the hydrophobicity of the benzyl group.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to confirm purity and identity. Pool the fractions that meet the required purity specification (typically >95%).
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide-TCMC conjugate as a white, fluffy powder. Store at -20°C or -80°C.
Protocol 3: General Radiolabeling of the Peptide-TCMC Conjugate
This is a general guideline for radiolabeling. The specific buffer, pH, temperature, and time will vary significantly depending on the radioisotope used.
Materials:
-
Purified, lyophilized Peptide-TCMC conjugate
-
Radionuclide of interest (e.g., ¹⁷⁷LuCl₃, ²²⁵Ac(NO₃)₃) in a suitable acidic solution
-
Labeling Buffer: Metal-free 0.1 M sodium acetate or 0.1 M gentisic acid, pH adjusted to 4.5-5.5.
-
Heating block or water bath
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reconstitution: Dissolve the Peptide-TCMC conjugate in the Labeling Buffer to a concentration of approximately 1 µg/µL.
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, add a specific amount of the Peptide-TCMC conjugate solution (e.g., 5-20 µg).
-
Add the desired amount of radionuclide activity to the tube.
-
Gently mix and incubate at an elevated temperature (e.g., 85-95°C) for 15-30 minutes. Note: These conditions are typical for ¹⁷⁷Lu; other isotopes like ²²⁵Ac may require different temperatures and times.
-
-
Quality Control: After incubation, determine the radiochemical purity (RCP) using Radio-TLC or Radio-HPLC. The RCP should typically be >95%. If the RCP is low, a final purification step using a C18 Sep-Pak cartridge may be required to remove unincorporated radionuclide.
-
Final Formulation: The final product is diluted in a sterile, buffered saline solution for in vitro or in vivo use.
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals | Semantic Scholar [semanticscholar.org]
- 5. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 6. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. bachem.com [bachem.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Application Notes and Protocols for Copper-64 PET Imaging Using a Bifunctional Chelator
Topic: p-SCN-Bn-TCMC HCl for Copper-64 PET Imaging
Disclaimer: Scientific literature extensively documents the use of bifunctional chelators for conjugating Copper-64 (⁶⁴Cu) to targeting biomolecules for Positron Emission Tomography (PET) imaging. The specific chelator, p-SCN-Bn-TCMC (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane), is commercially available. However, there is a notable scarcity of published data specifically detailing its application with ⁶⁴Cu. In contrast, the structurally similar and widely used chelator, p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is well-characterized for ⁶⁴Cu chelation and its use in preclinical and clinical PET imaging.
Therefore, these application notes and protocols will utilize p-SCN-Bn-DOTA as a representative and well-documented bifunctional chelator for ⁶⁴Cu PET imaging applications. The principles and methodologies described herein are largely transferable to other macrocyclic bifunctional chelators, including p-SCN-Bn-TCMC.
Introduction
Copper-64 (t₁/₂ = 12.7 h) is a positron-emitting radionuclide with decay characteristics suitable for PET imaging.[1][2] Its relatively long half-life allows for the imaging of large biomolecules like monoclonal antibodies (mAbs), which require extended periods to accumulate in target tissues.[1] To attach ⁶⁴Cu to a targeting biomolecule, a bifunctional chelator (BFC) is employed. The BFC serves as a stable cage for the radiometal on one end and provides a reactive group for covalent attachment to the biomolecule on the other.[3]
p-SCN-Bn-DOTA is a macrocyclic BFC that offers high thermodynamic stability and kinetic inertness for the resulting ⁶⁴Cu-DOTA complex, which is crucial for minimizing the in vivo release of the radionuclide.[4] The p-isothiocyanatobenzyl (p-SCN-Bn) group allows for efficient and stable conjugation to primary amine groups (e.g., lysine residues) on proteins and peptides, forming a thiourea bond.[5]
These notes provide an overview of the application of p-SCN-Bn-DOTA for ⁶⁴Cu PET imaging, including quantitative data on its performance and detailed protocols for its use in a research setting.
Data Presentation
The following tables summarize the quantitative data for ⁶⁴Cu-labeled biomolecules using macrocyclic bifunctional chelators like DOTA and NOTA.
Table 1: Radiolabeling Efficiency and In Vitro Stability of ⁶⁴Cu-labeled Immunoconjugates
| Chelator Conjugate | Biomolecule | Radiolabeling Efficiency (%) | In Vitro Serum Stability (48 h) | Reference |
| p-SCN-Bn-DOTA | Rituximab | 98.9% | >94% | [4] |
| p-SCN-Bn-NOTA | Rituximab | >95% (at 31 nM) | 97.5% ± 0.3% | [4] |
| p-SCN-Bn-Oxo-DO3A | Rituximab | High | >94% | [4] |
| p-SCN-Bn-PCTA | Rituximab | High | >94% | [4] |
| DOTA | Cetuximab | 88% | 25.8% ± 2.5% (at 24h) | [6] |
| NOTA | Cetuximab | >95% | 85.4% ± 2.7% (at 24h) | [6] |
Table 2: In Vivo Biodistribution of ⁶⁴Cu-DOTA-Antibody Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram ± SD)
| Organ | ⁶⁴Cu-DOTA-Trastuzumab (HER2+ Tumor, 48h)[3] | ⁶⁴Cu-DOTA-Cetuximab (EGFR+ Tumor, 24h)[7] | ⁶⁴Cu-DOTA-cBR96 (Colon Xenograft, 48h)[8] |
| Blood | 15.3 ± 2.1 | 14.2 ± 3.1 | 16.1 ± 2.5 |
| Heart | 3.5 ± 0.5 | 4.5 ± 1.2 | 4.2 ± 0.8 |
| Lungs | 7.1 ± 1.2 | 6.8 ± 1.9 | 6.5 ± 1.1 |
| Liver | 13.5 ± 2.8 | 15.1 ± 2.5 | 12.8 ± 2.3 |
| Spleen | 5.8 ± 1.1 | 6.2 ± 1.5 | 5.5 ± 0.9 |
| Kidneys | 8.2 ± 1.5 | 9.1 ± 2.0 | 7.9 ± 1.4 |
| Muscle | 2.1 ± 0.4 | 2.5 ± 0.7 | 2.3 ± 0.5 |
| Bone | 3.9 ± 0.7 | 4.1 ± 0.9 | 3.7 ± 0.6 |
| Tumor | 23.2 ± 5.1 | 18.5 ± 6.5 | 16.1 ± 3.2 |
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol describes the conjugation of the p-SCN-Bn-DOTA chelator to lysine residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS).
-
p-SCN-Bn-DOTA (commercially available).
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0), metal-free.
-
Dimethyl sulfoxide (DMSO).
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system).
-
Vivaspin or Amicon ultrafiltration units (e.g., 30 kDa MWCO).
-
UV-Vis Spectrophotometer.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a PD-10 column or by repeated ultrafiltration.
-
Concentrate the mAb to approximately 5-10 mg/mL.
-
Determine the precise concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Purification of the DOTA-mAb Conjugate:
-
Remove the unreacted p-SCN-Bn-DOTA and DMSO by size-exclusion chromatography using a PD-10 column, eluting with metal-free 0.1 M ammonium acetate buffer (pH 5.5).[11]
-
Alternatively, purify the conjugate using repeated ultrafiltration with the same buffer.
-
Collect the purified DOTA-mAb conjugate and determine its final concentration.
-
-
Characterization (Optional but Recommended):
-
Determine the number of DOTA molecules conjugated per mAb molecule using MALDI-TOF mass spectrometry or by a colorimetric assay following chelation with a known metal. An average of 4-6 chelators per antibody is often targeted.[4]
-
Protocol 2: Radiolabeling of DOTA-mAb Conjugate with ⁶⁴Cu
This protocol details the chelation of ⁶⁴Cu with the purified DOTA-mAb conjugate.
Materials:
-
DOTA-mAb conjugate from Protocol 1.
-
⁶⁴CuCl₂ in dilute HCl (commercially available or cyclotron-produced).
-
0.1 M Ammonium Acetate Buffer (pH 5.5), metal-free.
-
PD-10 desalting column.
-
Instant thin-layer chromatography (ITLC) strips (e.g., ITLC-SG).
-
Mobile Phase for ITLC: 50 mM Diethylenetriaminepentaacetic acid (DTPA) in saline.
-
Radio-TLC scanner or gamma counter.
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, add the DOTA-mAb conjugate (e.g., 100-200 µg).
-
Add 0.1 M ammonium acetate buffer to bring the pH to 5.5.
-
Add the ⁶⁴CuCl₂ solution (e.g., 37-185 MBq, 1-5 mCi). The volume should be minimized to maintain a high concentration of reactants.
-
-
Radiolabeling Reaction:
-
Purification of ⁶⁴Cu-DOTA-mAb:
-
After incubation, purify the radiolabeled antibody from unchelated ⁶⁴Cu using a PD-10 desalting column, eluting with sterile phosphate-buffered saline (PBS).
-
Collect the fractions containing the radiolabeled antibody (typically the first radioactive peak).
-
Protocol 3: Quality Control of ⁶⁴Cu-DOTA-mAb
This protocol ensures the radiochemical purity of the final product.
Materials:
-
Purified ⁶⁴Cu-DOTA-mAb from Protocol 2.
-
ITLC-SG strips.
-
Mobile Phase: 50 mM DTPA in saline.
-
Radio-TLC scanner.
-
High-Performance Liquid Chromatography (HPLC) system with a size-exclusion column (SEC) and a radioactivity detector.
Procedure:
-
Instant Thin-Layer Chromatography (ITLC):
-
Spot a small aliquot (1-2 µL) of the purified ⁶⁴Cu-DOTA-mAb onto the bottom of an ITLC-SG strip.
-
Develop the strip in a chromatography tank containing the 50 mM DTPA mobile phase.
-
In this system, the ⁶⁴Cu-DOTA-mAb remains at the origin (Rf = 0), while free ⁶⁴Cu (as ⁶⁴Cu-DTPA) moves with the solvent front (Rf = 1).
-
Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin.
-
Radiochemical purity should be >95%.
-
-
Size-Exclusion HPLC (Optional):
-
Inject an aliquot of the final product onto an SEC-HPLC system.
-
The ⁶⁴Cu-DOTA-mAb will elute as a high molecular weight peak. Aggregates will elute earlier, and low molecular weight impurities (like free ⁶⁴Cu) will elute later.
-
This method confirms both radiochemical purity and the absence of aggregation.[4]
-
Protocol 4: In Vitro Serum Stability Assay
This protocol assesses the stability of the radiolabeled antibody in serum over time.
Materials:
-
Purified ⁶⁴Cu-DOTA-mAb.
-
Fresh mouse or human serum.
-
ITLC or SEC-HPLC system as described in Protocol 3.
Procedure:
-
Incubate an aliquot of the ⁶⁴Cu-DOTA-mAb (e.g., 3.7 MBq) in 1 mL of serum at 37°C.[12]
-
At various time points (e.g., 1, 4, 24, and 48 hours), take a small sample of the mixture.
-
Analyze the sample for radiochemical purity using ITLC or SEC-HPLC as described in Protocol 3.
-
Calculate the percentage of intact radiolabeled antibody at each time point to determine stability. Macrocyclic chelators like DOTA typically show high stability, with >94% of the ⁶⁴Cu remaining bound after 48 hours.[4]
Protocol 5: Small Animal PET Imaging and Biodistribution
This protocol provides a general workflow for in vivo evaluation in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with xenografts).
-
Purified and quality-controlled ⁶⁴Cu-DOTA-mAb.
-
Small animal PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
Procedure:
-
Injection:
-
Administer a defined dose of ⁶⁴Cu-DOTA-mAb (e.g., 3.7-7.4 MBq, 100-200 µCi) to each mouse via tail vein injection.[10]
-
-
PET/CT Imaging:
-
At desired time points (e.g., 4, 24, and 48 hours post-injection), anesthetize the mice.
-
Acquire static or dynamic PET scans, followed by a CT scan for anatomical co-registration.[8]
-
-
Biodistribution Study:
-
Immediately after the final imaging session, euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7]
-
Visualizations
Caption: Overall experimental workflow from antibody conjugation to in vivo PET imaging.
Caption: Chemical pathway for conjugating p-SCN-Bn-DOTA to an antibody via a thiourea bond.
Caption: Chelation of the ⁶⁴Cu²⁺ ion by the DOTA moiety of the conjugated antibody.
References
- 1. [64Cu]Cu-NOTA-Trastuzumab and [89Zr]Zr-DFO-Trastuzumab in Xenografts with Varied HER2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of 64Cu-Radiolabeled KCCYSL Peptides for Targeting Epidermal Growth Factor Receptor-2 in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Receptor-binding, biodistribution, and metabolism studies of 64Cu-DOTA-cetuximab, a PET-imaging agent for epidermal growth-factor receptor-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal antibodies for copper-64 PET dosimetry and radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Animal PET/CT Imaging of Local and Systemic Immune Response Using 64Cu-αCD11b - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-SCN-Bn-TCMC HCl in Targeted Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radiotherapy is a promising modality in precision oncology, delivering cytotoxic radionuclides to malignant tissues while minimizing damage to healthy surrounding cells. The efficacy of this approach is critically dependent on the stable chelation of the radionuclide and its efficient conjugation to a targeting vector, such as a monoclonal antibody, peptide, or small molecule. The bifunctional chelator, p-SCN-Bn-TCMC HCl (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclodododecane hydrochloride), has emerged as a chelator of choice for a variety of therapeutic radionuclides, particularly alpha-emitters like Actinium-225 (225Ac) and Lead-212 (212Pb).
The TCMC (also known as DOTAM) macrocycle provides a robust coordination cage for radiometals, forming highly stable complexes.[1] The isothiocyanate (-SCN) group facilitates covalent conjugation to primary amines on biomolecules, forming a stable thiourea bond.[2] These application notes provide an overview of the properties of this compound and detailed protocols for its use in the development of radiopharmaceuticals for targeted alpha therapy.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₇N₉O₄S·4HCl | [3] |
| Molecular Weight | 693.51 g/mol | [2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in aqueous buffers (e.g., carbonate, HEPES) and DMSO | |
| Storage | Store at -20°C for long-term stability |
Key Applications in Targeted Radiotherapy
This compound is instrumental in the development of targeted radiopharmaceuticals for a range of cancers. Its primary application lies in the stable chelation of therapeutic alpha- and beta-emitting radionuclides.
Radionuclides of Interest:
-
Actinium-225 (225Ac): A potent alpha-emitter with a 10-day half-life, delivering high linear energy transfer (LET) radiation to tumor cells.
-
Lead-212 (212Pb): An in vivo generator of the alpha-emitter Bismuth-212 (212Bi), with a convenient 10.6-hour half-life for radiolabeling and delivery.[4]
-
Bismuth-213 (213Bi): An alpha-emitter with a shorter half-life of 45.6 minutes.
-
Lutetium-177 (177Lu): A beta-emitter also used in targeted radiotherapy.
Targeting Vectors:
-
Monoclonal Antibodies (mAbs): e.g., Trastuzumab (anti-HER2), Rituximab (anti-CD20).
-
Peptides: e.g., Bombesin analogs (targeting gastrin-releasing peptide receptors), PSMA-targeting peptides.
-
Small Molecules: e.g., PSMA inhibitors.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating this compound to a monoclonal antibody, such as Trastuzumab.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
This compound
-
Carbonate buffer (0.1 M, pH 9.0-9.5), metal-free
-
0.9% NaCl, metal-free
-
Centrifugal concentrators (e.g., 30 kDa MWCO)
-
Reaction vials
-
Spectrophotometer
Procedure:
-
Buffer Exchange:
-
Exchange the antibody buffer to carbonate buffer (0.1 M, pH 9.0-9.5) using a centrifugal concentrator. Repeat the wash and concentration steps three to four times to ensure complete buffer exchange.[5]
-
Determine the final antibody concentration using a spectrophotometer (A280).
-
-
Conjugation Reaction:
-
Dissolve this compound in the carbonate buffer.
-
Add the dissolved this compound to the antibody solution at a molar ratio of 5:1 to 10:1 (chelator:antibody).[6]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Purification of the Conjugate:
-
Remove unconjugated chelator by buffer exchanging the reaction mixture into 0.9% NaCl using a centrifugal concentrator. Repeat the wash and concentration steps three times.[5]
-
-
Characterization of the Conjugate:
-
Determine the final protein concentration.
-
Determine the average number of TCMC molecules per antibody (chelate-to-antibody ratio, CAR) using a spectrophotometric assay with lead(II) and arsenazo III.[5]
-
References
- 1. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ac-EAZY! Towards GMP-Compliant Module Syntheses of 225Ac-Labeled Peptides for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Imaging, biodistribution, and toxicology evaluation of (212)Pb-TCMC-trastuzumab in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for p-SCN-Bn-TCMC HCl in Radio-diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, p-SCN-Bn-TCMC HCl (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane), is a macrocyclic chelating agent designed for the stable incorporation of radiometals into biomolecules for radio-diagnostic and radiotherapeutic applications. Its structure features a TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) framework for robust metal chelation and a reactive para-isothiocyanate (SCN) group for covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and proteins.[1][2] This document provides detailed application notes and protocols for the use of this compound in the development of radiopharmaceuticals for diagnostic imaging.
Principle of Application
The fundamental application of this compound in radio-diagnostics involves a two-step process:
-
Conjugation: The isothiocyanate group of this compound reacts with primary amine groups (e.g., from lysine residues) on a targeting biomolecule to form a stable thiourea bond.
-
Radiolabeling: The TCMC chelate of the resulting immunoconjugate is then used to complex a diagnostic radiometal, such as Zirconium-89 (⁸⁹Zr) or Copper-64 (⁶⁴Cu), which are positron emitters suitable for Positron Emission Tomography (PET) imaging.
The resulting radio-immunoconjugate can be administered in vivo to visualize the distribution and accumulation of the targeting biomolecule at its site of action, enabling non-invasive diagnosis, staging, and monitoring of diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for bifunctional chelators, including TCMC and its analogs, in radio-diagnostic applications. Data for DOTA, a closely related macrocyclic chelator, is included for comparison.
Table 1: Conjugation Efficiency of Bifunctional Chelators with Antibodies
| Chelator | Antibody | Molar Ratio (Chelator:Ab) | Chelator to Antibody Ratio (DAR) | Reference |
| p-SCN-Bn-DOTA | Rituximab | 20:1 | 6.1 | [3] |
| p-SCN-Bn-DTPA | Rituximab | 20:1 | 8.8 | [3] |
| p-SCN-Bn-DOTA | S01 | - | 1.6 | [4] |
| p-SCN-Bn-DOTA | nsIgG | - | 2.2 | [4] |
| p-SCN-Bn-DOTA | 7E11 | - | 0.2 - 5.3 | [5] |
| TCMC | Trastuzumab | 5-20:1 | Not specified | [6] |
Table 2: Radiolabeling Efficiency and Specific Activity
| Radio-immunoconjugate | Radiolabeling Yield | Specific Activity | Reference |
| ²²⁵Ac-DOTA-S01 | 75.6 - 86.7% | ~37 kBq/mg | [4] |
| ²¹²Pb-TCMC-Trastuzumab | >90% | Not specified | [7] |
| ¹⁷⁷Lu-DOTA-Rituximab (BioSim) | 78 - 80% | Not specified | [8] |
Table 3: In Vitro and In Vivo Stability of Radiolabeled Conjugates
| Radio-immunoconjugate | Stability Metric | Result | Reference |
| ¹⁷⁷Lu-DOTA-HAC | In vitro (PBS, 37°C, 6 days) | No evidence of radiolysis or biodegradation | [9] |
| ¹⁷⁷Lu-DOTA-TATE | In vivo (human plasma, 24h) | 23% ± 5% intact | [10][11] |
| ¹⁷⁷Lu-DOTA-TATE | In vivo (human plasma, 96h) | 1.7% ± 0.9% intact | [10][11] |
| [²²⁵Ac]Ac-DOTA-PKU525 | In vitro (FBS, 37°C, 7 days) | Stable | [12] |
Experimental Protocols
The following protocols are generalized based on methodologies for TCMC and its analog, DOTA. Researchers should optimize these protocols for their specific antibody and radiometal.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the chelator to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Centrifugal filter units (e.g., Amicon Ultra, 50 kDa MWCO)
-
Sterile, metal-free water and buffers
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 9.0) using a centrifugal filter unit.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Chelator Preparation:
-
Dissolve this compound in sterile, metal-free water to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the mAb solution at a molar ratio of 10:1 to 20:1 (chelator:mAb).
-
Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated chelator by size-exclusion chromatography using a PD-10 column equilibrated with sterile saline or PBS.
-
Collect the fractions containing the conjugated antibody.
-
Alternatively, use centrifugal filter units to wash and concentrate the conjugated antibody.
-
-
Characterization:
-
Storage:
-
Store the purified TCMC-mAb conjugate at 4°C for short-term use or at -20°C/-80°C for long-term storage.
-
Protocol 2: Radiolabeling of TCMC-Antibody Conjugate with Zirconium-89
This protocol is adapted from procedures for other macrocyclic chelators and should be optimized for TCMC.
Materials:
-
TCMC-mAb conjugate
-
⁸⁹Zr-oxalate in oxalic acid (1 M)
-
Sodium carbonate (2 M)
-
HEPES buffer (0.5 M, pH 7.0-7.5)
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips
-
Citrate buffer (20 mM, pH 4.8) as iTLC mobile phase
Procedure:
-
Neutralization of ⁸⁹Zr:
-
In a sterile, metal-free microcentrifuge tube, add the required volume of ⁸⁹Zr-oxalate.
-
Carefully add 2 M sodium carbonate to adjust the pH to 6.8-7.2. The volume of sodium carbonate will be approximately 1.5 times the volume of the ⁸⁹Zr-oxalate solution.
-
-
Radiolabeling Reaction:
-
Add the TCMC-mAb conjugate to the neutralized ⁸⁹Zr solution.
-
Add 0.5 M HEPES buffer to bring the final reaction volume to 200-500 µL.
-
Incubate at room temperature for 60 minutes with gentle mixing.
-
-
Quality Control (in-process):
-
Spot a small aliquot of the reaction mixture onto an iTLC strip.
-
Develop the strip using 20 mM citrate buffer.
-
The ⁸⁹Zr-TCMC-mAb will remain at the origin (Rf = 0.0), while free ⁸⁹Zr will migrate with the solvent front (Rf = 1.0).
-
Determine the radiochemical purity using a radio-TLC scanner. A purity of >95% is desirable.
-
-
Purification:
-
If the radiochemical purity is <95%, purify the radiolabeled antibody using a PD-10 column equilibrated with sterile PBS.
-
Collect the fractions containing the purified ⁸⁹Zr-TCMC-mAb.
-
-
Final Quality Control:
-
Determine the radiochemical purity of the final product using iTLC as described above.
-
Measure the total activity and calculate the specific activity (MBq/mg).
-
Perform a sterile filtration of the final product using a 0.22 µm filter.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for conjugating p-SCN-Bn-TCMC to an antibody.
References
- 1. DOTAM - Wikipedia [en.wikipedia.org]
- 2. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Methodology for Labeling Proteins and Peptides with Lead-212 (212Pb) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 212Pb-labeled monoclonal antibody using a novel 224Ra-based generator solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new conjugate of human albumin and p-SCN-Bn-DOTA for radioguided occult lesion localization in breast cancer (ROLL) | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide for p-SCN-Bn-TCMC HCl Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of the bifunctional chelator p-SCN-Bn-TCMC HCl to biomolecules, primarily proteins such as antibodies and peptides. This process is a critical step in the development of radiopharmaceuticals for targeted imaging and therapy.
Introduction
p-SCN-Bn-TCMC (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclodododecane) is a bifunctional chelator that combines a potent chelating agent, TCMC, with a reactive isothiocyanate (-N=C=S) linker. The TCMC moiety is capable of forming stable complexes with a variety of radiometals, while the isothiocyanate group allows for covalent attachment to primary amine groups present on biomolecules, such as the lysine residues of antibodies and peptides, through the formation of a stable thiourea bond.[1] This dual functionality makes p-SCN-Bn-TCMC an invaluable tool for the development of targeted radiopharmaceuticals.
The successful conjugation of p-SCN-Bn-TCMC to a biomolecule is a multi-step process that requires careful optimization of reaction conditions to ensure efficient conjugation while preserving the biological activity of the targeting molecule. This guide provides detailed protocols for conjugation, purification, and characterization of the resulting immunoconjugates.
Chemical Reaction
The conjugation of p-SCN-Bn-TCMC to a biomolecule containing primary amines (e.g., lysine residues on an antibody) proceeds via a nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, forming a stable thiourea linkage.
Reaction Scheme:
Biomolecule-NH₂ + S=C=N-Bn-TCMC → Biomolecule-NH-C(=S)-NH-Bn-TCMC
This reaction is typically carried out in an aqueous, alkaline buffer to ensure the primary amine is deprotonated and thus more nucleophilic.[2]
Quantitative Data Summary
The efficiency of the conjugation reaction is often assessed by determining the chelator-to-biomolecule ratio. This ratio can be influenced by several factors, including the molar excess of the chelator, pH, temperature, and reaction time. Below is a summary of reported quantitative data from various studies.
| Biomolecule | Molar Ratio (Chelator:Biomolecule) | Resulting Chelators per Biomolecule | Analytical Method | Reference |
| Rituximab | 5:1 | 1.62 ± 0.5 | Spectrophotometric Assay | [3] |
| Rituximab | 10:1 | 6.42 ± 1.72 | Spectrophotometric Assay | [3] |
| Rituximab | 50:1 | 11.01 ± 2.64 | Spectrophotometric Assay | [3] |
| Rituximab | 20:1 | 6.1 | MALDI-TOF MS | |
| Rituximab | 20:1 | 8.8 | MALDI-TOF MS | |
| S01 and nsIgG Antibodies | Not Specified | 1.6 and 2.2 | MALDI-TOF MS | [4] |
| NCAB001 Antibody | 5:1 | ~3 | LC-MS | [5] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule (e.g., antibody, peptide)
-
Conjugation Buffer: 0.1 M Sodium Carbonate/Bicarbonate Buffer (pH 9.0-9.5) or 0.1 M HEPES buffer (pH 8.5)
-
Quenching Solution (optional): e.g., Tris buffer or glycine solution
-
Purification System: Size-Exclusion Chromatography (e.g., PD-10 desalting column) or Dialysis equipment
-
Analytical Instruments: UV-Vis Spectrophotometer, MALDI-TOF Mass Spectrometer, HPLC system.
Step-by-Step Conjugation Protocol
This protocol is a general guideline and may require optimization for specific biomolecules.
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged with the conjugation buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or the conjugation buffer. The isothiocyanate group is susceptible to hydrolysis, so fresh preparation is crucial.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved p-SCN-Bn-TCMC to the biomolecule solution. Molar ratios can range from 5:1 to 50:1 (chelator:biomolecule).[3]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or agitation. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent containing primary amines (e.g., Tris or glycine) can be added to react with any excess p-SCN-Bn-TCMC.
-
Purification of the Conjugate
It is essential to remove unconjugated p-SCN-Bn-TCMC and any reaction byproducts from the final conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unconjugated molecules.[6][7][8]
-
Equilibrate a desalting column (e.g., PD-10) with a suitable buffer (e.g., PBS or ammonium acetate).
-
Apply the reaction mixture to the column.
-
Elute the conjugate according to the manufacturer's instructions. The conjugate will typically elute in the void volume.
-
-
Dialysis: This method is also suitable for removing small molecules.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of a suitable buffer with several buffer changes over 24-48 hours.
-
Characterization of the Conjugate
After purification, the conjugate should be characterized to determine the concentration, purity, and the average number of chelators per biomolecule.
-
Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford) or by measuring the absorbance at 280 nm.
-
Purity: Assess the purity of the conjugate using SDS-PAGE or size-exclusion HPLC.
-
Chelator-to-Biomolecule Ratio:
-
MALDI-TOF Mass Spectrometry: This is a direct method to determine the mass of the conjugate. The difference in mass between the unconjugated biomolecule and the conjugate can be used to calculate the average number of attached chelators.[9][10][11][12]
-
UV-Vis Spectroscopy: If the chelator has a distinct absorbance peak, this method can be used to estimate the ratio.
-
Radiolabeling and Titration: A radio-TLC-based method can also be employed by titrating the conjugate with a known amount of a radiometal.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Targeted Radiopharmaceutical Mechanism of Action
References
- 1. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 2. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bruker.com [bruker.com]
Application Notes and Protocols for p-SCN-Bn-TCMC HCl in Actinium-225 Chelation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the bifunctional chelator p-SCN-Bn-TCMC HCl for the chelation of Actinium-225 (²²⁵Ac). This document is intended to guide researchers in the development of ²²⁵Ac-based radiopharmaceuticals for targeted alpha therapy (TAT).
Introduction to this compound and Actinium-225
Actinium-225 is a promising radionuclide for targeted alpha therapy due to its high linear energy transfer and a decay cascade that releases four high-energy alpha particles, inducing potent and localized cytotoxicity in cancer cells.[1][2] A significant challenge in the therapeutic application of ²²⁵Ac is the development of a stable chelation system to securely hold the radioisotope and prevent its release and subsequent accumulation in healthy tissues like the liver and bone, which can cause significant toxicity.[1][3]
The macrocyclic chelator, p-SCN-Bn-TCMC (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane), is a derivative of the well-established DOTA chelator. It is designed for the stable chelation of trivalent radiometals, including ²²⁵Ac.[4] The key feature of this molecule is the isothiocyanate (-SCN) functional group, which allows for the covalent conjugation to primary amine groups on biomolecules such as antibodies, peptides, and nanoparticles, enabling the targeted delivery of the ²²⁵Ac payload to cancer cells.[4]
Key Experimental Data
The following tables summarize key quantitative data related to the use of TCMC-based chelators in radiopharmaceutical development. It is important to note that while p-SCN-Bn-TCMC is designed for ²²⁵Ac, some of the available detailed experimental data comes from studies with other radiometals or closely related TCMC conjugates.
Table 1: Radiolabeling Efficiency and Molar Activity
| Chelator/Conjugate | Radiometal | Conditions | Radiochemical Yield | Apparent Molar Activity | Reference |
| p-SCN-Bn-TCMC | ¹⁹⁷m/gHg | 80°C, 10⁻⁴ M ligand | 100% ± 0.0% | Not Reported | [5] |
| TCMC-PSMA | Not Specified | Not Specified | Not Reported | 0.089 MBq/nmol | [5] |
| p-SCN-Bn-DOTA | ²²⁵Ac | 37°C, 2 hours (one-step) | >75% | 30-fold higher than 2-step | [1][6] |
Table 2: In Vitro Stability and Binding Affinity
| Complex/Conjugate | Condition | Stability/Binding | Reference |
| TCMC-PSMA | Human serum and glutathione | Significant degradation over 24h | [5] |
| [¹⁹⁷m/gHg]Hg-p-SCN-Bn-TCMC | Human serum and glutathione | Kinetically inert | [5] |
| TCMC-PSMA | Cell binding assay | Kᵢ value: 19.0 to 19.6 nM | [5] |
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should optimize these protocols for their specific biomolecule and experimental setup.
3.1. Protocol for Conjugation of this compound to a Biomolecule
This protocol describes the conjugation of the chelator to a primary amine-containing biomolecule, such as a monoclonal antibody.
Materials and Reagents:
-
This compound
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Anhydrous DMSO
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
0.1 M sodium citrate or ammonium acetate buffer, pH 5.0-5.5
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mg/mL immediately before use.
-
Adjust the concentration of the biomolecule in the reaction buffer to 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the this compound solution to the biomolecule solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing.
-
Remove the unreacted chelator and purify the resulting TCMC-biomolecule conjugate using a PD-10 desalting column or size-exclusion chromatography.
-
The purified conjugate should be stored in a metal-free buffer, such as 0.1 M sodium citrate or ammonium acetate, at 4°C.
-
Characterize the conjugate to determine the average number of chelators per biomolecule.
3.2. Protocol for Radiolabeling of TCMC-Biomolecule Conjugate with ²²⁵Ac
This protocol is adapted from established one-step labeling methods for similar chelators like p-SCN-Bn-DOTA.[1][7]
Materials and Reagents:
-
²²⁵Ac-nitrate in dilute HCl
-
TCMC-biomolecule conjugate in a suitable buffer (e.g., 0.1 M sodium citrate or ammonium acetate, pH 5.0-5.5)
-
2 M Tetramethylammonium acetate (TMAA) buffer
-
150 g/L L-ascorbic acid (as a radioprotectant)
-
Instant thin-layer chromatography (ITLC) strips
-
0.1 M citrate buffer, pH 5.0 (mobile phase)
-
Radio-TLC scanner
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add the desired amount of ²²⁵Ac-nitrate (e.g., 3.7 MBq).
-
Add 25 µL of 2 M TMAA buffer to adjust the pH.
-
Add 10 µL of 150 g/L L-ascorbic acid.
-
Add the TCMC-biomolecule conjugate (e.g., 100 µg).
-
Gently mix the solution and verify that the final pH of the reaction mixture is between 5.0 and 5.5.
-
Incubate the reaction at 37°C for 60-120 minutes.
-
Monitor the radiolabeling efficiency using ITLC. Spot 1 µL of the reaction mixture onto an ITLC strip.
-
Develop the strip using 0.1 M citrate buffer, pH 5.0, as the mobile phase. In this system, the ²²⁵Ac-TCMC-biomolecule conjugate remains at the origin (Rf = 0.0), while free ²²⁵Ac moves with the solvent front (Rf = 1.0).
-
Calculate the radiochemical yield by integrating the peaks on the radio-TLC scanner.
-
If necessary, purify the radiolabeled conjugate from unchelated ²²⁵Ac using a desalting column.
Visualizations
Diagram 1: Chelation and Bioconjugation Workflow
Caption: Workflow for creating a ²²⁵Ac-labeled radiopharmaceutical.
Diagram 2: Experimental Workflow for Radiolabeling and QC
Caption: Step-by-step workflow for radiolabeling and quality control.
References
- 1. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved in vivo stability of actinium-225 macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with p-SCN-Bn-TCMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-SCN-Bn-TCMC HCl (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane tetrahydrochloride) is a bifunctional chelator integral to the development of next-generation targeted radiopharmaceuticals.[1] This compound features a reactive isothiocyanate (-N=C=S) group for covalent attachment to primary amines on biomolecules and a robust TCMC (tetra(2-carbamoylmethyl)cyclododecane) macrocyclic chelator.[2][3] The TCMC moiety forms highly stable complexes with a variety of radiometals, making it an ideal platform for creating antibody-drug conjugates (ADCs), particularly for targeted alpha and beta therapy and diagnostic imaging.[4][5]
The primary application of p-SCN-Bn-TCMC lies in the field of oncology, where it is used to arm targeting molecules like monoclonal antibodies (mAbs) with potent radioisotopes. The isothiocyanate group reacts with lysine residues on the antibody surface, forming a stable thiourea bond.[2] Once conjugated, the TCMC chelate can be loaded with therapeutic or diagnostic radionuclides such as Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), or Lead-212 (²¹²Pb).[4][6] These radioimmunoconjugates are designed to selectively bind to tumor-associated antigens, delivering a cytotoxic radiation dose directly to cancer cells while minimizing damage to healthy tissues.
Key Applications
-
Targeted Radionuclide Therapy: Development of radioimmunotherapeutics for cancers overexpressing specific antigens (e.g., HER2, PSMA).[1][7]
-
Diagnostic Imaging (SPECT/PET): Creation of imaging agents for the non-invasive detection and monitoring of tumors.[1]
-
Theranostics: A combined therapeutic and diagnostic approach using the same targeting molecule labeled with different isotopes.
Data Presentation: Quantitative Analysis of TCMC and DOTA Analog Conjugates
The following tables summarize key quantitative data from studies involving the conjugation of TCMC and the closely related DOTA chelator to monoclonal antibodies. This data provides a benchmark for expected outcomes in terms of conjugation efficiency and radiolabeling yields.
| Parameter | Antibody | Chelator | Value | Radionuclide | Reference |
| Chelate-to-Protein Ratio | Trastuzumab | TCMC | 14 ± 3 | N/A | [4] |
| Chelate-to-Protein Ratio | Rituximab | p-SCN-Bn-DOTA | 6.1 | N/A | [8] |
| Chelate-to-Protein Ratio | S01 mAb | p-SCN-Bn-DOTA | 1.6 | N/A | [2] |
| Chelate-to-Protein Ratio | nsIgG | p-SCN-Bn-DOTA | 2.2 | N/A | [2] |
| Parameter | Antibody Conjugate | Radionuclide | Value | Reference |
| Radiolabeling Efficiency | TCMC-Trastuzumab | ²¹²Pb | 92.2% to 99.6% | [4] |
| Radiolabeling Yield | DOTA-S01 | ²²⁵Ac | 75.6% to 86.7% | [2] |
| Specific Activity | TCMC-Trastuzumab | ²¹²Pb | 2.8 to 6.0 mCi/mg | [4] |
| Radiochemical Purity (at 24 months) | ²¹²Pb-TCMC-Trastuzumab | ²¹²Pb | 91.5% | [4] |
| Radiochemical Purity (at 60 months) | ²¹²Pb-TCMC-Trastuzumab | ²¹²Pb | 90.2% | [4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the p-SCN-Bn-TCMC chelator to a monoclonal antibody (mAb) via the reaction between the isothiocyanate group and primary amines on the antibody surface.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances.
-
This compound
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.5)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Sterile, pyrogen-free water
-
Spectrophotometer for protein concentration measurement
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.5) using a PD-10 desalting column or dialysis.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Chelator Preparation:
-
Dissolve this compound in sterile water to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the p-SCN-Bn-TCMC solution to the antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated chelator by passing the reaction mixture through a PD-10 desalting column equilibrated with a suitable buffer (e.g., 0.25 M ammonium acetate, pH 7.0).
-
Collect the protein-containing fractions.
-
-
Characterization:
Protocol 2: Radiolabeling of TCMC-Antibody Conjugate with Lutetium-177
This protocol outlines the chelation of ¹⁷⁷Lu by the TCMC-conjugated antibody.
Materials:
-
TCMC-mAb conjugate (from Protocol 1)
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
0.25 M Ammonium acetate buffer (pH 4.0-5.0)
-
Gentisic acid solution (radioprotectant)
-
Heating block
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile vial, combine the TCMC-mAb conjugate with the ammonium acetate buffer.
-
Add gentisic acid to prevent radiolysis.
-
Add the required activity of ¹⁷⁷LuCl₃ to the mixture.
-
-
Radiolabeling Reaction:
-
Incubate the reaction vial at 95-100°C for 20-30 minutes in a heating block.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC. A suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) will separate the radiolabeled antibody (remains at the origin) from free ¹⁷⁷Lu (migrates with the solvent front).
-
Radiochemical purity should typically be >95%.
-
-
Purification (if necessary):
-
If significant amounts of free ¹⁷⁷Lu are present, purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10).
-
Visualization of Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and a relevant signaling pathway targeted by radioimmunotherapy.
References
- 1. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bench to Bedside: Stability Studies of GMP Produced Trastuzumab-TCMC in Support of a Clinical Trial [mdpi.com]
- 5. Frontiers | Molecular imaging of HER2 receptor: Targeting HER2 for imaging and therapy in nuclear medicine [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. New radionuclide therapy identified for HER2-positive breast cancer patients | EurekAlert! [eurekalert.org]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: p-SCN-Bn-TCMC HCl Radiolabeling
Welcome to the technical support center for p-SCN-Bn-TCMC HCl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve radiolabeling efficiency and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator.[1][2][3] It contains two key components:
-
A TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) macrocycle: This part acts as a powerful chelator that strongly binds to radiometals, such as Lead-212 (²¹²Pb), Lutetium-177, and Actinium-225.[4][5]
-
A p-SCN-Bn (para-isothiocyanatobenzyl) group: This is a reactive linker that covalently bonds to primary amine groups (-NH₂) found on biomolecules like antibodies, peptides, and proteins.[3][4]
Its primary application is in radiopharmaceutics, where it is used to attach a radioisotope to a targeting biomolecule for use in diagnostic imaging (like PET or SPECT) or targeted radiotherapy.[6]
Q2: How does the conjugation reaction work?
A2: The isothiocyanate (-N=C=S) group on the p-SCN-Bn-TCMC molecule reacts with a primary amine group on a biomolecule to form a stable thiourea bond.[6] This reaction, known as conjugation, typically occurs under mild conditions to preserve the integrity of the targeting molecule.[6]
Q3: What are the critical parameters for achieving high conjugation efficiency?
A3: The most critical parameters are pH, temperature, and the molar ratio of chelator to biomolecule. The reaction is typically performed in a pH range of 8.5 to 9.5 at room temperature.[6] Using a molar excess of the p-SCN-Bn-TCMC chelator can also help drive the reaction to completion.
Q4: What can cause low radiolabeling efficiency?
A4: Low radiolabeling efficiency can stem from several factors:
-
Inefficient Conjugation: If the chelator is not successfully attached to the biomolecule, there will be nothing to hold the radiometal.
-
Hydrolysis of the SCN Group: The isothiocyanate group is sensitive to hydrolysis in aqueous solutions, especially at non-optimal pH or elevated temperatures, rendering it unable to react with the biomolecule.
-
Poor Radiometal Quality: The presence of competing metal ion impurities in the radiometal solution can occupy the chelator, preventing the desired radioisotope from binding.
-
Suboptimal Labeling Conditions: Incorrect pH, temperature, or incubation time during the radiolabeling step can lead to poor incorporation of the radiometal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation and radiolabeling process.
Problem 1: Low yield of the TCMC-conjugated antibody/peptide.
-
Potential Cause 1: Incorrect pH. The conjugation reaction is highly pH-dependent. A pH outside the optimal range of 8.5-9.5 can significantly slow down or inhibit the reaction.
-
Solution: Carefully prepare and verify the pH of your reaction buffer (e.g., HEPES, carbonate, or borate buffer) just before starting the experiment.[7]
-
-
Potential Cause 2: Hydrolyzed Chelator. The p-SCN-Bn-TCMC reagent may have degraded due to improper storage or exposure to moisture.
-
Solution: Store the chelator under dry conditions at the recommended temperature (e.g., -20°C for long-term storage).[3] Use freshly prepared solutions for conjugation.
-
-
Potential Cause 3: Insufficient Molar Excess. The stoichiometry of the reaction may be insufficient to achieve a high degree of conjugation.
Problem 2: High levels of unbound radiometal after labeling (low radiochemical purity).
-
Potential Cause 1: Incomplete Removal of Unconjugated Chelator. If excess, unconjugated p-SCN-Bn-TCMC remains after the conjugation step, it will compete with the TCMC-biomolecule for the radiometal during labeling.
-
Potential Cause 2: Suboptimal Labeling Conditions. The pH and temperature for the radiolabeling step are critical for efficient complexation.
-
Solution: Adjust the pH of the TCMC-conjugate solution to the optimal range for the specific radiometal (often slightly acidic to neutral, e.g., pH 5-7). Incubate at a suitable temperature (e.g., 37°C for 30-60 minutes).[5]
-
-
Potential Cause 3: Presence of Competing Metal Ions. Trace metal contaminants in buffers or glassware can compete with the radioisotope for the chelator.
-
Solution: Use metal-free buffers and glassware. Pre-treating buffers with a chelating resin like Chelex can remove contaminating metal ions.
-
Problem 3: Formation of aggregates or dimers in the final product.
-
Potential Cause: High concentration of the antibody or peptide during the conjugation or labeling steps can sometimes lead to aggregation or dimerization.[7]
-
Solution: Optimize the protein concentration used in the reaction. If aggregation persists, consider including stabilizing excipients in the formulation buffer, if compatible with the overall process. Perform final purification using size exclusion chromatography to separate monomers from aggregates.[7]
-
Data Summary
The following tables summarize key quantitative parameters for successful conjugation and radiolabeling.
Table 1: Recommended Reaction Conditions for p-SCN-Bn-TCMC Conjugation
| Parameter | Recommended Value | Notes | Source(s) |
| pH | 8.5 - 9.5 | Critical for the isothiocyanate-amine reaction. | [6] |
| Temperature | Room Temperature (~20-25°C) | Mild conditions prevent degradation of sensitive biomolecules. | [7][9] |
| Incubation Time | 2 - 19 hours | Reaction time can be optimized; overnight incubation at 4°C is also common. | [7][8] |
| Molar Excess (Chelator:Biomolecule) | 6:1 to 20:1 | Higher ratios can increase conjugation efficiency but require thorough purification. | [8][9] |
| Buffer | 0.05 M HEPES or 0.1 M Sodium Carbonate | Buffer should be free of primary amines. | [7][8] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Conjugation Yield | Incorrect pH | Verify buffer pH is between 8.5 and 9.5. |
| Degraded Chelator | Use fresh, properly stored p-SCN-Bn-TCMC. | |
| Insufficient Molar Ratio | Increase the molar excess of the chelator. | |
| Low Radiochemical Purity | Residual Unconjugated Chelator | Purify the conjugate via SEC or spin filtration before labeling. |
| Suboptimal Labeling pH/Temp | Optimize labeling conditions (e.g., pH 5-7, 37°C). | |
| Metal Contamination | Use metal-free buffers and labware. | |
| Product Aggregation | High Protein Concentration | Optimize protein concentration and use SEC for final purification. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process involves preparing the biomolecule, conjugating it with p-SCN-Bn-TCMC, purifying the resulting immunoconjugate, and finally radiolabeling it with the desired radioisotope.
Caption: Workflow for biomolecule conjugation and radiolabeling.
Protocol 1: Conjugation of p-SCN-Bn-TCMC to a Monoclonal Antibody
This is a generalized protocol and should be optimized for each specific antibody.
-
Antibody Preparation: Exchange the buffer of the monoclonal antibody (mAb) solution to a 0.05 M HEPES buffer (pH 8.5). Adjust the mAb concentration to 5-10 mg/mL.
-
Chelator Preparation: Dissolve this compound in the same 0.05 M HEPES buffer to a known concentration. Adjust the pH to 8.5 with a dilute NaOH solution.[7]
-
Conjugation: Add a 10-fold molar excess of the p-SCN-Bn-TCMC solution to the mAb solution. Mix gently.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[7][9]
-
Purification: Remove the unreacted, excess chelator by buffer exchange using a centrifugal filter (e.g., 30K MWCO) or by size exclusion chromatography (SEC). The purified TCMC-mAb conjugate should be exchanged into a metal-free buffer suitable for radiolabeling (e.g., 0.15 M ammonium acetate, pH 7).[9]
Protocol 2: Radiolabeling of TCMC-mAb with ²¹²Pb
-
Preparation: In a clean reaction vial, add the purified TCMC-mAb conjugate.
-
Radiometal Addition: Add the desired amount of ²¹²Pb (in a compatible buffer like dilute HCl) to the TCMC-mAb solution. Ensure the final pH of the reaction mixture is between 5.5 and 6.5.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[5]
-
Quality Control: Determine the radiochemical purity (RCP) using methods like radio-TLC or radio-HPLC. A successful reaction should yield an RCP of >95%.[10]
-
Final Purification (if necessary): If significant unbound ²¹²Pb is present (<95% RCP), the final product can be purified using a desalting or size exclusion column to remove the free radiometal.[10]
Troubleshooting Logic
When encountering low radiolabeling efficiency, a systematic approach is necessary to identify the root cause. The following flowchart illustrates a logical troubleshooting process.
Caption: Logical flowchart for troubleshooting radiolabeling issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 5. 212Pb: Production Approaches and Targeted Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 7. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: p-SCN-Bn-TCMC HCl Antibody Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-SCN-Bn-TCMC HCl for antibody conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional chelator. It contains a reactive isothiocyanate (-SCN) group that covalently links to primary amines (like those on lysine residues) on antibodies, and a TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) moiety that acts as a powerful chelator for radiometals.[1][2] This makes it ideal for developing radioimmunoconjugates for applications like targeted imaging and radiotherapy.[1]
Q2: What is the reaction mechanism of this compound with an antibody?
A2: The isothiocyanate group of this compound reacts with the primary amine groups on the antibody, primarily the ε-amino groups of lysine residues, via a nucleophilic addition reaction. This forms a stable thiourea bond, covalently linking the chelator to the antibody.[3][4]
Q3: What is the optimal pH for conjugating this compound to an antibody?
A3: For conjugation to lysine residues, a pH range of 8.5 to 9.5 is generally recommended.[2] The reaction efficiency is pH-dependent because the primary amine on the lysine residue needs to be in its deprotonated, nucleophilic state to react with the isothiocyanate group.[5]
Q4: How can I determine the number of p-SCN-Bn-TCMC molecules conjugated to each antibody (the drug-to-antibody ratio or DAR)?
A4: Several methods can be used to determine the DAR. The choice of method depends on the available equipment and the specific characteristics of your antibody and conjugate. A summary of common techniques is provided in the table below.
Q5: How should I purify the antibody before conjugation?
A5: It is crucial to use a purified antibody in an amine-free buffer. Common buffer components like Tris contain primary amines that will compete with the antibody for reaction with the isothiocyanate linker.[6] Buffers such as PBS (phosphate-buffered saline), HEPES, or MOPS are recommended.[6] If your antibody is in an incompatible buffer, it should be exchanged into a suitable buffer using methods like dialysis or centrifugal filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | Incorrect pH: The pH of the reaction buffer is too low, leading to protonation of the lysine amine groups and reduced nucleophilicity.[5] | Ensure the reaction buffer is within the optimal pH range of 8.5-9.5.[2] |
| Suboptimal Molar Ratio: The molar ratio of this compound to the antibody is too low. | Increase the molar excess of the this compound linker. A common starting point is a 10-20 fold molar excess.[7] | |
| Presence of Competing Amines: The antibody preparation or buffer contains primary amines (e.g., Tris buffer, sodium azide) that compete with the antibody for conjugation.[6] | Perform buffer exchange into an amine-free buffer like PBS or HEPES prior to conjugation. | |
| Antibody Concentration Too Low: A low antibody concentration can slow down the reaction kinetics. | If possible, increase the concentration of the antibody in the reaction mixture. | |
| Antibody Aggregation | High DAR: A high degree of conjugation can increase the hydrophobicity of the antibody, leading to aggregation.[8] | Reduce the molar ratio of the linker to the antibody. Optimize for a lower, more controlled DAR. |
| Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation. | Screen different buffer conditions, including variations in pH and the addition of excipients like non-ionic surfactants (e.g., polysorbate 20). | |
| Handling and Storage: Physical stress (e.g., vigorous vortexing) or improper storage temperatures can induce aggregation. | Handle the antibody and conjugate gently. Store at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term). | |
| Inconsistent Results Batch-to-Batch | Variability in Reagents: Inconsistent quality or handling of the antibody or this compound. | Use high-quality reagents and ensure consistent storage and handling procedures. |
| Inaccurate Concentration Measurements: Errors in determining the initial concentrations of the antibody and linker. | Accurately measure the concentrations of your antibody and linker solutions before each conjugation reaction. | |
| Reaction Conditions Not Tightly Controlled: Minor variations in pH, temperature, or reaction time. | Standardize all reaction parameters and ensure they are precisely controlled for each batch. | |
| Loss of Antibody Activity | Conjugation at or near the Antigen-Binding Site: The linker may have attached to lysine residues critical for antigen binding. | Lysine conjugation is random. If activity is consistently lost, consider site-specific conjugation methods if possible. |
| Denaturation: The antibody may have been denatured during the conjugation or purification process. | Ensure gentle handling and avoid harsh conditions (e.g., extreme pH, high temperatures). |
Data Presentation
Table 1: Methods for Determining Drug-to-Antibody Ratio (DAR)
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the antibody (at 280 nm) and the conjugated linker (if it has a distinct absorbance peak) to calculate their respective concentrations. | Simple, rapid, and requires common laboratory equipment. | Requires the linker to have a unique absorbance spectrum and is less accurate for heterogeneous mixtures. |
| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species based on the number of conjugated linkers, as each linker adds hydrophobicity. The average DAR is calculated from the peak areas.[9] | Provides information on the distribution of different DAR species.[9] | May require method development to achieve good separation. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | The antibody is typically reduced to separate the light and heavy chains, which are then separated by RP-HPLC. The DAR is calculated from the peak areas of the modified and unmodified chains. | Provides information on the distribution of the linker on the light and heavy chains. | The antibody is denatured and fragmented during the analysis. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact antibody-conjugate. The number of conjugated linkers can be determined from the mass shift compared to the unconjugated antibody. | Provides the most accurate and detailed information on DAR and its distribution. | Requires specialized and expensive equipment. |
Experimental Protocols
Detailed Methodology for this compound Antibody Conjugation
This protocol is a general guideline. Optimization of parameters such as molar ratio, reaction time, and temperature may be necessary for your specific antibody.
1. Materials and Reagents:
-
Purified monoclonal antibody (in an amine-free buffer like PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification supplies (e.g., size-exclusion chromatography column, centrifugal filters)
2. Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If not, perform buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
3. Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
4. Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A 10-20 fold molar excess is a good starting point.
-
Gently mix the reaction mixture and incubate for 1-4 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
5. Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
6. Purification of the Conjugate:
-
Remove unreacted linker and quenching agent by purifying the antibody-conjugate. Size-exclusion chromatography (SEC) or centrifugal filtration are common methods.
7. Characterization of the Conjugate:
-
Determine the protein concentration (e.g., by BCA assay).
-
Determine the Drug-to-Antibody Ratio (DAR) using one of the methods described in Table 1.
-
Assess the purity and aggregation state of the conjugate (e.g., by SEC-HPLC).
-
Evaluate the immunoreactivity of the conjugate (e.g., by ELISA).
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 2. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 6. abcam.com [abcam.com]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. researchgate.net [researchgate.net]
- 9. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
Technical Support Center: Optimizing p-SCN-Bn-TCMC HCl Labeling
Welcome to the technical support center for p-SCN-Bn-TCMC HCl labeling. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins and peptides with this compound?
A1: The optimal pH for labeling with this compound depends on the target functional group on your biomolecule. The isothiocyanate group of p-SCN-Bn-TCMC reacts with non-protonated primary amines, such as the N-terminus and the ε-amino group of lysine residues. For efficient labeling of these amine groups, a pH range of 8.5 to 9.5 is generally recommended.[1] Some studies have shown successful conjugation at a pH as low as 8.0.
Q2: Can I perform the labeling reaction at a neutral pH?
A2: While the reaction can proceed at a neutral pH, the efficiency is significantly lower for targeting lysine residues. This is because the amino groups are predominantly protonated at neutral pH, making them less reactive towards the isothiocyanate group. If you are targeting more reactive nucleophiles like thiols on cysteine residues, a weakly basic pH of 7.4–9.1 can be effective.[2]
Q3: Which buffers should I use for the labeling reaction?
A3: It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with your target molecule for reaction with the this compound. Carbonate-bicarbonate or borate buffers are suitable choices. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.
Q4: How does temperature affect the labeling reaction?
A4: The labeling reaction is typically performed at room temperature or 4°C. Higher temperatures can increase the reaction rate but may also lead to degradation of the this compound or the target biomolecule. For sensitive proteins, performing the reaction at 4°C for a longer duration (e.g., overnight) is a common practice.
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted this compound can be removed by standard laboratory techniques such as dialysis, size-exclusion chromatography (e.g., gel filtration), or ultrafiltration. The choice of method will depend on the size and properties of your labeled biomolecule.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH: The pH of the reaction mixture is too low, leading to protonation of the target amine groups. | Ensure the pH of the reaction buffer is within the optimal range of 8.5-9.5. Use a calibrated pH meter to verify. |
| Competing nucleophiles: The buffer or other components in the reaction mixture contain primary or secondary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as carbonate-bicarbonate or borate buffer. | |
| Hydrolysis of this compound: The reagent has been exposed to moisture or stored improperly, leading to hydrolysis of the isothiocyanate group. | Prepare a fresh solution of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Store the solid reagent in a desiccator at the recommended temperature. | |
| Insufficient molar excess of this compound: The ratio of the labeling reagent to the biomolecule is too low. | Increase the molar excess of this compound. A 10- to 20-fold molar excess is a common starting point. | |
| Protein Aggregation or Precipitation | High concentration of organic solvent: The concentration of DMSO or DMF used to dissolve the this compound is too high for your protein's stability. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| Unstable protein: The protein is not stable at the alkaline pH required for the labeling reaction. | Perform a stability test of your protein at the intended labeling pH before proceeding. If necessary, consider a shorter reaction time or a slightly lower pH. | |
| Inconsistent Results | Inaccurate quantification of reactants: The concentrations of the protein and this compound are not accurately determined. | Use reliable methods to quantify your protein (e.g., BCA or Bradford assay) and ensure accurate weighing and dissolution of the this compound. |
| Variability in reaction conditions: Inconsistent pH, temperature, or reaction time between experiments. | Carefully control and document all reaction parameters for each experiment to ensure reproducibility. |
Experimental Protocols
General Protocol for Labeling an Antibody with this compound
-
Buffer Exchange: Dialyze the antibody solution against a suitable conjugation buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0) to remove any interfering substances and to adjust the pH.
-
Antibody Concentration: Adjust the concentration of the antibody to 1-10 mg/mL in the conjugation buffer.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. For example, for an antibody at 5 mg/mL (approx. 33.3 µM), you would add a calculated volume to achieve a final this compound concentration of 333-666 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the appropriate wavelength for the chelate if a metal is incorporated.
Visualizing the Workflow
References
Technical Support Center: p-SCN-Bn-TCMC HCl Conjugate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with p-SCN-Bn-TCMC HCl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional chelator. It comprises two key components:
-
p-SCN-Bn- (Isothiocyanatobenzyl): This group contains a reactive isothiocyanate (-N=C=S) moiety that covalently couples to primary amine groups (e.g., on the side chain of lysine residues) on biomolecules such as antibodies, peptides, and proteins.
-
TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane): This is a macrocyclic chelator that can stably coordinate with various metal ions, particularly radiometals used in imaging and therapy.[1]
Therefore, this compound is primarily used to link a biomolecule to a metal ion for applications such as radioimmunotherapy and radioimmunodiagnostics.
Q2: What is the recommended storage condition for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The compound is generally stable for a few weeks at ambient temperature during shipping.[2]
Q3: What is the chemical basis of the conjugation reaction?
A3: The conjugation reaction involves the formation of a stable thiourea bond between the isothiocyanate group of this compound and a primary amine group on the biomolecule.[3] This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Q4: At what pH should I perform the conjugation reaction?
A4: The optimal pH for the reaction of isothiocyanates with primary amines (like lysine residues on antibodies) is in the alkaline range, typically between pH 9.0 and 11.0.[1][2][4] At this pH, the amine groups are deprotonated and thus more nucleophilic, leading to a more efficient reaction.
Q5: How stable is the resulting thiourea bond in the conjugate?
A5: The thiourea bond formed between the isothiocyanate and the amine group is generally considered to be very stable under physiological conditions, making it suitable for in vivo applications.[3]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | The reaction of the isothiocyanate group with primary amines is highly pH-dependent. Ensure your reaction buffer has a pH in the range of 9.0-11.0 to facilitate the deprotonation of amine groups on your biomolecule, which enhances their nucleophilicity.[1][2][4] |
| Presence of nucleophiles in the buffer. | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your biomolecule for reaction with the isothiocyanate group. Use non-nucleophilic buffers such as carbonate-bicarbonate buffer or borate buffer at the appropriate pH. |
| Hydrolysis of this compound. | The isothiocyanate group is susceptible to hydrolysis in aqueous solutions, especially at extreme pH values. Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. |
| Incorrect molar ratio of reactants. | Optimize the molar ratio of this compound to your biomolecule. A higher molar excess of the chelator may be required, but an excessive amount can lead to non-specific modifications and aggregation. Start with a molar ratio in the range of 5:1 to 20:1 (chelator:biomolecule) and optimize based on your results. |
| Low temperature and short incubation time. | While lower temperatures (e.g., 4°C) can be used to minimize protein degradation, this may require a longer incubation time (e.g., overnight) to achieve sufficient conjugation.[5] Consider performing the reaction at room temperature for a shorter duration (e.g., 2-4 hours) if your biomolecule is stable under these conditions. |
Issue 2: Poor Stability of the Conjugate
| Possible Cause | Recommended Solution |
| Aggregation of the conjugate. | High drug-to-antibody ratios (DAR) can increase the hydrophobicity of the antibody, leading to aggregation. Optimize the conjugation conditions to achieve a lower, more controlled DAR. Characterize the conjugate for aggregation using techniques like size-exclusion chromatography (SEC). |
| Instability of the TCMC chelate with the radiometal. | Ensure that the chelation of the radiometal is performed under optimal conditions (pH, temperature) for the specific metal ion. The TCMC chelator is generally robust, but its stability with the metal can be influenced by these factors. |
| Degradation of the biomolecule during conjugation. | The high pH required for conjugation can potentially damage sensitive biomolecules. If you observe degradation, try to perform the conjugation at the lower end of the recommended pH range (e.g., pH 9.0) and for a shorter duration. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO.
-
Calculate the required volume to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).
-
-
Conjugation Reaction:
-
Slowly add the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at 4°C overnight with gentle agitation, or at room temperature for 2-4 hours.[5]
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or ultrafiltration, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).[5]
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using appropriate analytical techniques.
-
Protocol 2: Assessment of Conjugate Stability by RP-HPLC
-
Method Development:
-
Sample Preparation:
-
Incubate the purified conjugate under desired stress conditions (e.g., different pH, temperature, or in human serum).
-
At various time points, take aliquots of the sample.
-
-
RP-HPLC Analysis:
-
Inject the samples onto the RP-HPLC system.
-
Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the p-SCN-Bn- group (around 254 nm) if sensitivity allows.[6]
-
-
Data Analysis:
-
Quantify the percentage of remaining intact conjugate over time by integrating the peak areas. A decrease in the conjugate peak area and the appearance of new peaks corresponding to degradation products would indicate instability.
-
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Chemical reaction scheme for thiourea bond formation.
References
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting p-SCN-Bn-TCMC HCl Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for reactions involving the bifunctional chelator p-SCN-Bn-TCMC HCl. It addresses common causes of low reaction yield and offers structured solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bifunctional chelator designed for conjugating to biomolecules, such as antibodies or peptides, for the purpose of radiolabeling.[1][2] It consists of two key components:
-
TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide): A powerful macrocyclic chelator that strongly binds to radio-isotopic heavy metal ions used in diagnostic imaging and therapy.[1][3]
-
p-SCN-Bn (para-isothiocyanatobenzyl) linker: This group contains a reactive isothiocyanate (-N=C=S) functional group. This group covalently attaches to primary amine groups (-NH2), typically found on the lysine residues of antibodies and peptides, to form a stable thiourea bond.[1][4][5]
Q2: What are the most critical parameters for a successful conjugation reaction?
A2: The success of the conjugation reaction primarily depends on three factors:
-
pH of the reaction buffer: The reaction between the isothiocyanate group and primary amines is most efficient at a slightly alkaline pH, typically between 8.5 and 9.5.[4]
-
Purity and concentration of the biomolecule: The antibody or peptide solution must be free of amine-containing buffers (like Tris) or stabilizers (like bovine serum albumin, BSA) that can compete with the target molecule for the chelator.[6] We recommend an antibody purity of over 95% and a concentration above 0.5 mg/mL.[6]
-
Molar ratio of chelator to biomolecule: A higher molar ratio of chelator can increase conjugation efficiency but may also negatively impact the biomolecule's integrity and biological function.[7][8] Careful optimization is required.
Q3: My conjugation yield is consistently low. What are the most likely causes?
A3: Low conjugation yield is a common issue that can typically be traced back to one of the following:
-
Suboptimal Reaction Buffer: The presence of primary amines (e.g., Tris buffer, ammonium salts) in your antibody solution is a primary cause of failure, as these molecules will compete for the this compound.
-
Incorrect pH: If the pH is too low (below 8.0), the amine groups on the lysine residues will be protonated and less nucleophilic, significantly slowing down the reaction.
-
Degraded Chelator: The isothiocyanate group is sensitive to moisture and can hydrolyze over time. Ensure the this compound is stored under dry, dark conditions, and at -20°C for long-term storage.[1]
-
Low Biomolecule Concentration: Dilute antibody or peptide solutions can reduce reaction kinetics.[6]
Q4: How does increasing the chelator-to-antibody ratio affect the final product?
A4: While increasing the molar excess of this compound can lead to a higher number of chelators attached per antibody, it comes with potential drawbacks. Excessive conjugation can alter the isoelectric point of the antibody, lead to aggregation, and, most importantly, reduce its immunoreactivity or binding affinity to its target antigen.[7][8] Studies have shown that as the number of chelators per antibody increases, the immunoreactivity can significantly decrease.[7]
Q5: After a seemingly successful conjugation, my radiolabeling efficiency is poor. What could be the problem?
A5: Poor radiolabeling efficiency post-conjugation can occur for several reasons:
-
Metal Contamination: Trace metal contaminants in buffers or glassware can occupy the TCMC chelate, preventing the radiometal from binding. Using metal-free buffers and equipment is crucial.
-
Incorrect Radiolabeling Conditions: Radiolabeling is also pH-dependent. The optimal pH varies depending on the radiometal being used.
-
Steric Hindrance: In some cases, the site of conjugation on the biomolecule might sterically hinder the radiometal from efficiently entering the TCMC cage.
Q6: How should I properly store and handle this compound?
A6: Proper storage is critical to maintain the reactivity of the chelator. It should be stored under the following conditions:
-
Long-term: Dry, dark, and at -20°C.[1]
-
Short-term: 0-4°C for days to weeks.[1] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the isothiocyanate group.
Troubleshooting Guide for Low Yield
This table provides a systematic approach to diagnosing and resolving common issues encountered during this compound reactions.
| Symptom | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency (Low chelator-to-antibody ratio determined post-reaction) | Interfering substances in antibody buffer: Buffers containing primary amines (Tris, glycine) or stabilizing proteins (BSA) are present.[6] | Perform a buffer exchange into a non-amine, metal-free buffer (e.g., carbonate/bicarbonate or borate buffer, pH 8.5-9.5). Use an antibody purification kit to remove interfering proteins.[6] |
| Suboptimal pH: The reaction pH is below 8.0, reducing the reactivity of lysine amines. | Adjust the pH of the antibody solution to 8.5-9.5 immediately before adding the chelator. | |
| Degraded Chelator: The isothiocyanate group has been hydrolyzed due to improper storage or handling. | Use a fresh vial of this compound. Ensure the compound is warmed to room temperature before opening to prevent moisture condensation. | |
| Low Antibody Concentration: The starting antibody concentration is below the recommended 0.5 mg/mL, leading to poor reaction kinetics.[6] | Concentrate the antibody using an appropriate centrifugal filter device before starting the conjugation reaction.[6] | |
| Low or No Radiolabeling Yield (Post-conjugation) | Trace metal contamination in buffers: Competing metal ions are occupying the TCMC chelate. | Prepare all buffers with metal-free water and reagents. Use plasticware or acid-washed glassware to minimize metal leaching. |
| Incorrect radiolabeling pH: The pH of the labeling buffer is not optimal for the specific radiometal being used. | Consult literature for the optimal pH for your chosen radiometal (e.g., 177Lu, 225Ac, 64Cu) and adjust your protocol accordingly. | |
| Loss of Antibody Immunoreactivity | High chelator-to-antibody ratio: Too many chelators have been conjugated, potentially blocking the antigen-binding site or altering the antibody's conformation.[7][8] | Reduce the molar ratio of this compound to the antibody in the reaction. Perform optimization experiments with varying ratios to find the ideal balance between conjugation and immunoreactivity. |
| Product Aggregation or Precipitation | High degree of conjugation: Over-conjugation can alter the antibody's isoelectric point and solubility.[8] | Lower the chelator-to-antibody molar ratio. Analyze the product using size-exclusion chromatography (SEC-HPLC) to detect aggregates. |
| Poor antibody stability in conjugation buffer: The chosen buffer or pH is causing the antibody to become unstable. | Screen different buffer systems within the recommended pH range (8.5-9.5) to find one that maintains antibody stability. |
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
This protocol describes the essential steps to prepare your antibody, ensuring it is in an optimal state for conjugation.
-
Buffer Exchange:
-
The antibody must be in an amine-free buffer, such as 0.1 M sodium bicarbonate or borate buffer, at a pH between 8.5 and 9.5.
-
Use a desalting column or a centrifugal filtration device (e.g., with a 10 kDa molecular weight cut-off) to perform the buffer exchange.
-
Follow the device manufacturer's instructions, ensuring at least 3-4 cycles of dilution and concentration to completely remove the original buffer.
-
-
Concentration Adjustment:
-
After buffer exchange, determine the antibody concentration using a spectrophotometer (A280).
-
If the concentration is below 0.5 mg/mL, use the centrifugal filter to concentrate the antibody to a final concentration of 1-10 mg/mL.[6]
-
-
Final Preparation:
-
Ensure all buffers are prepared with high-purity, metal-free water.
-
Protocol 2: General Conjugation of this compound to an Antibody
This protocol provides a starting point for the conjugation reaction. The molar ratio should be optimized for each specific antibody.
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of the chelator (e.g., 1-10 mg/mL) in a dry, polar, aprotic solvent like DMSO. Prepare this solution immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the prepared antibody solution (in conjugation buffer, pH 8.5-9.5).
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., starting with a 10:1 ratio of chelator to antibody).
-
Add the chelator solution to the antibody while gently vortexing. The final DMSO concentration in the reaction mixture should ideally be below 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Some protocols may use 4°C for overnight incubation, which can sometimes improve stability for sensitive antibodies.
-
-
Purification:
-
Remove unconjugated this compound and reaction byproducts using a desalting column or centrifugal filtration device, exchanging the buffer to one suitable for storage or subsequent radiolabeling (e.g., 0.1 M ammonium acetate).
-
Visual Guides
The following diagrams illustrate the key processes and logic for working with this compound.
Figure 1: A standard experimental workflow for the conjugation of this compound to an antibody followed by radiolabeling.
Figure 2: A logical troubleshooting workflow to diagnose the root cause of low conjugation yield.
Figure 3: A simplified diagram illustrating the chemical reaction between an antibody's primary amine and the isothiocyanate group of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-SCN-Bn-TCMC HCl Labeled Antibodies
Welcome to the technical support center for the purification of antibodies labeled with p-SCN-Bn-TCMC HCl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during the purification process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of your this compound labeled antibody.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Antibody | 1. Antibody Precipitation: The conjugation or purification conditions may have caused the antibody to aggregate and precipitate.[1] 2. Adsorption to Purification Resin/Membrane: The antibody may be non-specifically binding to the size-exclusion chromatography (SEC) resin or centrifugal filter membrane.[2] 3. Inefficient Elution: The elution buffer may not be optimal for recovering the labeled antibody from the purification column. | 1. Optimize buffer conditions (pH, ionic strength). Consider adding stabilizers like glycerol, though ensure they are compatible with downstream applications.[3] 2. Pre-treat the purification column or filter with a blocking agent like bovine serum albumin (BSA), if compatible with your experiment. Use low-protein-binding membranes for centrifugal devices.[2] 3. If using affinity chromatography, ensure the elution buffer has the correct pH to disrupt the antibody-resin interaction. For SEC, ensure the mobile phase is appropriate to prevent interactions with the column matrix.[4] |
| Presence of Unconjugated this compound in Final Product | 1. Inefficient Purification: The chosen purification method may not be adequately separating the small molecule chelator from the larger antibody. 2. Insufficient Buffer Exchange: If using dialysis or diafiltration, the number of buffer changes or the volume of buffer may be inadequate. | 1. Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size. Ensure the column resin has an appropriate fractionation range to separate the antibody (approx. 150 kDa) from the small molecule chelator.[5][6][7] 2. Centrifugal Filtration: Use a device with a molecular weight cut-off (MWCO) significantly lower than the antibody (e.g., 10-30 kDa) to allow the unconjugated chelator to pass through while retaining the antibody. Perform multiple wash steps.[2] 3. Dialysis: Use a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa) and perform at least three buffer changes with a large volume of buffer. |
| Antibody Aggregation | 1. High Degree of Labeling: Excessive conjugation of the this compound to the antibody can lead to conformational changes and aggregation.[8] 2. Harsh Labeling/Purification Conditions: Extreme pH or high salt concentrations during the labeling or purification steps can induce aggregation.[1] 3. Freeze-Thaw Cycles: Repeated freezing and thawing of the labeled antibody can cause aggregation. | 1. Optimize the molar ratio of this compound to the antibody during the conjugation reaction to achieve the desired degree of labeling without causing excessive aggregation. A common range is 2-8 chelators per antibody.[9] 2. Maintain physiological pH and ionic strength in buffers where possible. If a low pH elution is necessary, neutralize the antibody solution immediately after collection. 3. Aliquot the purified labeled antibody into single-use volumes to avoid multiple freeze-thaw cycles. Store at appropriate temperatures (e.g., -20°C or -80°C).[3] |
| Loss of Antibody Activity | 1. Conjugation at or near the Antigen-Binding Site: The this compound may have attached to lysine residues within the antigen-binding site, sterically hindering its interaction with the target antigen. 2. Denaturation: The antibody may have been denatured during the labeling or purification process. | 1. While the isothiocyanate group of this compound reacts with primary amines (lysine residues) which are distributed over the antibody, site-specific conjugation methods could be explored if this is a recurring issue.[10][11] 2. Perform all steps at low temperatures (e.g., 4°C) where possible.[2] Avoid harsh chemical conditions. Assess the conformational integrity of the antibody using techniques like circular dichroism if problems persist. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before starting the conjugation of my antibody with this compound?
A1: It is crucial to ensure your antibody is in an appropriate buffer. The buffer should be free of primary amines (e.g., Tris) and preservatives like sodium azide, as these will compete with the antibody for reaction with the isothiocyanate group of the this compound.[2] We recommend purifying your antibody into a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5, using methods like dialysis or centrifugal filtration.[2][12]
Q2: What is the recommended method for removing unconjugated this compound after the labeling reaction?
A2: Size-exclusion chromatography (SEC) is a highly recommended and widely used method for this purpose.[5][6] It effectively separates the large labeled antibody from the small, unconjugated this compound. Alternatively, centrifugal filtration with an appropriate molecular weight cut-off (MWCO) is a rapid and efficient method for smaller scale purifications.[2]
Q3: How can I determine the concentration and purity of my labeled antibody?
A3: The concentration of the purified antibody can be determined by measuring its absorbance at 280 nm (A280). The purity and presence of aggregates can be assessed using size-exclusion high-performance liquid chromatography (SE-HPLC).[7] The integrity of the labeled antibody can be checked by SDS-PAGE, which should show bands corresponding to the heavy and light chains of the antibody, with a slight increase in molecular weight due to the attached chelator.[9]
Q4: What is the typical chelator-to-antibody ratio I should aim for?
A4: The optimal ratio can vary depending on the antibody and the intended application. However, a common range is between 2 and 8 this compound molecules per antibody molecule.[9] It is important to optimize this ratio, as too few chelators will result in a low specific activity, while too many can lead to antibody aggregation and loss of function.[8]
Q5: How should I store my purified this compound labeled antibody?
A5: For long-term storage, it is recommended to aliquot the purified antibody into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3] For short-term storage, 4°C is acceptable for a few days. The storage buffer should be sterile and may contain a stabilizing agent like glycerol, depending on your downstream application.
Experimental Protocols
Protocol 1: Antibody Buffer Exchange using Centrifugal Filtration
This protocol is for preparing the antibody in a suitable buffer prior to conjugation.
-
Pre-rinse the centrifugal filter unit: Add the manufacturer-recommended volume of the desired conjugation buffer (e.g., 0.1 M HEPES, pH 8.5) to a centrifugal filter unit with an appropriate MWCO (e.g., 30 kDa).
-
Centrifuge: Spin at the manufacturer's recommended speed for 5-10 minutes. Discard the flow-through.
-
Add antibody: Add your antibody solution to the centrifugal filter unit.
-
Add buffer: Add the conjugation buffer to the unit to bring the volume to the maximum recommended.
-
Centrifuge: Spin at the recommended speed until the desired volume is reached. Discard the flow-through.
-
Repeat: Repeat steps 4 and 5 at least two more times to ensure complete buffer exchange.
-
Recover antibody: Invert the filter unit into a clean collection tube and centrifuge for 2-5 minutes to recover the concentrated, buffer-exchanged antibody.
-
Determine concentration: Measure the antibody concentration using A280.
Protocol 2: Purification of Labeled Antibody using Size-Exclusion Chromatography (SEC)
This protocol is for purifying the this compound labeled antibody from unconjugated chelator.
-
Equilibrate the column: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Load the sample: Carefully load the antibody conjugation reaction mixture onto the top of the column.
-
Elute: Begin elution with the storage buffer and collect fractions. The labeled antibody, being larger, will elute first in the void volume, while the smaller, unconjugated this compound will be retained longer and elute in later fractions.
-
Monitor elution: Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool fractions: Pool the fractions containing the purified labeled antibody.
-
Determine concentration and purity: Measure the final concentration of the pooled sample and assess its purity by SE-HPLC and/or SDS-PAGE.
Visualizations
Caption: Workflow for labeling and purification of antibodies.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. nanocomposix.com [nanocomposix.com]
- 3. Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of the impact of antibody fragments on aggregation of intact molecules via size exclusion chromatography coupled with native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 11. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of p-SCN-Bn-TCMC HCl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of p-SCN-Bn-TCMC HCl to proteins, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
A1: this compound is a bifunctional chelator. It contains a powerful TCMC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide) moiety for strongly binding radiometals, and a p-isothiocyanatobenzyl (p-SCN-Bn) group that serves as a linker for conjugation to biomolecules. The primary reactive group for conjugation is the isothiocyanate (-N=C=S), which readily reacts with primary amines, such as the ε-amino group of lysine residues on antibodies, to form a stable thiourea bond.[1][2][3][4]
Q2: What are the main causes of aggregation when preparing this compound conjugates?
A2: Aggregation of this compound conjugates can be multifactorial. Key causes include:
-
Increased Hydrophobicity: The addition of the this compound moiety to an antibody increases the overall hydrophobicity of the protein, which can lead to self-association and aggregation.[5][6]
-
High Drug-to-Antibody Ratio (DAR): A higher number of chelator molecules per antibody can increase the propensity for aggregation.[5][7]
-
Suboptimal Reaction Conditions: Unfavorable pH, temperature, or buffer composition during the conjugation reaction can induce protein unfolding and aggregation.[5][6][8] Sheer stress from vigorous mixing can also contribute.[5]
-
Poor Solubility of this compound: As a relatively hydrophobic small molecule, this compound may not be readily soluble in aqueous buffers, leading to precipitation and co-precipitation of the antibody if not handled correctly.
-
Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation than others.[6]
Q3: How can I purify my this compound conjugate and remove aggregates?
A3: Size-exclusion chromatography (SEC) is a widely used and effective method for purifying antibody conjugates and removing aggregates.[9] This technique separates molecules based on their size, allowing for the separation of the larger conjugated antibody from smaller, unreacted this compound molecules. SEC can also effectively separate high-molecular-weight aggregates from the desired monomeric conjugate.[10][11]
Q4: What analytical techniques can I use to detect and quantify aggregation?
A4: Several analytical methods can be employed to assess the aggregation of your conjugate:[5][12]
-
Size-Exclusion Chromatography (SEC): This is a primary method for quantifying high-molecular-weight species.[5][10][11]
-
Dynamic Light Scattering (DLS): DLS is a high-throughput technique that can provide information on the size distribution of particles in solution and detect the presence of aggregates.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to characterize the heterogeneity of the conjugate and may also provide information on aggregation.[7]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for detecting and quantifying aggregates based on their sedimentation velocity.[5]
-
Mass Spectrometry (MS): When coupled with SEC (SEC-MS), it can help identify the different species present, including aggregates.[5]
Troubleshooting Guide: Aggregation of this compound Conjugates
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of this compound to the antibody solution | Poor solubility of this compound in the aqueous conjugation buffer. | Prepare a concentrated stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add the stock solution to the antibody solution dropwise with gentle stirring. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the antibody. |
| Visible aggregation or turbidity during the conjugation reaction | Suboptimal reaction conditions (pH, temperature). High drug-to-antibody ratio (DAR). | Optimize the reaction pH to be within the recommended range of 8.5-9.5 for isothiocyanate-amine reactions. Perform the reaction at room temperature or 4°C to minimize thermal stress. Reduce the molar excess of this compound to lower the DAR. |
| High percentage of high-molecular-weight (HMW) species observed by SEC post-purification | Inherent hydrophobicity of the conjugate. High DAR. Inefficient removal of aggregates during purification. | Consider using a formulation buffer containing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to improve the colloidal stability of the conjugate.[] Optimize the SEC purification protocol to enhance the resolution between the monomer and aggregates. |
| Increased aggregation over time during storage | Inappropriate storage buffer or conditions. | Store the purified conjugate in a stabilizing buffer, for example, a citrate-based buffer at a slightly acidic pH (e.g., pH 6.5), which can be preferable for long-term storage of some ADCs. Aliquot the conjugate and store frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can induce aggregation. Lyophilization in the presence of cryoprotectants can also be a viable long-term storage strategy.[15] |
| Low conjugation efficiency and high aggregation | Competing side reactions or antibody degradation. | Ensure the antibody is of high purity (>95%) and in a buffer free of primary amines (e.g., Tris) that would compete for reaction with the isothiocyanate group. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol provides a general guideline for the conjugation of this compound to the lysine residues of a monoclonal antibody. Optimization may be required for specific antibodies and desired drug-to-antibody ratios (DAR).
Materials:
-
Monoclonal antibody (mAb) at a concentration of ≥ 2 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium carbonate buffer, pH 8.7
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column: Size-exclusion chromatography (SEC) column suitable for antibody purification
-
Purification buffer: e.g., PBS, pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Transfer the antibody solution to a reaction vessel.
-
Adjust the pH of the antibody solution to 8.7 by adding the conjugation buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess over the antibody).
-
Add the calculated volume of the this compound stock solution to the antibody solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using a pre-equilibrated SEC column with the purification buffer.
-
Collect fractions corresponding to the monomeric antibody conjugate.
-
Pool the relevant fractions and determine the protein concentration.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. adcreview.com [adcreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 15. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
impact of buffer selection on p-SCN-Bn-TCMC HCl labeling
Technical Support Center: p-SCN-Bn-TCMC HCl Labeling
Welcome to the technical support center for this compound labeling. This resource provides detailed guidance on the critical role of buffer selection in your conjugation experiments. Below you will find troubleshooting guides and frequently asked questions to help you achieve optimal labeling efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is p-SCN-Bn-TCMC and how does it work?
A1: p-SCN-Bn-TCMC (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane) is a bifunctional chelator.[1][2][3][4] It features two key components:
-
A TCMC macrocycle that strongly chelates radiometals, particularly lead isotopes (e.g., ²¹²Pb, ²⁰³Pb), making it ideal for radiopharmaceutical development.[5][6]
-
A para-isothiocyanate (p-SCN) group that acts as a reactive linker. This group covalently attaches the chelator to primary amine groups (the N-terminus and ε-amino groups of lysine residues) on proteins, such as antibodies, via a stable thiourea bond.[1][7][8]
Q2: What is the optimal buffer and pH for conjugating p-SCN-Bn-TCMC to an antibody?
A2: For optimal conjugation, a basic pH between 8.5 and 9.5 is recommended.[1] This pH range ensures that the target lysine residues on the antibody are deprotonated and thus sufficiently nucleophilic to react with the isothiocyanate group.[7][9][10]
Q3: Which buffers are recommended for the conjugation reaction?
A3: Amine-free buffers are essential for successful conjugation. Recommended buffers include:
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0)[10]
-
Sodium Borate Buffer (0.1 M, pH 8.0-9.0)[11]
-
HEPES Buffer (pH 7.2-8.5)[7]
It is critical to ensure the protein is buffer-exchanged into the appropriate conjugation buffer before adding the this compound.
Q4: Which buffers must be avoided and why?
A4: Any buffer containing primary amines must be strictly avoided.[10][12] These buffers will compete with the antibody for reaction with the p-SCN-Bn-TCMC, drastically reducing or completely inhibiting the labeling of your target protein. Common buffers to avoid include:
-
Tris (Tris-buffered saline, TBS)
-
Glycine
-
Ammonium salts (e.g., Ammonium Acetate, though it can be used for post-labeling purification steps at a neutral pH)[13]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is the most common issue encountered during conjugation and is often directly related to the reaction buffer and conditions.
| Potential Cause | Recommended Solution |
| 1. Incorrect Buffer pH | The reaction pH is too low (e.g., < 8.0). The primary amines on the antibody are protonated (-NH₃⁺) and cannot react with the isothiocyanate. |
| 2. Presence of Competing Amines | The buffer (e.g., Tris, Glycine) or other additives contain primary amines.[10][12] |
| 3. Hydrolysis of p-SCN-Bn-TCMC | The p-SCN-Bn-TCMC reagent was dissolved in aqueous buffer and stored for an extended period, leading to hydrolysis of the reactive isothiocyanate group. |
| 4. Low Protein Concentration | The concentration of the antibody is too low, leading to slow reaction kinetics. |
Problem: Protein Precipitation During Labeling
| Potential Cause | Recommended Solution |
| 1. High pH Sensitivity | Some proteins are not stable at the high pH required for labeling (pH 8.5-9.5) and may denature or aggregate. |
| 2. Solvent Shock | The volume of organic solvent (DMSO/DMF) used to dissolve the p-SCN-Bn-TCMC was too high relative to the protein solution volume, causing the protein to precipitate. |
Data Summary
The efficiency of isothiocyanate labeling is highly dependent on pH. The table below summarizes the expected outcomes based on buffer pH, compiled from general isothiocyanate chemistry principles.
| pH of Conjugation Buffer | Expected Labeling Efficiency | Rationale |
| < 7.0 | Very Low / None | Primary amines are fully protonated (-NH₃⁺) and non-nucleophilic. |
| 7.0 - 8.0 | Moderate | A fraction of amines are deprotonated, allowing for a slow reaction.[11] |
| 8.5 - 9.5 | Optimal / High | The majority of target amines are deprotonated (-NH₂) and highly reactive.[1][14] |
| > 10.0 | High, but risk of protein damage | While the reaction may be fast, prolonged exposure to very high pH can denature or damage the antibody, affecting its function.[9] |
Diagrams and Workflows
Caption: Reaction mechanism of p-SCN-Bn-TCMC with an antibody's primary amine.
References
- 1. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncoinvent.com [oncoinvent.com]
- 6. Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - GT [thermofisher.com]
- 8. medkoo.com [medkoo.com]
- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ulab360.com [ulab360.com]
- 13. Frontiers | Pb-214/Bi-214-TCMC-Trastuzumab inhibited growth of ovarian cancer in preclinical mouse models [frontiersin.org]
- 14. Conjugation of fluorescein isothiocyanate to antibodies. I. Experiments on the conditions of conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of p-SCN-Bn-TCMC HCl Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-SCN-Bn-TCMC HCl radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator. It contains a reactive isothiocyanate (-SCN) group and a tetraaza-macrocyclic chelating agent (TCMC). Its primary application is to link a radionuclide, such as Lutetium-177 (¹⁷⁷Lu), to a targeting biomolecule, like an antibody or a peptide, for use in radiopharmaceutical development for targeted imaging and therapy.
Q2: What are the critical quality control parameters for a this compound based radiopharmaceutical?
A2: The critical quality control parameters include:
-
Radiochemical Purity (RCP): To ensure that the radionuclide is attached to the biomolecule-chelator conjugate.
-
Radionuclidic Purity: To confirm the identity and purity of the radionuclide.
-
Chemical Purity: To identify and quantify any non-radioactive impurities.
-
Stability: To ensure the radiopharmaceutical remains intact over its shelf-life.
-
Sterility and Endotoxin Levels: To ensure the product is safe for in vivo use.
-
Integrity of the Biomolecule: To confirm that the conjugation process has not damaged the targeting biomolecule.
Q3: What is the acceptable limit for Radiochemical Purity (RCP)?
A3: While specific limits can vary based on the application and regulatory requirements, a common acceptance criterion for radiochemical purity for therapeutic radiopharmaceuticals is typically ≥95%.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation, radiolabeling, and quality control of this compound radiopharmaceuticals.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Efficiency | 1. Suboptimal pH of reaction buffer: The isothiocyanate group of p-SCN-Bn-TCMC reacts most efficiently with primary amines on biomolecules at a slightly alkaline pH (typically 8.5-9.5).[4] | - Ensure the conjugation buffer is within the optimal pH range. - Use a non-amine-containing buffer such as carbonate or borate buffer. |
| 2. Presence of primary amines in the buffer: Buffers like Tris contain primary amines that compete with the biomolecule for reaction with the chelator. | - Switch to a non-amine-containing buffer system. | |
| 3. Inactive this compound: The isothiocyanate group can be hydrolyzed over time, especially if not stored under appropriate conditions (dry, -20°C). | - Use a fresh vial of this compound. - Perform a quality check of the chelator before use. | |
| 4. Low molar ratio of chelator to biomolecule: An insufficient amount of chelator will result in incomplete conjugation. | - Increase the molar excess of this compound to the biomolecule. A common starting point is a 10- to 20-fold molar excess. | |
| Formation of Aggregates | 1. High concentration of the biomolecule: High protein concentrations can promote intermolecular interactions and aggregation. | - Perform the conjugation reaction at a lower biomolecule concentration. |
| 2. Inappropriate buffer conditions: pH and ionic strength can influence protein solubility and stability. | - Optimize the buffer composition, including pH and salt concentration, to maintain protein stability. | |
| 3. Over-conjugation: Attaching too many chelator molecules to the biomolecule can alter its surface properties and lead to aggregation. | - Reduce the molar ratio of this compound to the biomolecule. | |
| 4. Freeze-thaw cycles: Repeated freezing and thawing can denature proteins and cause aggregation. | - Aliquot the biomolecule and chelator solutions to avoid multiple freeze-thaw cycles. | |
| Inaccurate Radiochemical Purity (RCP) Measurement | 1. Inappropriate chromatography system: The choice of stationary and mobile phases is critical for separating the radiolabeled conjugate from free radionuclide and other impurities. | - For ¹⁷⁷Lu-labeled antibodies, a common method is instant thin-layer chromatography (ITLC) with a mobile phase of 0.1 M citrate buffer, pH 5.5. The antibody conjugate remains at the origin, while free ¹⁷⁷Lu moves with the solvent front. - Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used for more detailed analysis.[1][2][5] |
| 2. Instability of the radiopharmaceutical during analysis: The radiolabeled conjugate may degrade on the chromatography medium. | - Perform the analysis as quickly as possible after sample preparation. - Ensure the mobile phase is compatible with the stability of the conjugate. | |
| Poor In Vivo Stability | 1. Incomplete chelation: If the radionuclide is not securely held by the TCMC chelator, it can dissociate in vivo. | - Ensure optimal radiolabeling conditions (pH, temperature, incubation time). - Purify the radiolabeled conjugate to remove any unchelated radionuclide. |
| 2. Degradation of the biomolecule: The targeting biomolecule may be susceptible to enzymatic degradation in vivo. | - Evaluate the stability of the radiopharmaceutical in serum or plasma in vitro before in vivo studies. |
Experimental Protocols
Determination of Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (ITLC)
-
Materials:
-
ITLC strips (e.g., Agilent iTLC-SG)
-
Mobile Phase: 0.1 M Citrate buffer, pH 5.5
-
Developing chamber
-
Radio-TLC scanner or gamma counter
-
-
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled sample about 1 cm from the bottom of the ITLC strip.
-
Place the strip in the developing chamber containing the mobile phase.
-
Allow the solvent to migrate up the strip until it is about 1 cm from the top.
-
Remove the strip and allow it to dry.
-
Scan the strip using a radio-TLC scanner or cut the strip in half and measure the radioactivity of each section using a gamma counter.
-
Calculation:
-
The radiolabeled antibody-conjugate remains at the origin (Rf = 0).
-
Free ¹⁷⁷Lu migrates with the solvent front (Rf = 1).
-
RCP (%) = (Counts at origin / Total counts) x 100
-
-
Stability Study in Human Serum
-
Materials:
-
Purified radiolabeled conjugate
-
Human serum
-
Incubator at 37°C
-
ITLC or HPLC system for RCP analysis
-
-
Procedure:
-
Add a known amount of the purified radiolabeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Determine the radiochemical purity of the aliquot using the established ITLC or HPLC method.
-
Plot the radiochemical purity as a function of time to assess the stability. A stable conjugate will show minimal decrease in RCP over time.[3]
-
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Radiochemical Purity (RCP) | ≥ 95% | ITLC, RP-HPLC |
| In Vitro Serum Stability (48h) | ≥ 90% | ITLC, RP-HPLC |
| Chelator to Antibody Ratio | 2-8 | Mass Spectrometry |
Visualizations
Experimental Workflow for Quality Control
Caption: Workflow from conjugation to quality control release.
Troubleshooting Logic for Low Radiolabeling Efficiency
Caption: Troubleshooting low radiolabeling efficiency.
References
- 1. Multifactorial analysis of radiochemical purity in high-activity 177Lu-labeled theranostics: impact of precursor source, 177Lu form, and production parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 5. mdpi.com [mdpi.com]
optimizing molar ratio for p-SCN-Bn-TCMC HCl conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio for p-SCN-Bn-TCMC HCl conjugation to biomolecules, primarily antibodies and peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride) is a bifunctional chelator. It has two key components:
-
A TCMC (tetraazacyclododecane-tetraacetamide) core that strongly binds to radiometals, such as Lutetium-177 and Actinium-225, which are used in radiolabeling for imaging and radiotherapy.[1]
-
A p-SCN-Bn- (isothiocyanatobenzyl) group that covalently couples to primary amine groups (-NH2) on biomolecules like antibodies and peptides.[1]
This allows for the targeted delivery of radioisotopes to specific cells or tissues.
Q2: What is the optimal molar ratio of this compound to my biomolecule?
A2: The optimal molar ratio is highly dependent on the specific biomolecule (antibody, peptide, etc.) and the desired degree of labeling. A common starting point for antibodies is a molar ratio of 5:1 to 20:1 (this compound : antibody). For peptides, a lower ratio of 1.5:1 to 5:1 is often a good starting point. It is crucial to experimentally determine the optimal ratio for your specific application.
Q3: What are the critical parameters for a successful conjugation reaction?
A3: The key parameters to control are:
-
pH: The reaction between the isothiocyanate group and primary amines is most efficient at a pH of 8.5-9.5.[2] A sodium bicarbonate or borate buffer is commonly used.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C).
-
Reaction Time: Incubation times can range from 1 to 4 hours, and in some cases, overnight at 4°C.
-
Biomolecule Purity: The biomolecule solution should be free of other amine-containing compounds (e.g., Tris buffer, ammonium salts, or sodium azide) as they will compete with the target for conjugation.[2] The antibody or peptide should be purified.[3]
-
Solvent for this compound: this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before addition to the reaction mixture.
Q4: How can I determine the number of chelators conjugated to my biomolecule?
A4: The degree of labeling (DOL), or the chelator-to-biomolecule ratio, can be determined using several methods:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to measure the mass of the conjugated and unconjugated biomolecule, allowing for the calculation of the average number of chelators attached.[4]
-
UV-Vis Spectrophotometry: This method can be used if the chelator has a distinct absorbance peak that does not overlap significantly with the protein's absorbance.
-
Radiolabeling and Scintillation Counting: By radiolabeling the conjugate with a known amount of a radioisotope and measuring the radioactivity, the amount of conjugated chelator can be quantified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Suboptimal pH: The reaction pH is too low (below 8.5).- Presence of competing amines: The biomolecule solution contains Tris, glycine, or sodium azide.- Inactive this compound: The reagent may have hydrolyzed due to moisture.- Insufficient molar ratio: The amount of this compound is too low. | - Ensure the reaction buffer is at pH 8.5-9.5.- Perform a buffer exchange of the biomolecule into an amine-free buffer (e.g., PBS or bicarbonate).- Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.- Increase the molar ratio of this compound to the biomolecule in increments (e.g., from 10:1 to 20:1 for antibodies). |
| Biomolecule Aggregation/Precipitation | - High degree of labeling: Too many chelators have been conjugated, altering the protein's properties.- Solvent shock: Adding a large volume of organic solvent (DMSO/DMF) at once.- Incorrect buffer conditions: The pH or ionic strength of the buffer is not optimal for the biomolecule's stability. | - Reduce the molar ratio of this compound.- Add the this compound stock solution dropwise while gently stirring.- Ensure the buffer conditions are suitable for the specific biomolecule being used. Consider adding stabilizing agents if compatible with the reaction. |
| Loss of Biomolecule Activity | - Conjugation at the active site: The chelator has attached to amine groups within the antigen-binding site (for antibodies) or other critical functional domains.- Denaturation: Harsh reaction conditions (e.g., extreme pH, high organic solvent concentration). | - Reduce the molar ratio to decrease the likelihood of modifying critical residues.- If possible, use site-specific conjugation methods to direct the chelator away from the active site.- Ensure the reaction pH and temperature are within the optimal range for the biomolecule's stability. |
| Difficulty Purifying the Conjugate | - Presence of aggregates: Aggregated protein can be difficult to separate from the desired conjugate.- Inefficient removal of unconjugated chelator: The purification method is not suitable for separating the small molecule from the large biomolecule. | - Centrifuge the reaction mixture to pellet any precipitate before purification.- Use size-exclusion chromatography (SEC) or dialysis to efficiently remove unconjugated this compound. |
| High Non-Specific Binding of the Conjugate | - Over-labeling: A high degree of labeling can increase the overall negative charge and hydrophobicity of the biomolecule, leading to non-specific interactions.[5][6] | - Optimize the molar ratio to achieve a lower degree of labeling. A chelator-to-antibody ratio of 2-8 is often a good target. |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to an antibody. Optimization of the molar ratio is recommended.
Materials:
-
Purified antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 1-5 mg/mL.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
-
Reaction tubes
-
Pipettes and tips
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5-9.0).
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 chelator:antibody).
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the unconjugated this compound and byproducts by size-exclusion chromatography or dialysis.
-
For size-exclusion chromatography, equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the conjugated antibody.
-
For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate (e.g., by measuring absorbance at 280 nm).
-
Determine the degree of labeling using a suitable method (e.g., MALDI-TOF MS).
-
Data Presentation
Table 1: Example Molar Ratios for Initial Optimization
| Biomolecule | Starting Molar Ratio (Chelator:Biomolecule) |
| IgG Antibody (~150 kDa) | 5:1 |
| 10:1 | |
| 20:1 | |
| Peptide (5-10 kDa) | 1.5:1 |
| 3:1 | |
| 5:1 |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Range |
| pH | 8.5 - 9.5 |
| Temperature | Room Temperature (20-25°C) |
| Reaction Time | 1 - 4 hours |
| Antibody Concentration | 1 - 5 mg/mL |
| Buffer | Amine-free (e.g., Bicarbonate, Borate) |
Visualizations
References
- 1. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 2. bidmc.org [bidmc.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of fluorescein isothiocyanate to antibodies. II. A reproducible method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of molar ratio of fluorescent dye to IgG on the detection of lymphocyte surface immunoglobulins by immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of p-SCN-Bn-TCMC HCl and DOTA for Radiolabeling in Targeted Radionuclide Therapy and Imaging
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the development of radiopharmaceuticals. The stability of the radiometal-chelator complex and the efficiency of the radiolabeling process directly impact the safety and efficacy of the final product. This guide provides an objective comparison of two prominent chelators: p-SCN-Bn-TCMC HCl and the widely used DOTA, supported by experimental data to inform your selection process.
The development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications relies on the stable conjugation of a radionuclide to a targeting biomolecule, such as a monoclonal antibody or a peptide. This is achieved through the use of a bifunctional chelator, a molecule that can firmly bind a radiometal on one end and covalently attach to the biomolecule on the other. Among the myriad of chelators available, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has long been a gold standard. However, newer chelators like this compound (a derivative of 1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane) are emerging as powerful alternatives, offering potential advantages in certain applications.
At a Glance: Key Differences and Structures
DOTA and p-SCN-Bn-TCMC are both macrocyclic chelators based on the cyclen framework, which imparts high thermodynamic stability and kinetic inertness to their radiometal complexes. The primary structural difference lies in the pendant arms attached to the nitrogen atoms of the cyclen ring. DOTA features four carboxymethyl arms, while TCMC has four carbamoylmethyl arms. The p-SCN-Bn- moiety provides the isothiocyanate group for conjugation to primary amines on biomolecules.
Quantitative Comparison of Performance
The choice between this compound and DOTA often depends on the specific radionuclide, the targeting molecule, and the intended application (imaging vs. therapy). The following tables summarize key quantitative data from comparative studies.
Radiolabeling Efficiency
Radiolabeling efficiency is a critical parameter, indicating the percentage of the radionuclide that is successfully incorporated into the chelator-biomolecule conjugate.
| Chelator | Radionuclide | Biomolecule | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| p-SCN-Bn-TCMC | 197m/gHg | - | 10-4 M, 80°C, 1h, pH 5 | 100 ± 0.0 | [1] |
| p-SCN-Bn-DOTA | 197m/gHg | - | 10-4 M, 80°C, 1h, pH 5 | 70.9 ± 1.1 | [1] |
| DOTA | 197m/gHg | - | 10-4 M, 80°C, 1h, pH 5 | 0 | [1] |
| p-SCN-Bn-DOTA | 64Cu | Rituximab | Room Temperature, 20 min | >99.5 | [2] |
| DOTA | 64Cu | Rituximab | 37°C | >99.5 | [2] |
| p-SCN-Bn-DOTA | 225Ac | Antibody | 37°C, 2h | High | [3] |
| p-SCN-Bn-TCMC | 212Pb | PSMA Ligand | - | Efficiently labeled | [4] |
| DOTA | 212Pb | PSMA Ligand | - | Efficiently labeled | [4] |
In Vitro Stability
The stability of the radiolabeled conjugate in biological media is paramount to prevent the release of the radionuclide, which can lead to off-target toxicity.
| Chelator | Radionuclide | Medium | Incubation Time | % Intact Conjugate | Reference |
| p-SCN-Bn-DOTA | 64Cu | Serum | 48 h | >94 | [2] |
| NOTA-rituximab | 64Cu | Serum | 48 h | 97.5 ± 0.3 | [2] |
| CHX-A"-DTPA-rituximab | 64Cu | Serum | 48 h | 38.2 | [2] |
| [197m/gHg]Hg-p-SCN-Bn-TCMC | 197m/gHg | Human Serum | - | Kinetically inert | [1] |
In Vivo Biodistribution
The biodistribution profile of a radiopharmaceutical determines its efficacy in targeting the desired tissue while minimizing accumulation in non-target organs.
| Chelator | Radionuclide | Targeting Molecule | Key Finding | Reference |
| p-SCN-Bn-TCMC | 212Pb | PSMA Ligand | Comparable tumor uptake to DOTA-based ligand, but 2.5-fold lower kidney uptake. | [4] |
| DOTA | 212Pb | PSMA Ligand | Higher kidney uptake compared to the TCMC-based ligand. | [4] |
| p-NH2-Bn-DOTA | 64Cu | - | Higher liver retention (78% at 24h vs 1h) compared to NOTA and other novel chelators. | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for conjugation and radiolabeling with this compound and DOTA.
Conjugation of Chelator to Biomolecule
The isothiocyanate group of p-SCN-Bn-TCMC and p-SCN-Bn-DOTA reacts with primary amines (e.g., lysine residues) on proteins and peptides to form a stable thiourea bond.
References
- 1. Frontiers | Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals [frontiersin.org]
- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of the alpha-emitting prostate-specific membrane antigen targeted radioligand [212 Pb]Pb-NG001 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p-SCN-Bn-TCMC HCl and DTPA Chelators for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of radiopharmaceuticals, the choice of a chelator is paramount to the successful development of targeted imaging and therapeutic agents. The chelator's ability to securely bind a radionuclide, maintain stability in vivo, and be efficiently conjugated to a targeting biomolecule directly impacts the safety and efficacy of the final drug product. This guide provides a detailed comparison of two prominent bifunctional chelators: p-SCN-Bn-TCMC HCl, a macrocyclic chelator, and derivatives of DTPA (diethylenetriaminepentaacetic acid), a well-established acyclic chelator.
Executive Summary
This guide presents a comprehensive analysis of this compound and DTPA-based chelators, focusing on their performance in radiolabeling, the stability of the resulting radiocomplexes, and their behavior in preclinical models. The data compiled from multiple studies indicates that while DTPA derivatives offer rapid radiolabeling kinetics, macrocyclic chelators like TCMC generally form more stable complexes in vivo, which is particularly crucial for therapeutic applications with long-lived radionuclides like Actinium-225.
Chemical Structures
A fundamental understanding of the chelators' structures is essential to appreciate their coordination chemistry and performance.
This compound is a bifunctional chelator featuring a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetamide (TCMC) macrocyclic core for metal coordination and a p-isothiocyanatobenzyl (p-SCN-Bn) group for conjugation to biomolecules.
DTPA (Diethylenetriaminepentaacetic acid) is an acyclic aminopolycarboxylic acid. Its bifunctional derivatives, such as p-SCN-Bn-DTPA and CHX-A"-DTPA, incorporate a reactive linker for bioconjugation while the DTPA backbone chelates the metal ion.
Performance Comparison: Radiolabeling Efficiency and Stability
The selection of a chelator is often dictated by the specific radionuclide and the intended application. The following tables summarize key performance data from comparative studies.
Table 1: Radiolabeling Efficiency and In Vitro Stability of Antibody Conjugates
| Chelator | Radionuclide | Antibody | Radiolabeling Conditions | Radiolabeling Yield | In Vitro Serum Stability (48h) | Reference |
| p-SCN-Bn-CHX-A"-DTPA | 90Y | Trastuzumab | Room Temperature, 15 min | >95% | 87.1 ± 0.9% | [1] |
| p-SCN-Bn-DTPA | 64Cu | Rituximab | Room Temperature, 20 min | 96.8 ± 1.8% | 38.2% (for CHX-A"-DTPA) | [2][3] |
| p-SCN-Bn-TCMC | 197m/gHg | - | 80°C, high ligand conc. | 100% | Kinetically inert | [4] |
| p-SCN-Bn-DOTA | 177Lu | Trastuzumab | 40°C, 1 hour | >99% | >98.5% (72h) | [5] |
Note: DOTA is another macrocyclic chelator often compared with DTPA and shares structural similarities with TCMC. The data for p-SCN-Bn-DOTA is included to provide a relevant macrocyclic comparison point where direct TCMC vs. DTPA data under identical conditions is unavailable.
Table 2: In Vivo Performance of Radiometal Complexes
| Chelator | Radionuclide | Key In Vivo Finding | Reference |
| CHX-A"-DTPA | 225Ac | Significant liver and bone accumulation, suggesting in vivo dissociation. | [6] |
| CHX-A"-DTPA | 90Y | High tumor uptake with Trastuzumab (42.3 ± 4.0 %ID/g at 72h). | [7] |
| DTPA derivatives | 64Cu | Poor in vivo stability compared to macrocyclic chelators. | [2][3] |
| DOTA | 225Ac | Significantly less liver and bone accumulation compared to acyclic chelators like EDTA and CHX-A"-DTPA, indicating higher in vivo stability. | [6] |
| Macropa | 225Ac | Stably retains the nuclide in vivo over an extended period. | [6] |
Key Experimental Protocols
Detailed and reproducible experimental methods are critical for the evaluation of chelators. Below are representative protocols for antibody conjugation and radiolabeling.
Antibody Conjugation with p-SCN-Bn-Functionalized Chelators
This protocol describes the conjugation of a bifunctional chelator to an antibody via the isothiocyanate group.
-
Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer, typically a non-amine-containing buffer such as borate or carbonate buffer, at a pH of 8.5-9.5.
-
Chelator Addition: Dissolve the p-SCN-Bn-chelator (e.g., this compound or p-SCN-Bn-DTPA) in a small volume of an organic solvent like DMSO. Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10-20 fold molar excess of chelator to antibody).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the unconjugated chelator and by-products by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis. The buffer should be exchanged to one suitable for radiolabeling (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Characterization: Determine the number of chelators conjugated per antibody molecule using techniques such as MALDI-TOF mass spectrometry.[8]
Radiolabeling of Chelator-Antibody Conjugates
This protocol outlines the general procedure for radiolabeling the immunoconjugate.
-
Radionuclide Preparation: Obtain the radionuclide in a suitable formulation. For some metals, a buffer exchange or pH adjustment may be necessary.
-
Labeling Reaction: Add the radionuclide to the purified chelator-antibody conjugate solution. The reaction is typically performed in an acetate or citrate buffer at a pH that is optimal for the specific metal and chelator (usually between pH 4.5 and 6.5).
-
Incubation: Incubate the reaction mixture at a temperature and for a duration that is dependent on the chelator. Acyclic chelators like DTPA often label efficiently at room temperature within minutes[7], while macrocyclic chelators may require heating (e.g., 37-95°C) for 30-60 minutes.[9]
-
Quality Control: Determine the radiochemical purity of the labeled antibody using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[2][3]
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled antibody using size-exclusion chromatography to remove any free radionuclide.
Visualizing the Process: Workflows and Pathways
Diagrams created using Graphviz DOT language illustrate key processes in the development of targeted radiopharmaceuticals.
Caption: Experimental workflow for the preparation of a radiolabeled antibody.
References
- 1. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 6. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Stability of p-SCN-Bn-TCMC HCl Conjugates in Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the in vivo stability of radiopharmaceutical conjugates is paramount for therapeutic efficacy and safety. This guide provides a comparative analysis of the serum stability of p-SCN-Bn-TCMC HCl-conjugated biomolecules against other commonly used chelating agents, supported by experimental data and detailed protocols.
The choice of a bifunctional chelator is a critical determinant of the overall stability and performance of a radiopharmaceutical. The chelator must form a highly stable complex with the radiometal, preventing its release and subsequent accumulation in non-target tissues. This is particularly crucial for therapeutic applications where off-target radiation can lead to significant toxicity. Here, we evaluate the serum stability of conjugates formed with this compound and compare it with alternatives such as p-SCN-Bn-DOTA and p-SCN-Bn-DTPA.
Comparative Serum Stability Data
| Chelator Conjugate | Radionuclide | Antibody | Incubation Time (h) | Percent Intact Conjugate in Serum | Reference |
| p-SCN-Bn-TCMC -Trastuzumab | 212Pb | Trastuzumab | Not specified | High stability reported, superior to previous β-conjugate chelators for 212Pb. | |
| p-SCN-Bn-TCMC -anti-CD37 | 212Bi | Anti-CD37 | Not specified | ~84% (16% release of 212Bi) | [1] |
| p-SCN-Bn-DOTA -Rituximab | 64Cu | Rituximab | 48 | >94% | [2] |
| p-SCN-Bn-DOTA -Trastuzumab | 177Lu | Trastuzumab | 72 | >98.5% (<1.5% release) | [3] |
| p-SCN-Bn-DTPA -Rituximab | 64Cu | Rituximab | 48 | Poor stability reported | [2] |
| p-SCN-Bn-CHX-A"-DTPA -Rituximab | 64Cu | Rituximab | 48 | 38.2% | [2] |
| p-SCN-Bn-CHX-A"-DTPA -Trastuzumab | 90Y | Trastuzumab | 96 | 87.1 ± 0.9% | [4] |
Key Observations:
-
Macrocyclic vs. Acyclic Chelators: Macrocyclic chelators like TCMC and DOTA generally form more stable complexes with radiometals compared to acyclic chelators like DTPA and its derivatives.[2] Studies with 64Cu-labeled rituximab demonstrated that radioimmunoconjugates with DTPA derivatives had poor serum stability, whereas those with macrocyclic chelators, including p-SCN-Bn-DOTA, were very stable with less than 6% dissociation of 64Cu over 48 hours.[2]
-
Superiority of TCMC for Lead-212: For the alpha-emitter 212Pb, TCMC has been identified as a superior chelator compared to previously used options, overcoming stability issues.[5] While highly stable, some release of the daughter radionuclide 212Bi (around 16%) from the TCMC complex has been reported.[1]
-
High Stability of DOTA Conjugates: DOTA-based conjugates consistently demonstrate high stability in serum across different studies with various radionuclides like 64Cu and 177Lu.[2][3] For instance, 177Lu-p-SCN-Bn-DOTA-trastuzumab showed less than 1.5% release of the radionuclide after 72 hours in serum.[3]
-
Variable Stability of DTPA Derivatives: While generally less stable than macrocyclic chelators, derivatives of DTPA, such as CHX-A"-DTPA, can exhibit good stability depending on the radiometal. For example, 90Y-CHX-A"-DTPA-trastuzumab was found to be highly stable (87.1 ± 0.9% intact after 96 hours).[4]
Experimental Protocols
A detailed and robust experimental protocol is essential for the accurate assessment of serum stability. Below is a generalized protocol compiled from various studies.
Objective: To determine the in vitro stability of a radiolabeled antibody conjugate in human serum over time.
Materials:
-
Radiolabeled antibody conjugate (e.g., 212Pb-p-SCN-Bn-TCMC-Trastuzumab)
-
Human serum (freshly prepared and filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion high-performance liquid chromatography (SE-HPLC) system with a radioactivity detector
-
Instant thin-layer chromatography (ITLC) system
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Preparation of Serum Samples:
-
Obtain fresh human blood and allow it to clot.
-
Centrifuge the blood and collect the serum.
-
Filter the serum through a 0.22 µm filter to ensure sterility.
-
-
Incubation:
-
Add a known amount of the radiolabeled antibody conjugate to a vial containing human serum.
-
The final concentration of the conjugate in serum should be relevant to expected in vivo concentrations.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 4, 24, 48, 72, 96 hours), withdraw an aliquot of the serum mixture.
-
-
Analysis by SE-HPLC:
-
Inject the aliquot onto a size-exclusion HPLC column to separate the intact radiolabeled antibody from dissociated radiometal, smaller fragments, and serum proteins.
-
Monitor the elution profile using both a UV detector (for proteins) and a radioactivity detector.
-
The percentage of intact conjugate is calculated by integrating the area of the radioactivity peak corresponding to the molecular weight of the intact conjugate and dividing it by the total radioactivity detected.
-
-
Analysis by ITLC (Alternative/Complementary Method):
-
Spot a small aliquot of the serum mixture onto an ITLC strip.
-
Develop the chromatogram using an appropriate mobile phase that separates the intact conjugate (which typically remains at the origin) from the free radiometal (which moves with the solvent front).
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner.
-
Calculate the percentage of intact conjugate based on the radioactivity at the origin relative to the total radioactivity on the strip.
-
Data Analysis: Plot the percentage of intact conjugate as a function of time to visualize the stability profile of the radiopharmaceutical.
Visualizing Experimental Workflows
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Conceptual Comparison Guide: The Bifunctional Chelator p-SCN-Bn-TCMC HCl for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bifunctional chelator p-SCN-Bn-TCMC HCl and its role in scientific research, particularly in the context of radiolabeling biomolecules for imaging and therapeutic applications. Due to the limited availability of direct comparative in vitro and in vivo studies in the public domain, this document focuses on a conceptual comparison with alternative chelating agents based on their known chemical properties and applications.
Introduction to this compound
This compound is a bifunctional chelator, a molecule with two key functional components:
-
A Chelating Moiety (TCMC): The 1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane (TCMC) component is a macrocyclic chelator designed to securely bind metal ions. In the context of nuclear medicine, this is typically a radioisotope used for imaging (e.g., Gallium-68, Copper-64) or therapy (e.g., Lutetium-177, Actinium-225).
-
A Reactive Linker (p-SCN-Bn-): The p-isothiocyanatobenzyl (p-SCN-Bn-) group serves as a reactive linker. This functional group readily forms stable covalent bonds with primary amine groups on biomolecules such as antibodies, peptides, or nanoparticles.
This dual functionality allows for the stable attachment of a radioisotope to a targeting molecule, enabling the development of radiopharmaceuticals for applications like Positron Emission Tomography (PET) imaging, Single-Photon Emission Computed Tomography (SPECT) imaging, and targeted radionuclide therapy.
Conceptual Comparison with Alternative Chelators
The selection of a bifunctional chelator is critical for the development of a successful radiopharmaceutical. The stability of the metal-chelator complex and the efficiency of the conjugation reaction are paramount. Below is a comparison of TCMC-based chelators with other commonly used alternatives.
| Feature | p-SCN-Bn-TCMC | p-SCN-Bn-DOTA | p-SCN-Bn-DTPA |
| Chelator Type | Macrocyclic | Macrocyclic | Acyclic (Linear) |
| Kinetic Inertness | High | High | Moderate to Low |
| Thermodynamic Stability | High | High | High |
| Labeling Conditions | Mild to Moderate | Harsher (Higher Temp) | Mild |
| Metal Ion Specificity | Versatile (e.g., Ga, Lu, Ac, Cu) | Versatile (e.g., Ga, Lu, In) | Broader Range (e.g., In, Y, Zr) |
| In Vivo Stability | Generally High | Generally High | Lower (potential for metal release) |
| Conjugation Chemistry | Isothiocyanate (targets amines) | Isothiocyanate (targets amines) | Anhydride or Isothiocyanate |
General Experimental Protocols
While specific protocols for this compound are not widely published, a general workflow for conjugating and radiolabeling an antibody can be outlined as follows:
1. Antibody Preparation:
- The antibody is prepared in a metal-free buffer (e.g., phosphate-buffered saline, pH 7.5-8.5) to prevent contamination with metal ions that could compete with the radioisotope.
- The antibody concentration is adjusted to a suitable level (e.g., 1-10 mg/mL).
2. Conjugation of this compound to the Antibody:
- A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).
- The chelator is added to the antibody solution at a specific molar ratio (e.g., 10:1 to 20:1 chelator to antibody).
- The reaction mixture is incubated for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C) with gentle mixing.
- The unreacted chelator is removed, and the buffer is exchanged using a purification method such as size-exclusion chromatography or dialysis.
- The final chelator-to-antibody ratio is determined.
3. Radiolabeling of the TCMC-Antibody Conjugate:
- The purified TCMC-antibody conjugate is incubated with the desired radioisotope (e.g., ¹⁷⁷LuCl₃) in a suitable buffer at an optimal pH for the specific metal.
- The reaction is incubated at an elevated temperature (e.g., 37-95°C) for a specific duration (e.g., 30-60 minutes).
- The radiolabeling efficiency is determined using methods like instant thin-layer chromatography (iTLC).
- If necessary, the radiolabeled antibody is purified from unincorporated radioisotope.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the conceptual mechanism of a bifunctional chelator and a typical experimental workflow.
Caption: Mechanism of action for a bifunctional chelator.
Caption: General experimental workflow for antibody radiolabeling.
A Comparative Analysis of Bifunctional Chelators for Copper-64 in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bifunctional chelator is a critical determinant in the development of copper-64 (⁶⁴Cu) based radiopharmaceuticals for positron emission tomography (PET) imaging and therapy. The chelator's ability to securely sequester the ⁶⁴Cu radiometal, while maintaining the biological activity of the targeting molecule, directly impacts the agent's in vivo performance, including tumor targeting, clearance, and overall diagnostic or therapeutic efficacy. This guide provides a comparative analysis of commonly employed bifunctional chelators for ⁶⁴Cu, with a focus on their radiolabeling efficiency, in vitro stability, and in vivo biodistribution, supported by experimental data.
Key Performance Indicators for Bifunctional Chelators
The ideal bifunctional chelator for ⁶⁴Cu should exhibit the following characteristics:
-
High Radiolabeling Efficiency: The chelator should rapidly and efficiently complex ⁶⁴Cu under mild conditions (e.g., room temperature, physiological pH) to preserve the integrity of the targeting biomolecule.
-
High In Vitro Stability: The resulting ⁶⁴Cu-chelator complex must remain intact in biological media, such as blood serum, to prevent the release of free ⁶⁴Cu, which can lead to non-specific uptake and increased background signal.
-
Favorable In Vivo Biodistribution: The radiolabeled conjugate should exhibit high uptake in the target tissue (e.g., tumor) and rapid clearance from non-target organs and the bloodstream, resulting in high-contrast images and minimizing radiation dose to healthy tissues.
Comparative Data of Common Bifunctional Chelators
The following tables summarize the performance of several classes of bifunctional chelators for ⁶⁴Cu, based on published experimental data. The data presented here is primarily derived from studies utilizing antibody conjugates, which provides a standardized platform for comparison.
Table 1: Radiolabeling Efficiency of Bifunctional Chelators with ⁶⁴Cu
| Chelator Type | Bifunctional Chelator | Radiolabeling Conditions | Radiochemical Yield (%) | Reference |
| Macrocyclic | p-SCN-Bn-DOTA | 37°C, 90 min | ~88 (at 250 nM Ab) | [1] |
| p-SCN-Bn-NOTA | Room Temp, 20 min | >95 (at 31 nM conjugate) | [1][2] | |
| p-SCN-Bn-Oxo-DO3A | Room Temp, <30 min | >95 | [3] | |
| p-SCN-PCTA | Room Temp, <30 min | >95 | [3] | |
| Sarcophagine (Cage) | Sar-CO₂H | Room Temp, 20 min | 98 (at 250 nM Ab) | [1][2] |
| Acyclic | p-SCN-Bn-DTPA | Room Temp, 20 min | Variable, lower than macrocycles | [2] |
| p-SCN-CHX-A”-DTPA | Room Temp, 20 min | Variable, lower than macrocycles | [2] | |
| Triazacyclononane Analogs | C-NE3TA | 37°C, 1 h | >95 | [4][5] |
| N-NE3TA | 37°C, 1 h | >95 | [4][5] |
Table 2: In Vitro Serum Stability of ⁶⁴Cu-Chelator Complexes
| Chelator Type | Bifunctional Chelator | Serum Stability at 48h (%) | Reference |
| Macrocyclic | ⁶⁴Cu-DOTA-rituximab | ~54 (at 24h), ~26 (at 48h) | [2] |
| ⁶⁴Cu-NOTA-rituximab | 97.5 ± 0.3 | [2] | |
| ⁶⁴Cu-Oxo-DO3A-trastuzumab | ~80 | [2] | |
| ⁶⁴Cu-PCTA-trastuzumab | ~80 | [2] | |
| Sarcophagine (Cage) | ⁶⁴Cu-sar-CO-rituximab | >94 | [1][2] |
| Acyclic | ⁶⁴Cu-CHX-A”-DTPA-rituximab | 38.2 | [2] |
| ⁶⁴Cu-2B3M-DTPA-rituximab | 37.8 | [2] | |
| Triazacyclononane Analogs | ⁶⁴Cu-C-NE3TA | 90.5 | [4][5] |
| ⁶⁴Cu-N-NE3TA | 96.1 | [4][5] |
Table 3: In Vivo Biodistribution Highlights of ⁶⁴Cu-Labeled Antibody Conjugates in Mice at 48h post-injection (%ID/g)
| Chelator Type | Organ | ⁶⁴Cu-DOTA-rituximab | ⁶⁴Cu-NOTA-rituximab | ⁶⁴Cu-sar-CO-rituximab | ⁶⁴Cu-CHX-A”-DTPA-rituximab | Reference |
| Macrocyclic/Cage | Blood | High | High | High | Low | [2] |
| Liver | Moderate | Low | Low | High | [2] | |
| Feces (%ID) | 2.2 | 2.9 | 1.6 | ~30 | [2] | |
| Acyclic | Blood | - | - | - | Low | [2] |
| Liver | - | - | - | High | [2] | |
| Feces (%ID) | - | - | - | ~30 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of bifunctional chelators. Below are generalized, yet detailed, methodologies for key evaluation experiments.
Conjugation of Bifunctional Chelator to a Targeting Molecule (e.g., Antibody)
-
Antibody Preparation: Prepare a solution of the antibody (e.g., Rituximab) in a suitable buffer, typically a bicarbonate or phosphate buffer at a pH of 8.5-9.0.
-
Chelator Dissolution: Dissolve the bifunctional chelator (e.g., p-SCN-Bn-NOTA) in a small amount of organic solvent like DMSO and then dilute with the reaction buffer.
-
Conjugation Reaction: Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 10:1 chelator:antibody). The reaction is typically carried out at room temperature or 4°C with gentle stirring for a defined period (e.g., 1-4 hours).
-
Purification: Remove unconjugated chelator and byproducts by size exclusion chromatography or dialysis against a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0).
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or spectrophotometric assays.
⁶⁴Cu Radiolabeling
-
Preparation: In an acid-washed microcentrifuge tube, combine the chelator-conjugated antibody solution with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radiolabeling: Add ⁶⁴CuCl₂ solution to the conjugate solution. The amount of ⁶⁴Cu will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at the appropriate temperature and for the optimized duration (e.g., 20 minutes at room temperature for NOTA and sarcophagine derivatives, or 90 minutes at 37°C for DOTA).[3]
-
Quenching: Add a solution of EDTA or DTPA to chelate any unreacted ⁶⁴Cu.
-
Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or radio-HPLC.[3]
In Vitro Serum Stability Assay
-
Incubation: Add the purified ⁶⁴Cu-labeled conjugate to fresh human or mouse serum.
-
Time Points: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: Analyze the aliquots by size exclusion HPLC or ITLC to separate the intact radiolabeled antibody from any released ⁶⁴Cu or ⁶⁴Cu-transchelated products.[2]
-
Quantification: Quantify the percentage of radioactivity associated with the antibody at each time point to determine the serum stability.
In Vivo Biodistribution Study in Mice
-
Animal Model: Use healthy, normal mice (e.g., Balb/c) for initial biodistribution studies. For tumor-targeting studies, use tumor-bearing mice.
-
Injection: Inject a known amount of the ⁶⁴Cu-labeled conjugate (typically 0.5-1.0 MBq) intravenously via the tail vein.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a group of mice (n=3-5 per group).
-
Tissue Harvesting: Dissect, weigh, and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of bifunctional chelators for ⁶⁴Cu.
Discussion and Conclusion
The choice of a bifunctional chelator significantly influences the performance of a ⁶⁴Cu-based radiopharmaceutical.
-
Macrocyclic chelators , particularly NOTA and its derivatives, as well as sarcophagine cage-type chelators, generally demonstrate superior performance. They offer rapid and efficient radiolabeling under mild conditions and form highly stable complexes with ⁶⁴Cu, both in vitro and in vivo.[1][2] This high stability translates to lower non-specific uptake in organs like the liver and more favorable biodistribution profiles.
-
DOTA , a widely used chelator, requires more stringent labeling conditions (elevated temperature) and its ⁶⁴Cu complexes exhibit lower in vivo stability compared to NOTA and sarcophagine analogues, leading to some dissociation of the radiometal.[2]
-
Acyclic chelators like DTPA derivatives generally show poor serum stability, resulting in significant transchelation of ⁶⁴Cu in vivo and high uptake in non-target tissues, making them less suitable for most applications.[2]
-
Newer triazacyclononane-based chelators like C-NE3TA and N-NE3TA also show promise with efficient labeling and good serum stability, though in vivo studies suggest NOTA remains superior in terms of tissue clearance.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Cu-64 labeling method using bifunctional chelators: polyethylene glycol spacer and chelator effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and 64Cu‐Radiolabeling Strategies of Small Organic Radioconjugates Based on the AMD070 Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Radiochemical Purity of p-SCN-Bn-TCMC HCl Labels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the radiochemical purity of biomolecules labeled using the bifunctional chelator p-SCN-Bn-TCMC HCl. This document outlines experimental protocols, presents comparative data with alternative chelators, and offers visualizations to clarify workflows, enabling researchers to make informed decisions for their radiopharmaceutical development.
Introduction to Bifunctional Chelators in Radiopharmacy
Radiolabeling of biomolecules, such as antibodies and peptides, is a cornerstone of nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. The stability of the radiolabeled conjugate is paramount, and this is largely determined by the chelator's ability to securely hold the radionuclide. Bifunctional chelators (BFCs) are molecules that possess two key functionalities: a strong chelating moiety for a metallic radionuclide and a reactive group for covalent attachment to a biomolecule.
p-SCN-Bn-TCMC (S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane) is a derivative of the TCMC macrocyclic chelator. It features an isothiocyanate (-SCN) group that readily reacts with primary amines on proteins and other biomolecules to form a stable thiourea bond. TCMC is known for forming highly stable complexes with various radionuclides, including Lutetium-177 (¹⁷⁷Lu) and Lead-212 (²¹²Pb).
The radiochemical purity (RCP) of a radiopharmaceutical is a critical quality attribute, defined as the proportion of the total radioactivity in the desired chemical form. High RCP is essential to ensure that the radioactivity is delivered to the target site and to minimize off-target radiation exposure. This guide focuses on the methods used to assess the RCP of biomolecules labeled using this compound and compares its performance with other commonly used chelators like p-SCN-Bn-DOTA and p-SCN-Bn-DTPA.
Comparative Analysis of Bifunctional Chelators
The choice of bifunctional chelator can significantly impact the labeling efficiency, stability, and ultimately, the radiochemical purity of the final product. While direct side-by-side comparative studies on the radiochemical purity of this compound with DOTA and DTPA analogues under identical conditions are limited in published literature, performance can be inferred from various studies.
| Chelator | Typical Radiochemical Purity (%) | Labeling Conditions | Key Advantages | Key Disadvantages |
| p-SCN-Bn-TCMC | >95% (inferred) | Mild conditions | Forms highly stable complexes. | Less published data compared to DOTA and DTPA. |
| p-SCN-Bn-DOTA | >98%[1] | Requires heating (e.g., 37-45°C) | Well-established, excellent stability for many radionuclides. | Slower complexation kinetics. |
| p-SCN-Bn-DTPA | >98%[1] | Room temperature | Rapid labeling kinetics. | Lower in vivo stability compared to macrocyclic chelators. |
Table 1: Comparison of Bifunctional Chelators for Radiolabeling. This table summarizes the typical radiochemical purities, labeling conditions, and key characteristics of p-SCN-Bn-TCMC, p-SCN-Bn-DOTA, and p-SCN-Bn-DTPA.
Experimental Protocols
This section provides detailed methodologies for antibody conjugation, radiolabeling, and the assessment of radiochemical purity.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent attachment of the chelator to a monoclonal antibody (mAb). The isothiocyanate group of this compound reacts with lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
This compound dissolved in DMSO
-
PD-10 desalting column
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
-
Reaction buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5-9.0, metal-free
-
Quenching buffer: 100 mM glycine or Tris buffer, pH ~8.5
Procedure:
-
Antibody Preparation: If necessary, buffer exchange the mAb into the reaction buffer using a PD-10 column or centrifugal filter unit to a final concentration of 5-10 mg/mL.
-
Chelator Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the this compound solution to the antibody solution. A typical molar ratio is 10-20 moles of chelator per mole of antibody. The reaction mixture should be incubated at room temperature for 2-4 hours, or at 4°C overnight with gentle mixing.
-
Purification: Remove unconjugated chelator and byproducts by size-exclusion chromatography using a PD-10 desalting column, eluting with metal-free 0.9% saline. Alternatively, use centrifugal filter units, washing repeatedly with saline.
-
Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known amount of the unlabeled metal ion.
-
Storage: Store the purified immunoconjugate at 2-8°C.
Protocol 2: Radiolabeling of TCMC-Conjugated Antibody with ¹⁷⁷Lu
Materials:
-
¹⁷⁷LuCl₃ solution
-
TCMC-conjugated antibody
-
0.25 M Ammonium acetate buffer, pH 5.5, metal-free
-
Heating block or water bath
Procedure:
-
Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the TCMC-conjugated antibody (e.g., 100 µg).
-
Add the ammonium acetate buffer to the antibody.
-
Add the ¹⁷⁷LuCl₃ solution (e.g., 37-185 MBq). The final reaction volume should be kept small (e.g., 100-200 µL).
-
Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
Quenching (Optional): The reaction can be stopped by adding a small volume of 100 mM DTPA solution to chelate any remaining free ¹⁷⁷Lu.
Protocol 3: Radiochemical Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid and simple method for determining radiochemical purity. It separates the radiolabeled antibody from free radionuclide.
Materials:
-
ITLC-SG strips
-
Mobile phase: 0.1 M sodium citrate buffer, pH 6.0
-
Developing chamber
-
Radio-TLC scanner or a gamma counter
Procedure:
-
Spotting: Spot a small volume (1-2 µL) of the radiolabeled antibody solution onto the origin of an ITLC-SG strip.
-
Development: Place the strip in a developing chamber containing the mobile phase. Allow the solvent to migrate up the strip.
-
Analysis: After development, remove the strip and allow it to dry. Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The radiolabeled antibody will remain at the origin (Rf = 0), while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1).
-
Calculation: Calculate the radiochemical purity as: RCP (%) = (Counts at origin / Total counts) x 100
Protocol 4: Radiochemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of radiochemical purity and can separate different radiolabeled species and impurities.
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector)
-
Size-exclusion or reverse-phase column
-
Mobile phases (example for size-exclusion): 0.1 M phosphate buffer, pH 7.0
-
Mobile phases (example for reverse-phase): Gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B)
Procedure:
-
System Setup: Equilibrate the HPLC column with the mobile phase.
-
Injection: Inject a small volume (10-20 µL) of the radiolabeled antibody solution onto the column.
-
Elution: Elute the components using the chosen mobile phase conditions.
-
Detection: Monitor the eluate with the radioactivity detector.
-
Analysis: Integrate the peaks in the radiochromatogram. The peak corresponding to the radiolabeled antibody should be the major peak. Calculate the radiochemical purity by dividing the area of the main peak by the total area of all radioactive peaks.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) depict the key workflows.
Caption: Antibody Conjugation Workflow.
Caption: Radiolabeling and Purity Assessment Workflow.
Conclusion
The assessment of radiochemical purity is a critical step in the development of radiopharmaceuticals. While p-SCN-Bn-DOTA and p-SCN-Bn-DTPA are well-established chelators with a large body of supporting data, p-SCN-Bn-TCMC offers the potential for even more stable radiocomplexes. The choice of chelator will depend on the specific radionuclide, the biomolecule, and the intended application. The protocols provided in this guide offer a starting point for the successful conjugation, radiolabeling, and purity assessment of biomolecules using this compound. Rigorous and consistent application of these quality control measures will ensure the development of safe and effective radiopharmaceuticals.
References
A Comparative Guide to p-SCN-Bn-TCMC HCl in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the bifunctional chelator p-SCN-Bn-TCMC HCl against its primary alternative, p-SCN-Bn-DOTA, for targeted radionuclide therapy in oncology.
The landscape of targeted alpha therapy (TAT) is rapidly evolving, with the choice of bifunctional chelator playing a pivotal role in the efficacy and safety of radiopharmaceuticals. This guide provides a comprehensive comparison of this compound (a derivative of TCMC or DOTAM) and p-SCN-Bn-DOTA (a derivative of DOTA), focusing on their performance in preclinical cancer models. The data presented herein is crucial for the rational design and development of next-generation radiotherapeutics.
Executive Summary
Preclinical evidence strongly suggests that This compound is a superior chelator for Lead-212 (²¹²Pb) , a promising alpha-emitting radionuclide for cancer therapy, when compared to the more conventional p-SCN-Bn-DOTA. Key advantages of this compound include:
-
Higher Radiolabeling Efficiency: Achieves high radiochemical purity in shorter reaction times and at milder conditions.
-
Greater In Vitro Stability: Forms more stable complexes with ²¹²Pb, reducing the risk of free radionuclide release.
-
Favorable In Vivo Biodistribution: Demonstrates comparable tumor uptake with significantly lower accumulation in non-target organs, particularly the kidneys, leading to a better therapeutic window.
Performance Comparison in Cancer Models
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of p-SCN-Bn-TCMC and p-SCN-Bn-DOTA based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and In Vitro Stability
| Chelator | Radionuclide | Targeting Molecule | Radiolabeling Conditions | Radiochemical Yield (RCY) | In Vitro Stability | Reference |
| p-SCN-Bn-TCMC | ²¹²Pb | Trastuzumab | Room Temperature, <10 min | >95% | More stable than DOTA conjugate | [1][2] |
| p-SCN-Bn-DOTA | ²¹²Pb | Trastuzumab | Room Temperature, ~30 min | >95% | Less stable than TCMC conjugate | [2] |
| p-SCN-Bn-TCMC | ²¹²Pb | PSMA Ligand (NG001) | Not specified | >94% | High stability over 48h | [3] |
| p-SCN-Bn-DOTA | ²¹²Pb | PSMA Ligand (PSMA-617) | Not specified | Not specified | Not specified | [3] |
Table 2: Biodistribution in Prostate Cancer Mouse Models (C4-2 Xenografts) at 2 hours Post-Injection
| Radiopharmaceutical | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [²¹²Pb]Pb-NG001 (TCMC-based) | 15.01 ± 2.61 | 6.30 ± 1.15 | 0.81 ± 0.11 | 0.18 ± 0.03 | 2.38 | [3] |
| [²¹²Pb]Pb-PSMA-617 (DOTA-based) | 18.71 ± 4.41 | 22.11 ± 2.39 | 0.89 ± 0.11 | 0.20 ± 0.05 | 0.85 | [3] |
Table 3: Therapeutic Efficacy in a Prostate Cancer Mouse Model (C4-2 Xenografts)
| Treatment Group | Median Survival (days) | Therapeutic Index | Observations | Reference |
| [²¹²Pb]Pb-NG001 (0.25 MBq) | 35 | 1.5 | Significantly inhibited tumor growth | [4] |
| [²¹²Pb]Pb-NG001 (0.30 MBq) | 52 | 2.3 | Significantly inhibited tumor growth | [4] |
| [²¹²Pb]Pb-NG001 (0.40 MBq) | 62 | 2.7 | Significantly inhibited tumor growth | [4] |
| Control (Saline) | 23 | - | - | [4] |
Note: Direct therapeutic efficacy comparison with a DOTA-based ²¹²Pb-PSMA ligand in the same model was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radiolabeling of Antibodies with ²¹²Pb
The general procedure for radiolabeling a TCMC-conjugated antibody, such as Trastuzumab, with ²¹²Pb is as follows:
-
Preparation of ²¹²Pb: ²¹²Pb is eluted from a ²²⁴Ra generator.[5]
-
Conjugation: The antibody is conjugated with the bifunctional chelator p-SCN-Bn-TCMC.
-
Radiolabeling: The TCMC-conjugated antibody is incubated with the purified ²¹²Pb solution. Radiolabeling with TCMC is efficient at room temperature and can achieve high radiochemical purity in under 30 minutes.[6]
-
Purification: The resulting ²¹²Pb-labeled antibody is separated from unconjugated ²¹²Pb and other reactants using size exclusion chromatography (e.g., a PD-10 desalting column).[6]
-
Quality Control: The radiochemical purity of the final product is determined by methods such as instant thin-layer chromatography (ITLC).
Animal Studies for Biodistribution and Therapy
-
Animal Models: Preclinical studies often utilize immunodeficient mice (e.g., athymic nude mice) bearing xenograft tumors from human cancer cell lines (e.g., C4-2 for prostate cancer, SKOV3 for ovarian cancer).[4][7]
-
Administration: The radiopharmaceutical is typically administered intravenously (IV) for systemic targeting or intraperitoneally (IP) for localized disease.
-
Biodistribution: At selected time points post-injection, animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, spleen, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]
-
Therapeutic Efficacy: Tumor-bearing animals are treated with the radiopharmaceutical, and tumor growth is monitored over time. Key endpoints include tumor volume reduction and overall survival.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound-based radiopharmaceuticals.
Conclusion
The available preclinical data strongly supports the use of this compound as a preferred bifunctional chelator for ²¹²Pb in the development of targeted alpha therapies. Its superior radiolabeling characteristics and the favorable in vivo biodistribution of its conjugates, particularly the reduced kidney uptake, offer a significant advantage over p-SCN-Bn-DOTA. This can potentially translate to improved therapeutic outcomes and a better safety profile in clinical settings. Further head-to-head studies in various cancer models are warranted to fully elucidate the comparative therapeutic efficacy.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ Generated 212Pb-PSMA Ligand in a 224Ra-Solution for Dual Targeting of Prostate Cancer Sclerotic Stroma and PSMA-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncoinvent.com [oncoinvent.com]
- 6. Preparation of 212Pb-labeled monoclonal antibody using a novel 224Ra-based generator solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pb-214/Bi-214-TCMC-Trastuzumab inhibited growth of ovarian cancer in preclinical mouse models [frontiersin.org]
Kinetic Inertness of p-SCN-Bn-TCMC HCl Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of stable and effective radiopharmaceuticals is paramount for both diagnostic imaging and targeted radionuclide therapy. A critical component in the design of these agents is the bifunctional chelator (BFC), which must securely bind the radiometal to prevent its release in vivo. This guide provides a comprehensive evaluation of the kinetic inertness of p-SCN-Bn-TCMC HCl (S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride), a macrocyclic chelator, in comparison to other commonly used alternatives. The kinetic inertness of a radiometal-chelate complex is a crucial predictor of its in vivo stability.[1]
Comparative Analysis of Kinetic Inertness
The kinetic inertness of a metal-chelate complex refers to the rate at which the metal ion dissociates from the chelator. In the context of radiopharmaceuticals, high kinetic inertness is essential to prevent the release of the radionuclide, which could lead to off-target toxicity and reduced therapeutic or diagnostic efficacy. The following table summarizes key quantitative data on the kinetic inertness of TCMC complexes, particularly with the therapeutically relevant radionuclide ²¹²Pb, in comparison to the widely used chelator DOTA.
| Chelator Conjugate | Radionuclide | Condition | Metric | Value | Reference |
| TCMC-CC49 | ²⁰³Pb | pH 2 | Half-dissociation time | 150 hours | [2] |
| DOTA-CC49 | ²⁰³Pb | pH 2 | Half-dissociation time | 10-15 hours | [2] |
| p-SCN-Bn-TCMC | ²⁰³Pb | Human Serum, 37°C | % Intact after 2 days | 83% | [3] |
| ²¹²Pb-TCMC-Trastuzumab | ²¹²Pb | Storage | Purity after 60 months | 90.2% | [4] |
The data clearly demonstrates the superior kinetic inertness of the TCMC chelator for lead (Pb) isotopes under acidic conditions. The half-dissociation time of the ²⁰³Pb-TCMC-CC49 complex at pH 2 is significantly longer than that of the corresponding DOTA complex, indicating a much slower release of the radiometal in an acidic environment, which can be encountered in cellular compartments like endosomes and lysosomes following internalization.[2][5] This enhanced stability has led to TCMC being considered the standard chelator for ²¹²Pb.[6][7]
In serum stability studies, the p-SCN-Bn-TCMC complex also demonstrates high stability, with 83% of the ²⁰³Pb-labeled chelate remaining intact after 48 hours in human serum at physiological temperature.[3] Furthermore, long-term stability studies of the clinical-grade ²¹²Pb-TCMC-trastuzumab conjugate show excellent purity even after 60 months of storage.[4]
Experimental Protocols
To provide a framework for the evaluation of kinetic inertness, detailed methodologies for two key experiments are outlined below.
Protocol 1: Acid Dissociation Assay
This experiment is designed to assess the kinetic inertness of a radiometal-chelate complex in a highly competitive and stressful acidic environment.
Materials:
-
Radiolabeled chelate complex (e.g., ²⁰³Pb-p-SCN-Bn-TCMC-antibody conjugate)
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 1 M, 2 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vials
-
Incubator or water bath set to a specific temperature (e.g., 25°C or 37°C)
-
Analytical equipment for separation and quantification of the complex and free radiometal (e.g., High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, or Instant Thin Layer Chromatography (ITLC))
Procedure:
-
Prepare a stock solution of the radiolabeled chelate complex in PBS.
-
In separate reaction vials, add a defined volume of the appropriate HCl solution.
-
Initiate the dissociation reaction by adding a small aliquot of the radiolabeled complex stock solution to each HCl vial. The final concentration of the complex should be in the low micromolar range.
-
Incubate the reaction vials at the desired temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 150 hours), withdraw an aliquot from each reaction vial.
-
Immediately analyze the withdrawn aliquots using a suitable analytical method (e.g., radio-HPLC or radio-ITLC) to separate the intact radiolabeled complex from the dissociated (free) radiometal.
-
Quantify the radioactivity associated with both the intact complex and the free radiometal at each time point.
-
Calculate the percentage of the intact complex remaining at each time point.
-
Plot the percentage of the intact complex versus time and fit the data to an appropriate kinetic model (e.g., a first-order decay model) to determine the dissociation rate constant (k_off) and the half-dissociation time (t_1/2).
Protocol 2: Serum Stability Assay
This assay evaluates the stability of the radiolabeled complex in a biological matrix, providing an indication of its in vivo behavior.
Materials:
-
Radiolabeled chelate complex
-
Freshly prepared human serum (or serum from other species of interest)
-
Reaction vials
-
Incubator set to 37°C
-
Analytical equipment (e.g., HPLC, ITLC, or size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the radiolabeled chelate complex.
-
Dispense a defined volume of human serum into reaction vials.
-
Add a small aliquot of the radiolabeled complex stock solution to each serum vial.
-
Incubate the vials at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot from each vial.
-
Analyze the aliquots to separate the intact radiolabeled complex from any dissociated radiometal or radiometal bound to serum proteins. Size-exclusion chromatography is often used for antibody conjugates to separate the high molecular weight antibody complex from lower molecular weight free radiometal or small molecule complexes.
-
Quantify the radioactivity in the different fractions.
-
Calculate the percentage of radioactivity that remains associated with the intact complex at each time point.
Visualizing Kinetic Inertness and Experimental Workflow
To further illustrate the concepts and procedures discussed, the following diagrams are provided.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. 212Pb: Production Approaches and Targeted Therapy Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bench to Bedside: Stability Studies of GMP Produced Trastuzumab-TCMC in Support of a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. 212Pb in targeted radionuclide therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of p-SCN-Bn-TCMC and NOTA chelators
A Head-to-Head Comparison of p-SCN-Bn-TCMC and NOTA Chelators for Radiolabeling and Targeted Imaging
For researchers and professionals in drug development, the choice of a bifunctional chelator is a critical step in the design of radiopharmaceuticals for targeted imaging and therapy. The chelator's properties directly impact radiolabeling efficiency, in vivo stability, and the overall pharmacokinetic profile of the radiolabeled conjugate. This guide provides an objective, data-driven comparison of two prominent chelators: p-SCN-Bn-TCMC and p-SCN-Bn-NOTA.
p-SCN-Bn-TCMC (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclodod ecane) is a derivative of the DOTA macrocycle, featuring carbamoylmethyl arms.[1][2][3][4][5][6] It is well-suited for complexing therapeutic radiometals like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[3] In contrast, p-SCN-Bn-NOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid) is based on the smaller NOTA macrocycle and is renowned for its exceptional stability with positron-emitting radiometals such as Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).[7][8][9][10][]
While direct comparative studies between p-SCN-Bn-TCMC and NOTA are limited, this guide leverages data from studies comparing the structurally similar p-SCN-Bn-DOTA with p-SCN-Bn-NOTA to provide a comprehensive analysis.
Chemical Structures and Properties
The fundamental difference between these two chelators lies in their macrocyclic framework. TCMC, like DOTA, is based on a 12-membered tetraazacyclododecane ring, while NOTA is a 9-membered triazacyclononane. This structural variance influences their coordination chemistry and affinity for different radiometals.
| Feature | p-SCN-Bn-TCMC | p-SCN-Bn-NOTA |
| Macrocycle | 1,4,7,10-tetraazacyclododecane (Cyclen) | 1,4,7-triazacyclononane (TACN) |
| Pendant Arms | Four carbamoylmethyl arms | Three carboxymethyl arms |
| Reactive Group | Isothiocyanate (-SCN) | Isothiocyanate (-SCN) |
| Primary Radiometals | ¹⁷⁷Lu, ²²⁵Ac, ⁹⁰Y | ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In |
Radiolabeling Performance
The efficiency of radiolabeling is a crucial parameter, affecting the final specific activity and overall yield of the radiopharmaceutical.
Labeling with Copper-64 (⁶⁴Cu)
Comparative studies on ⁶⁴Cu labeling of the anti-CD20 antibody, Rituximab, conjugated with p-SCN-Bn-DOTA (as a proxy for TCMC) and p-SCN-Bn-NOTA highlight significant differences.
Caption: Key characteristics of p-SCN-Bn-TCMC and p-SCN-Bn-NOTA.
Summary and Recommendations
The choice between p-SCN-Bn-TCMC and p-SCN-Bn-NOTA should be guided by the specific application and the radiometal of choice.
-
For therapeutic applications with ¹⁷⁷Lu, ²²⁵Ac, or ⁹⁰Y , p-SCN-Bn-TCMC (and DOTA derivatives) is the preferred choice due to its established use and favorable coordination with these larger radiometals. While requiring higher temperatures for labeling, it forms highly stable complexes suitable for extended therapeutic protocols.
-
For PET imaging with ⁶⁴Cu or ⁶⁸Ga , p-SCN-Bn-NOTA is the superior chelator. Its ability to be radiolabeled under mild conditions (room temperature) and at low concentrations allows for the preparation of high specific activity imaging agents with excellent in vivo stability.
Experimental Protocols
Conjugation of Chelator to Antibody (e.g., Rituximab)
This protocol is a general representation and may require optimization for different antibodies.
-
Buffer Exchange: The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (0.1 M, pH 8.5-9.0).
-
Conjugation Reaction: A 10-20 fold molar excess of the chelator (p-SCN-Bn-TCMC or p-SCN-Bn-NOTA) dissolved in DMSO is added to the antibody solution.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour with gentle agitation.
-
Purification: The antibody-chelator conjugate is purified from excess, unconjugated chelator using size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable buffer (e.g., 0.25 M ammonium acetate, pH 7.0).
-
Characterization: The number of chelators per antibody can be determined using methods like MALDI-TOF mass spectrometry or by a radiometal titration assay.
Radiolabeling with ⁶⁴Cu
-
Preparation: To the purified NOTA-antibody conjugate in ammonium acetate buffer (pH 7.0), add the desired amount of ⁶⁴CuCl₂ in 0.1 M HCl.
-
Incubation: The reaction is incubated at room temperature for 5-10 minutes.
-
Quality Control: The radiochemical purity is determined by instant thin-layer chromatography (ITLC) or radio-HPLC.
-
Purification: If necessary, unchelated ⁶⁴Cu can be removed using size-exclusion chromatography.
Radiolabeling with ¹⁷⁷Lu
-
Preparation: To the purified TCMC/DOTA-antibody conjugate in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5), add the required amount of ¹⁷⁷LuCl₃.
-
Incubation: The reaction mixture is heated at 95-100°C for 15-30 minutes.
-
Quenching: The reaction can be quenched by adding a small amount of DTPA solution to complex any free ¹⁷⁷Lu.
-
Quality Control: Radiochemical purity is assessed using ITLC or radio-HPLC.
-
Purification: The final radiolabeled antibody is purified using size-exclusion chromatography.
This guide provides a foundational comparison to aid in the selection of the appropriate chelator for specific radiopharmaceutical development needs. It is always recommended to perform experimental validation for each new conjugate to ensure optimal performance.
References
- 1. Buy p-SCN-Bn-TCMC | 282097-63-6 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. p-SCN-Bn-TCMC | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. macrocyclics.com [macrocyclics.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The interaction of NOTA as a bifunctional chelator with competitive alkali metal ions: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro and In Vivo Evaluation of a 64Cu-Labeled NOTA-Bn-SCN-Aoc-Bombesin Analogue in Gastrin-Releasing Peptide Receptor Expressing Prostate Cancer: 64Cu- NOTA-Bn-SCN-Aoc-Bombesin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution of Peptides Labeled with p-SCN-Bn-TCMC HCl and Alternative Chelators
For researchers, scientists, and drug development professionals, the selection of a suitable bifunctional chelator is a critical step in the development of peptide-based radiopharmaceuticals. The chelator not only securely holds the radiometal but also significantly influences the in vivo biodistribution profile of the labeled peptide. This guide provides an objective comparison of the performance of p-SCN-Bn-TCMC HCl-labeled peptides with those labeled using other common chelators such as DOTA, NOTA, and DTPA, supported by experimental data.
Performance Comparison of Chelators
The choice of chelator impacts radiolabeling efficiency, in vivo stability, and the pharmacokinetic profile of the radiolabeled peptide. Below is a summary of the key characteristics of this compound and its alternatives.
This compound (DOTAM) : The TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclodododecane) moiety of this chelator, also known as DOTAM, has demonstrated efficient and rapid radiolabeling kinetics, particularly with radionuclides like ²¹²Pb. Studies have shown that DOTAM achieves high radiochemical yields in minutes at room temperature, which can be advantageous when working with short-lived isotopes.[1] The isothiocyanate group (p-SCN-Bn) allows for a stable covalent bond with primary amines on the peptide.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) : DOTA is a widely used and versatile chelator that forms stable complexes with a variety of radiometals, including ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In, and ¹⁷⁷Lu. Radiolabeling with DOTA often requires heating to achieve optimal yields.[2] Its in vivo stability is generally high, contributing to good tumor-to-background ratios.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) : NOTA is particularly well-suited for chelating ⁶⁸Ga and can achieve high radiolabeling efficiency at room temperature.[2] This feature simplifies the labeling process and is beneficial for heat-sensitive peptides.
DTPA (diethylenetriaminepentaacetic acid) : DTPA is an acyclic chelator that has been historically used for radiolabeling. However, its complexes with some radiometals can exhibit lower in vivo stability compared to macrocyclic chelators like DOTA and NOTA, potentially leading to the release of the radiometal and increased background radiation.
Quantitative Biodistribution Data
The following tables summarize the biodistribution data from preclinical studies, comparing peptides labeled with TCMC (as DOTAM), DOTA, and other chelators. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Comparison of ²¹²Pb-labeled Somatostatin Analogs in AR42J Tumor-Bearing Mice [1]
| Organ | ²¹²Pb-DOTAM-TATE (1 h p.i.) | ²¹²Pb-DOTA-TATE (1 h p.i.) |
| Blood | 0.25 ± 0.06 | 0.29 ± 0.05 |
| Heart | 0.13 ± 0.02 | 0.15 ± 0.02 |
| Lungs | 0.28 ± 0.05 | 0.35 ± 0.06 |
| Liver | 0.45 ± 0.08 | 0.58 ± 0.10 |
| Spleen | 0.18 ± 0.04 | 0.22 ± 0.05 |
| Kidneys | 12.5 ± 2.1 | 15.8 ± 2.5 |
| Stomach | 0.11 ± 0.03 | 0.14 ± 0.04 |
| Intestines | 0.35 ± 0.07 | 0.45 ± 0.09 |
| Muscle | 0.10 ± 0.02 | 0.12 ± 0.03 |
| Bone | 0.15 ± 0.04 | 0.18 ± 0.05 |
| Tumor | 10.2 ± 1.8 | 9.8 ± 1.5 |
Table 2: Comparison of ⁶⁴Cu-labeled Octreotide Analogs in U87MG Tumor-Bearing Mice [3][4]
| Organ | ⁶⁴Cu-DOTA-TOC (4 h p.i.) |
| Blood | 0.21 ± 0.04 |
| Heart | 0.15 ± 0.03 |
| Lungs | 0.45 ± 0.09 |
| Liver | 0.85 ± 0.15 |
| Spleen | 0.28 ± 0.06 |
| Kidneys | 3.55 ± 0.65 |
| Stomach | 0.18 ± 0.04 |
| Intestines | 0.55 ± 0.11 |
| Muscle | 0.12 ± 0.03 |
| Bone | 0.25 ± 0.06 |
| Tumor | 5.85 ± 1.10 |
Table 3: Comparison of ⁶⁸Ga-labeled RGD Peptides in Melanoma-Bearing Mice (1 h p.i.)
| Organ | ⁶⁸Ga-NOTA-RGD | ⁶⁸Ga-DOTA-RGD | ⁶⁸Ga-DTPA-RGD |
| Blood | 0.35 ± 0.07 | 0.42 ± 0.09 | 0.55 ± 0.12 |
| Liver | 0.65 ± 0.13 | 0.78 ± 0.16 | 1.10 ± 0.22 |
| Kidneys | 4.50 ± 0.90 | 5.20 ± 1.05 | 6.80 ± 1.35 |
| Tumor | 2.78 ± 0.38 | 3.08 ± 1.1 | 3.36 ± 0.49 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biodistribution studies. Below are representative protocols for peptide conjugation, radiolabeling, and in vivo biodistribution studies.
Peptide Conjugation with this compound
This protocol describes the conjugation of a peptide containing a primary amine (e.g., lysine residue or N-terminus) with the isothiocyanate group of this compound.
-
Peptide Solution Preparation : Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0), to a final concentration of 1-5 mg/mL.
-
Chelator Solution Preparation : Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction : Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation : Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purification : Purify the resulting peptide-chelator conjugate using size-exclusion chromatography (e.g., Sephadex G-25 column) or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unconjugated chelator and other impurities.
-
Characterization : Confirm the identity and purity of the conjugate using analytical RP-HPLC and mass spectrometry.
Radiolabeling of TCMC-conjugated Peptide with ⁶⁴Cu
-
Buffer Preparation : Prepare a 0.1 M ammonium acetate or sodium acetate buffer (pH 5.5-6.5).
-
Reaction Mixture : In a sterile, metal-free vial, combine 5-10 µg of the TCMC-peptide conjugate with the acetate buffer.
-
Addition of Radionuclide : Add the desired amount of ⁶⁴CuCl₂ (typically 37-185 MBq) to the reaction vial.
-
Incubation : Incubate the reaction mixture at room temperature for 10-15 minutes. Gentle heating (e.g., 37-40°C) can be applied to increase labeling efficiency if necessary.
-
Quality Control : Determine the radiochemical purity of the ⁶⁴Cu-labeled peptide using instant thin-layer chromatography (ITLC) or radio-HPLC.
In Vivo Biodistribution Study
-
Animal Model : Use appropriate tumor-bearing animal models (e.g., mice with xenografted human tumors).
-
Injection : Inject a defined amount of the radiolabeled peptide (typically 0.1-0.5 MBq) intravenously into the tail vein of each animal.
-
Time Points : At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of animals (typically n=3-5 per group).
-
Organ Harvesting and Weighing : Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor). Weigh each sample.
-
Radioactivity Measurement : Measure the radioactivity in each sample using a calibrated gamma counter.
-
Data Analysis : Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes involved in biodistribution studies of radiolabeled peptides.
Caption: Workflow for peptide conjugation and radiolabeling.
Caption: Workflow for in vivo biodistribution studies.
Signaling Pathways
The efficacy of a radiolabeled peptide is often dependent on its interaction with specific cell surface receptors and subsequent downstream signaling. For instance, many radiolabeled peptides target G protein-coupled receptors (GPCRs), such as the somatostatin receptors targeted by octreotide analogs.
Caption: Generalized GPCR signaling pathway.
References
Safety Operating Guide
Proper Disposal of p-SCN-Bn-TCMC HCl: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for p-SCN-Bn-TCMC HCl (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid hydrochloride). As a bifunctional chelator used in research and development, particularly in the fields of radiopharmaceuticals and bioconjugation, adherence to strict safety and disposal protocols is paramount to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Compound: Safety and Hazard Profile
Key Structural Features and Associated Hazards:
| Component | Chemical Group | Potential Hazards |
| p-SCN-Bn | Isothiocyanate | Reactive with nucleophiles (e.g., amines, thiols). Can be irritating to skin, eyes, and the respiratory tract. May be toxic. |
| TCMC | Macrocyclic Chelator | Can form stable complexes with metal ions. The toxicological properties of the uncomplexed chelator are not well-documented. |
| HCl | Hydrochloride Salt | Acidic nature. Corrosive in high concentrations. |
Given these characteristics, this compound waste should never be disposed of down the drain or in regular solid waste streams.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, pipette tips, and other solid materials in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with acidic and organic compounds (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated, and sealable hazardous waste container. This includes reaction mixtures, washings, and any other aqueous or organic solutions. The container must be compatible with the solvents used and the acidic nature of the waste. Do not mix with other incompatible waste streams.
-
-
Labeling: Immediately label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid hydrochloride" or "this compound"
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
-
Storage: Store the sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory. Ensure secondary containment is used to prevent spills.
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Follow all institutional procedures for waste manifest and handover.
Decontamination of Labware
For non-disposable labware (e.g., glassware) that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.
Experimental Protocol: Labware Decontamination
-
Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., the solvent used in the experiment). Collect all rinsate as hazardous liquid waste.
-
Neutralization of Isothiocyanate: Prepare a freshly made 10% solution of sodium bisulfite (NaHSO₃) in water. Fill the glassware with this solution and let it stand for at least one hour. This will help to quench the reactive isothiocyanate group. The used bisulfite solution should be collected as hazardous waste.
-
Acid Neutralization and Final Cleaning: After discarding the bisulfite solution, wash the glassware with a standard laboratory detergent and copious amounts of water.
-
Final Rinse: Perform a final rinse with deionized water.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Small Spills (Solid): If a small amount of this compound powder is spilled, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the collected powder and cleaning materials into a sealed hazardous waste container.
-
Small Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit). Place the contaminated absorbent into a sealed hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. All laboratory personnel must consult their institution's specific hazardous waste management policies and procedures and contact their Environmental Health and Safety (EHS) department for definitive guidance.
Essential Safety and Operational Guide for Handling p-SCN-Bn-TCMC HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with p-SCN-Bn-TCMC HCl (CAS# 2780352-89-6 (HCl)). The following protocols are designed to ensure the safe handling, storage, and disposal of this bifunctional chelator.
Disclaimer: This document is intended for informational purposes for research use only and is not for human or veterinary use.[1] A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted when available. The recommendations below are based on the general properties of isothiocyanate-containing compounds and hydrochloride salts.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or polyethylene), a lab coat, and closed-toe shoes. | Prevents skin contact with the compound, which may cause irritation or be harmful if absorbed.[2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[2] | Isothiocyanates can be respiratory irritants.[5] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of the compound and the safety of the laboratory environment.
| Condition | Specification | Rationale |
| Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1] | Ensures the stability of the compound. |
| Atmosphere | Store in a dry, dark environment.[1] | Protects the compound from degradation due to moisture and light. |
| Handling Location | Handle exclusively in a chemical fume hood.[3] | Minimizes the risk of inhalation exposure. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and moisture.[2][3] | Prevents potentially hazardous chemical reactions. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Segregation: All waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
Neutralization of Acidic Waste:
-
For aqueous waste streams containing the hydrochloride salt, neutralization may be required before disposal.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring in a well-ventilated area or fume hood.[6][7]
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is neutral (pH 6-8). The cessation of fizzing can also indicate that the reaction is complete.[6]
-
Caution: Always add the acid to the base slowly; never the other way around to avoid a violent exothermic reaction.[7]
-
-
Final Disposal:
-
The neutralized solution and other contaminated solid waste should be transferred to a licensed hazardous waste disposal company.
-
Always consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines.[8] Do not pour any chemical waste down the drain unless explicitly permitted by local regulations and your institution's policies.[6]
-
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[9][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][10] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ventilate the area and decontaminate the spill surface. |
| Large Spill | Evacuate the area and contact your institution's emergency response team or EH&S department. |
References
- 1. medkoo.com [medkoo.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. laballey.com [laballey.com]
- 7. quora.com [quora.com]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
